Product packaging for Perazine sulfoxide(Cat. No.:CAS No. 20627-44-5)

Perazine sulfoxide

Cat. No.: B130845
CAS No.: 20627-44-5
M. Wt: 355.5 g/mol
InChI Key: QGGFCTLXKUUQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perazine sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C20H25N3OS and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N3OS B130845 Perazine sulfoxide CAS No. 20627-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGFCTLXKUUQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174656
Record name Perazine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20627-44-5
Record name Perazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020627445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perazine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Significance of Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation antipsychotic of the phenothiazine class, undergoes extensive metabolism, leading to the formation of several metabolites. Among these, perazine sulfoxide emerges as a primary product of biotransformation. This technical guide provides a comprehensive exploration of the biological significance of this compound, delving into its formation, pharmacological activity, toxicological profile, and analytical quantification. Synthesizing data from preclinical and in vitro studies, this document aims to equip researchers and drug development professionals with a nuanced understanding of this key metabolite, moving beyond a simple acknowledgment of its existence to a detailed appreciation of its implications for the therapeutic and safety profile of perazine.

Introduction: The Clinical Context of Perazine

Perazine is a phenothiazine derivative that has been utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the central nervous system.[2][3] Like other phenothiazines, perazine's clinical utility is accompanied by a complex side effect profile, which can be influenced by its metabolic fate. The biotransformation of perazine is a critical determinant of its pharmacokinetic and pharmacodynamic properties, with the formation of metabolites such as this compound playing a significant role.[4] Understanding the biological activities of these metabolites is paramount for a complete comprehension of perazine's overall clinical effects.

Metabolic Formation of this compound

This compound is a major human metabolite of perazine, formed through the oxidation of the sulfur atom in the phenothiazine ring.[3][5] This metabolic pathway is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Key Enzymes Involved:

  • CYP1A2 and CYP3A4: These are the main isoenzymes responsible for the 5-sulphoxidation of perazine.[6]

  • Flavin-containing monooxygenase 3 (FMO3): This enzyme also contributes to the N-oxidation of perazine, another metabolic route.[6]

The significant involvement of CYP1A2 and CYP3A4 in perazine metabolism highlights the potential for drug-drug interactions. Co-administration of perazine with inhibitors or inducers of these enzymes could alter the plasma concentrations of both the parent drug and its metabolites, including this compound, potentially impacting therapeutic efficacy and safety.[7][8]

graph Metabolism_of_Perazine { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Perazine [label="Perazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Perazine_Sulfoxide [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Metabolites [label="Other Metabolites\n(e.g., Desmethylperazine)", fillcolor="#FBBC05", fontcolor="#202124"];

Perazine -> Perazine_Sulfoxide [label="Sulfoxidation\n(CYP1A2, CYP3A4)"]; Perazine -> Other_Metabolites [label="N-demethylation, etc.\n(CYP3A4, CYP2C9, FMO3)"]; }

Figure 1: Simplified metabolic pathway of perazine.

Pharmacological Activity of this compound: A Attenuated Profile

A pivotal aspect of understanding the biological significance of a metabolite is characterizing its own pharmacological activity. Studies have consistently demonstrated that this compound possesses significantly diminished pharmacological effects compared to its parent compound, perazine.

In preclinical models, this compound was found to be largely inactive in tests indicative of neuroleptic or antidepressant properties.[9] While perazine itself reduces motor activity and other behavioral parameters in mice, this compound only exhibits such effects at much higher doses, indicating a substantial loss of potency.[9] One study noted a more pronounced effect of this compound on muscle tone, though the clinical relevance of this finding remains uncertain.[4] Furthermore, unlike perazine, this compound does not exhibit antiemetic effects.[9]

This marked reduction in central nervous system activity suggests that the sulfoxidation of perazine is a detoxification pathway, converting the pharmacologically active parent drug into a significantly less active metabolite. This has important implications for the overall therapeutic window of perazine, as the rate of its conversion to this compound can influence the duration and intensity of its antipsychotic effects.

CompoundPrimary Pharmacological ActivityRelative PotencyReference
Perazine Dopamine D2 receptor antagonistHigh[2][3]
This compound Largely inactive (neuroleptic/antidepressant)Very Low[9]

Toxicological Profile of this compound: An Area for Further Investigation

The available data on the specific toxicology of this compound is limited. However, some initial findings provide valuable insights.

Genotoxicity: In vitro studies investigating the potential for chromosomal damage have shown that this compound, along with perazine and another metabolite, desmethylperazine, did not induce sister chromatid exchanges in human lymphocytes and CHO cells.[10] This suggests a lack of genotoxic potential in this particular assay. It is noteworthy, however, that patients treated with perazine showed an increased frequency of chromosomal aberrations, indicating that the in vivo effects of the drug and its complete metabolic profile may be more complex.[10]

General Toxicity: Information regarding other aspects of this compound's toxicity, such as cytotoxicity, cardiotoxicity (specifically hERG channel inhibition), and potential for off-target effects, is not extensively available in the public domain. While the parent compound, perazine, and other phenothiazines are known to have cardiovascular side effects and interact with various receptors, it cannot be assumed that this compound shares this profile.[4] The significant alteration in its chemical structure through sulfoxidation could lead to a different safety profile. Further in vitro safety pharmacology studies on this compound are warranted to fully characterize its toxicological potential.

Analytical Quantification of this compound in Biological Matrices

Accurate and sensitive quantification of perazine and its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a model workflow adapted from established methods for the analysis of related phenothiazine sulfoxides and can be optimized and validated for this compound.[11]

5.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound with distinct mass)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

5.2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

  • Thaw: Bring frozen human plasma samples to room temperature.

  • Aliquot: In a microcentrifuge tube, pipette 100 µL of human plasma.

  • Spike IS: Add a known concentration of the internal standard working solution.

  • Precipitate: Add 300 µL of cold methanol to precipitate plasma proteins.[11]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).[11]

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

graph Sample_Preparation_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Plasma [label="Human Plasma (100 µL)"]; Add_IS [label="Add Internal Standard"]; Protein_Precipitation [label="Add Methanol (300 µL)"]; Vortex [label="Vortex"]; Centrifuge [label="Centrifuge"]; Supernatant [label="Transfer Supernatant"]; Evaporate [label="Evaporate to Dryness"]; Reconstitute [label="Reconstitute in Mobile Phase"]; LCMS_Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Plasma -> Add_IS -> Protein_Precipitation -> Vortex -> Centrifuge -> Supernatant -> Evaporate -> Reconstitute -> LCMS_Analysis; }

Figure 2: Workflow for sample preparation of this compound from human plasma.

5.3. LC-MS/MS Conditions (Illustrative)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient should be developed to achieve optimal separation from endogenous plasma components and other metabolites.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be determined through infusion and optimization.

5.4. Method Validation

The developed analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[12] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion and Future Directions

This compound is a biologically significant metabolite of the antipsychotic drug perazine. Its formation, primarily mediated by CYP1A2 and CYP3A4, represents a major metabolic pathway that leads to a substantial attenuation of the parent drug's pharmacological activity. This suggests that sulfoxidation is a key detoxification step in the clearance of perazine.

While current data indicate a favorable toxicological profile in terms of genotoxicity, a more comprehensive in vitro safety assessment of this compound is warranted. Specifically, studies on its potential for cytotoxicity, hERG channel inhibition, and interactions with other key drug-metabolizing enzymes would provide a more complete picture of its safety profile and its contribution to the overall risk-benefit assessment of perazine therapy.

The development and validation of robust bioanalytical methods, such as the LC-MS/MS protocol outlined in this guide, are essential for accurately characterizing the pharmacokinetics of perazine and this compound in clinical studies. Such data will further elucidate the role of this metabolite in the inter-individual variability observed in response to perazine treatment and will be invaluable for optimizing therapeutic strategies and minimizing adverse drug reactions.

References

  • Hansen, C. E., Christensen, T. R., Elley, J., Hansen, L. B., Kragh-Sørensen, P., Larsen, N. E., ... & Hvidberg, E. F. (1976). Clinical pharmacokinetic studies of perphenazine. British journal of clinical pharmacology, 3(5), 915–923.
  • Brand, U., Menge, H. G., Neumann, B. W., & Stille, G. (1989). Pharmacological studies on perazine and its primary metabolites.
  • Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. A. (2002). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4. Polish journal of pharmacology, 54(4), 407–410.
  • Griese, E. U., Zanger, U. M., Brudermanns, U., Gaertner, H. J., & Gleiter, C. H. (2000). Cytochrome P-450 enzymes and FMO3 contribute to the disposition of the antipsychotic drug perazine in vitro. European journal of clinical pharmacology, 56(8), 581–587.
  • Menge, H. G. (1988). Perazine. In Psychotropic Drugs (pp. 144-153). Springer, Berlin, Heidelberg.
  • Breyer-Pfaff, U., Nill, K., Schied, H. W., Gaertner, H. J., & Giedke, H. (1988). Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. Psychopharmacology, 95(3), 374–377.
  • Sweet, R. A., Pollock, B. G., Mulsant, B. H., Rosen, J., & Begley, A. E. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of clinical psychopharmacology, 20(4), 393–397.
  • Daniel, W. A., Wójcikowski, J., & Palucha, A. (2005). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug metabolism and disposition, 33(12), 1845–1852.
  • Breyer-Pfaff, U. (1976). Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species. Biochemical pharmacology, 25(12), 1435–1440.
  • Ekins, S., Crumb, W. J., Sarazan, R. D., Wikel, J. H., & Wrighton, S. A. (2002). A comparison of the receptor binding and hERG channel affinities for a series of antipsychotic drugs. European journal of pharmacology, 450(1), 37–41.
  • Wikipedia. (2023). Perazine.
  • Röhrborn, G., & Schwegler, H. (1985). Possible mutagenicity of the psychoactive phenothiazine derivative perazine in vivo and in vitro. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 147(5), 285–289.
  • MIMS. (n.d.). Perazine.
  • Synapse. (n.d.). What is the mechanism of Perazine Dimalonate?
  • Spina, E., & de Leon, J. (2017). Cytochrome P450-mediated interaction between perazine and risperidone: implications for antipsychotic polypharmacy. British journal of clinical pharmacology, 83(10), 2351–2357.
  • Aravagiri, M., Hawes, E. M., & Midha, K. K. (1984). Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans. Journal of pharmaceutical sciences, 73(10), 1383–1387.
  • Semantic Scholar. (n.d.). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism — an in vitro study.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Perazine.
  • Antia, U., Allen, A., & Lamey, C. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of pharmacy and pharmacology, 61(8), 1039–1045.
  • Breyer-Pfaff, U. (1973). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Biochemical pharmacology, 22(23), 3027–3036.
  • Ekins, S. (2014). New Insights into Ion Channels: Predicting hERG-Drug Interactions. Pharmaceuticals, 7(5), 584–605.
  • Zhang, Y., Chen, Y., Zhang, Y., & Li, Y. (2020).
  • Crumb, W. J., Ekins, S., Sarazan, R. D., Wikel, J. H., & Wrighton, S. A. (2002). A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs. European journal of pharmacology, 450(1), 37–41.
  • Adhikari, N., & Amin, A. R. M. R. (2018). Dimethyl sulfoxide inactivates the anticancer effect of cisplatin against human myelogenous leukemia cell lines in in vitro assays. ScienceOpen Research.
  • Foo, L. Y., et al. (2021). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 11(1), 1-13.
  • Mitcheson, J. S., Perry, M., Stansfeld, P. J., Sanguinetti, M. C., & Vandenberg, J. I. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of physiology, 588(15), 2735–2743.
  • Al-Salami, H., et al. (2021). PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetel Delivery. Pharmaceutics, 13(9), 1385.
  • Leucht, S., et al. (2014). Perphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia.
  • Thomas, D., et al. (2004). Inhibition of human ether-a-go-go-related gene potassium channels by alpha 1-adrenoceptor antagonists prazosin, doxazosin, and terazosin. Journal of Pharmacology and Experimental Therapeutics, 310(2), 635-641.
  • Obach, R. S., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. International Journal of Molecular Sciences, 18(7), 1553.
  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 955-963.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(1), 1.
  • Kumar, A., et al. (2020). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 17(5), 584-594.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.

Sources

Introduction: The Significance of Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Perazine Sulfoxide

Perazine is a first-generation antipsychotic drug belonging to the phenothiazine class, characterized by a piperazine group in its side chain.[1] Within the body, perazine undergoes extensive metabolism, primarily through N-demethylation and sulfoxidation.[2] The latter process, occurring at the sulfur atom of the phenothiazine ring, yields this compound, a major human metabolite.[3][4] Understanding the synthesis and purification of this metabolite is crucial for various fields of drug development and research. It enables the generation of pure analytical standards for pharmacokinetic and toxicological studies, facilitates the investigation of metabolite activity, and provides a reference for degradation product analysis in pharmaceutical formulations.[1][5]

This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven approach to the chemical synthesis, purification, and analytical validation of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: The Core Synthesis Strategy - Selective Sulfoxidation

The synthesis of this compound from its parent compound, perazine, hinges on the selective oxidation of the electron-rich sulfur atom within the phenothiazine nucleus. The primary challenge is to achieve this transformation without affecting other oxidizable sites, such as the tertiary amines of the piperazine side chain.

The mechanism of phenothiazine sulfoxidation generally involves an electrophilic attack on the sulfur atom.[6] Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this purpose.[7][8] While stronger oxidizing conditions can lead to the formation of the corresponding sulfone, carefully controlled reaction parameters allow for the isolation of the sulfoxide as the major product. Electrochemical synthesis is also a viable, modern alternative for generating sulfoxide metabolites.[6]

For this guide, we will focus on a robust and accessible method using hydrogen peroxide in an acidic medium, which provides good yields and selectivity for the desired sulfoxide. The acidic environment protonates the more basic nitrogen atoms in the piperazine side chain, protecting them from oxidation and ensuring the reaction occurs preferentially at the sulfur atom.

Synthesis Pathway Diagram

Synthesis_Pathway Perazine Perazine (Sulfide) Perazine_SO This compound (Target Product) Perazine->Perazine_SO H₂O₂ / CH₃COOH (Controlled Oxidation) Perazine_SO2 Perazine Sulfone (Over-oxidation Product) Perazine_SO->Perazine_SO2 Excess H₂O₂ (Further Oxidation)

Caption: Chemical pathway for the oxidation of perazine to this compound.

Part 2: Experimental Protocol - Synthesis of this compound

This protocol details the controlled oxidation of perazine. It is imperative to perform this synthesis in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials:

  • Perazine (starting material)

  • Glacial Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (H₂O₂), 30% w/w solution

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of perazine in 50 mL of glacial acetic acid. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C. This is a critical step to control the exothermic reaction and prevent over-oxidation to the sulfone.

  • Controlled Addition of Oxidant: While stirring vigorously, add 1.2 equivalents of 30% hydrogen peroxide dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (See Part 4).

  • Quenching and Neutralization: Once the reaction is deemed complete, slowly pour the mixture into a beaker containing 200 mL of ice-cold deionized water. Carefully neutralize the solution by adding solid sodium bicarbonate in small portions until effervescence ceases and the pH is approximately 8. The crude product may precipitate at this stage.

  • Extraction: Transfer the neutralized aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). The organic layers contain the desired sulfoxide, any unreacted starting material, and potential sulfone by-product.

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of deionized water to remove residual salts. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid or viscous oil.

Part 3: The Logic of Purification - A Multi-Step Approach

The crude product from the synthesis is a mixture containing the desired this compound, unreacted perazine, and the over-oxidized perazine sulfone. The purification strategy is designed to separate these compounds based on their differing polarities. The polarity of these compounds increases with the oxidation state of the sulfur atom: Perazine (sulfide) < This compound < Perazine Sulfone.

  • Liquid-Liquid Extraction (Work-up): The initial extraction process described in the synthesis protocol serves as a preliminary purification step, removing water-soluble reagents and salts.

  • Column Chromatography: This is the core purification step. Silica gel is used as the stationary phase. A gradient elution with a mobile phase, typically a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), is employed. The less polar perazine will elute first, followed by the target this compound. The more polar sulfone will elute last or remain on the column.

  • Recrystallization: For achieving high analytical purity, the fractions containing the pure sulfoxide can be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent system (e.g., ethanol/water or acetone). This process removes minor impurities and yields a crystalline solid.[9]

Purification Workflow Diagram

Purification_Workflow cluster_0 Synthesis Output cluster_1 Purification Steps cluster_2 Isolated Products Crude Crude Reaction Mixture (Sulfoxide, Sulfide, Sulfone, Salts) Extraction Step 1: Liquid-Liquid Extraction (Removes Salts) Crude->Extraction Chromatography Step 2: Column Chromatography (Separates by Polarity) Extraction->Chromatography Sulfide_Frac Fraction 1: Unreacted Perazine Chromatography->Sulfide_Frac Low Polarity Eluent Sulfoxide_Frac Fraction 2: Pure this compound Chromatography->Sulfoxide_Frac Medium Polarity Eluent Sulfone_Frac Fraction 3: Perazine Sulfone Chromatography->Sulfone_Frac High Polarity Eluent Recrystallization Step 3: Recrystallization (Final Polishing) Pure_Solid High-Purity Crystalline Solid Recrystallization->Pure_Solid Sulfoxide_Frac->Recrystallization

Caption: Multi-step workflow for the purification of this compound.

Part 4: Experimental Protocol - Purification and Validation

A. Purification by Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collection tubes

Step-by-Step Protocol:

  • TLC Analysis: Before starting the column, analyze the crude product using TLC to determine an appropriate solvent system. A mobile phase of 95:5 DCM:MeOH is a good starting point. The sulfoxide spot should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in DCM and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with pure DCM. Gradually increase the polarity by adding methanol (e.g., from 0% to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain only the pure this compound spot.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

B. Analytical Validation

The identity and purity of the synthesized this compound must be confirmed using spectroscopic methods.[10]

Technique Purpose Expected Result
HPLC Purity AssessmentA single major peak corresponding to this compound. Purity is often reported as >95% area.[11]
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular formula is C₂₀H₂₅N₃OS.[3] The expected [M+H]⁺ ion would be at m/z 356.18.[3]
¹H NMR Structural ElucidationProtons on the phenothiazine ring adjacent to the sulfoxide group will show a downfield shift compared to perazine. Signals for the piperazine and propyl chain protons should be present and correctly integrated.
¹³C NMR Structural ConfirmationCarbon atoms in the phenothiazine ring bonded to the sulfoxide group will be significantly shifted. The spectrum should show 20 distinct carbon signals.[3]

Conclusion

This guide provides a robust and logical framework for the synthesis and purification of this compound. By understanding the chemical principles behind each step—from the controlled oxidation of the phenothiazine core to the polarity-based separation of the resulting products—researchers can confidently produce this important metabolite with high purity. The validation of the final product using a suite of analytical techniques is a non-negotiable final step to ensure the integrity of any subsequent research. This self-validating workflow empowers scientists in drug development and related fields to generate reliable analytical standards for their critical studies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159893, this compound.
  • Bäumler, J., & Glinz, R. (1989). Pharmacological studies on perazine and its primary metabolites. Pharmacopsychiatry, 22(6), 255-257.
  • Paoletti, P., De Martino, A., & Ninfali, P. (2000). Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of promethazine sulfoxide. Biochemical Pharmacology, 60(5), 647-655.
  • Valoti, E., & Gaggini, F. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.
  • Daniel, W. A., Syrek, M., & Wójcikowski, J. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 14(3), 199-208.
  • Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittel-Forschung, 36(4), 635-637.
  • Liu, Y., Karunaratne, C. V., & Chen, A. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 29(13), 3038.
  • Pawelczyk, E., & Marciniec, B. (1977). Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives. Polish Journal of Pharmacology and Pharmacy, 29(2), 137-142.
  • ResearchGate (2024). How to purify a sulfone and sulfide sulfoxide without a column?.
  • Journal of Chemical and Pharmaceutical Research (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

Sources

Foreword: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Perazine Sulfoxide (CAS 20627-44-5)

In the landscape of pharmaceutical development, the compounds we study are not limited to the active pharmaceutical ingredients (APIs) themselves. Of equal, and sometimes greater, importance are the related substances: the metabolites, impurities, and degradation products that define an API's true profile. This compound is a prime example of such a critical molecule. It is not merely a chemical entity with a CAS number; it is a key piece of the puzzle in understanding the metabolism, stability, and quality of the antipsychotic drug Perazine. This guide is structured to provide researchers and drug development professionals with a comprehensive understanding of this compound, moving from its fundamental properties to its crucial role in ensuring the safety and efficacy of its parent drug.

Core Identity and Chemical Profile

This compound, identified by CAS Number 20627-44-5 , is the primary sulfoxidated metabolite of Perazine, a first-generation antipsychotic of the phenothiazine class.[1][2] Its formation represents a key metabolic pathway for the parent drug. In the context of pharmaceutical manufacturing and quality control, it is also classified as a process impurity and degradation product of Perazine.[3][4]

Systematic Name: 10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine 5-Oxide[1][5]

Common Synonyms: Perazine Sulphoxide[1][5]

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling as an analytical standard and for developing separation methods. The data below has been compiled from various chemical databases and supplier specifications.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₅N₃OS[1][2][3]
Molecular Weight 355.50 g/mol [1][2][6]
Appearance Solid[7]
Melting Point 140-143°C[8]
Boiling Point 545.8 ± 45.0 °C (Predicted)[8]
Density 1.30 ± 0.1 g/cm³ (Predicted)[8]
Storage Temperature -20°C Freezer[8]

Metabolic Genesis and Significance

Understanding the origin of this compound is fundamental to its relevance. It is primarily formed through the in vivo oxidation of the sulfur atom within the phenothiazine ring of the parent drug, Perazine. This metabolic conversion is a common fate for phenothiazine-based drugs.

The significance of this metabolic pathway is twofold:

  • Pharmacokinetics & Efficacy: The conversion of Perazine to its sulfoxide metabolite can alter the drug's activity and clearance rate. While often less pharmacologically active than the parent compound, the presence and concentration of metabolites are critical to understanding the overall therapeutic effect and potential for drug-drug interactions.

  • Toxicology: The oxidation state of the sulfur atom in the phenothiazine nucleus can influence the toxicological profile of the molecule. Therefore, characterizing and quantifying this metabolite is a standard part of preclinical and clinical safety assessments.

Diagram: Metabolic Oxidation of Perazine

Metabolic Pathway Perazine Perazine (C₂₀H₂₅N₃S) Metabolite This compound (C₂₀H₂₅N₃OS) Perazine->Metabolite Sulfoxidation (e.g., via Cytochrome P450 enzymes)

Caption: Metabolic conversion of Perazine to this compound.

The Role of this compound in Pharmaceutical Analysis

For drug development professionals, the most critical application of this compound is its use as a pharmaceutical reference standard .[5][9] The presence of impurities and degradation products in an API can significantly impact patient safety and drug efficacy.[10] Regulatory bodies like the FDA and EMA require rigorous identification, quantification, and control of such substances.

This compound is used to:

  • Develop and Validate Analytical Methods: High-purity this compound is essential for creating accurate and precise analytical methods, typically High-Performance Liquid Chromatography (HPLC), to separate it from the parent API and other related substances.[5]

  • Perform Quality Control (QC) Release Testing: Manufacturing batches of Perazine dimalonate are tested against this standard to ensure that the levels of this specific impurity are below the safety thresholds established during clinical development.[5]

  • Conduct Stability Studies: Perazine-containing drug products are subjected to stress conditions (heat, light, humidity) to assess degradation pathways. This compound serves as a marker to quantify the extent of oxidative degradation over the product's shelf life.

Diagram: Analytical Workflow for Impurity Profiling

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Perazine API / Drug Product Sample HPLC HPLC System (UV/DAD Detector) Sample->HPLC Standard This compound Reference Standard (CAS 20627-44-5) Standard->HPLC Chromatogram Peak Identification & Integration HPLC->Chromatogram Generate Data Method Validated HPLC Method (e.g., Gradient Elution) Method->HPLC Controls Separation Quantification Quantification vs. Reference Standard Chromatogram->Quantification Peak Area Report Certificate of Analysis (CoA) Impurity Level Report Quantification->Report Calculate % Impurity

Caption: Workflow for quantifying this compound in a drug sample.

Experimental Protocols: A Practical Approach

The following protocols are representative methodologies grounded in standard pharmaceutical practice for the analysis of phenothiazine-related compounds.

Protocol: Quantification by Reverse-Phase HPLC (RP-HPLC)

Objective: To quantify the concentration of this compound in a sample of Perazine drug substance.

Causality Behind Choices:

  • RP-HPLC: This technique is ideal for separating moderately polar compounds like Perazine and its sulfoxide metabolite. A C18 column provides the necessary hydrophobic interaction.

  • Gradient Elution: A gradient of acetonitrile and a buffered aqueous phase is used to ensure adequate separation (resolution) between the more non-polar Perazine and the slightly more polar this compound, as well as other potential impurities, within a reasonable run time.

  • UV Detection: The phenothiazine chromophore common to both molecules allows for sensitive detection using a UV detector, typically around 254 nm.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 5.0 mg of this compound Reference Standard (CAS 20627-44-5) into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of approximately 100 µg/mL.

    • Prepare a working standard of ~1.0 µg/mL by diluting the stock solution 1:100 with the diluent. This concentration is typical for impurity quantification.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the Perazine API sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of 1000 µg/mL (1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25-26 min: 70% to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability (Self-Validation):

    • Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area for this compound should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Analysis & Calculation:

    • Inject the diluent (as a blank), followed by the working standard and the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the percentage of this compound in the API sample using the following formula:

    % Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100

    Where:

    • Area_Imp = Peak area of this compound in the sample.

    • Area_Std = Average peak area of this compound in the standard injections.

    • Conc_Std = Concentration of the this compound working standard (µg/mL).

    • Conc_Sample = Concentration of the Perazine API sample (µg/mL).

Safe Handling and Storage

This compound is intended for research and analytical use.[1] As with any chemical reference standard, it should be handled with appropriate care in a laboratory setting.

  • Storage: The compound should be stored in a freezer at -20°C to ensure long-term stability.[8] It should be kept in a tightly sealed container.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

  • Safety Data: A comprehensive Safety Data Sheet (SDS) is available from suppliers and should be consulted before handling for detailed information on toxicology, first-aid measures, and disposal.[7][11][12]

Conclusion

This compound (CAS 20627-44-5) serves as a quintessential example of a molecule whose importance is defined by its relationship to an active pharmaceutical ingredient. For scientists in drug development, it is not just a metabolite but a critical tool for ensuring drug quality, stability, and safety. A thorough understanding of its properties and the application of precise analytical protocols using a certified reference standard are indispensable for the successful regulatory submission and commercial manufacturing of Perazine-based medicines.

References

  • This compound | CAS 20627-44-5 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/perazine-sulfoxide-20627-44-5]
  • 20627-44-5 | CAS DataBase - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531005.htm]
  • This compound | C20H25N3OS | CID 159893 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Perazine-sulfoxide]
  • Perazine Sulphoxide | CAS 20627-44-5 - Veeprho. [URL: https://veeprho.com/product/perazine-sulphoxide/]
  • CAS No : 20627-44-5 | Product Name : Perazine Sulphoxide | Pharmaffiliates. [URL: https://www.
  • 10H-Phenothiazine, 10-[3-(4-Methyl-1-piperazinyl)propyl]-, 5-oxide, CAS [[20627-44-5]] | BIOZOL. [URL: https://www.biozol.de/de/product/10h-phenothiazine-10-3-4-methyl-1-piperazinyl-propyl-5-oxide-cas-20627-45-5/CMS-CS-0772293]
  • perazine | CAS#:84-97-9 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/84-97-9_212138.html]
  • Safety data sheet - this compound - LGC Standards. [URL: https://www.lgcstandards.com/US/en/Perazine-Sulphoxide/p/MM0157.01]
  • China 2-Amino-5-iodopyridine(CAS# 20511-12-0) Manufacturer and Supplier | Xinchem. [URL: https://www.xinchem.com/product/20627-44-5.html]
  • Prochlorperazine-d8 - CAS - 58-38-8(non-d) | Axios Research. [URL: https://www.axiosresearch.com/product/prochlorperazine-d8]
  • Perazine Sulphoxide 1.0 mg/ml in Methanol - LGC Standards. [URL: https://www.lgcstandards.com/US/en/Perazine-Sulphoxide-1-0-mg-ml-in-Methanol/p/LGCAMP0157.01-01]
  • This compound | CymitQuimica. [URL: https://www.cymitquimica.com/perazine-sulfoxide-4z-p-1416]
  • Pericyazine S-oxide | CAS No. 747-93-3 | SynZeal. [URL: https://www.synzeal.com/pericyazine-s-oxide-sz-p122008]
  • Impurities Standards - Klivon. [URL: https://www.klivon.com/impurities-standards]
  • LoGiCal® Reference Materials - LGC Standards. [URL: https://www.lgcstandards.
  • This compound - CAS - 20627-44-5 | Axios Research. [URL: https://www.axiosresearch.com/product/perazine-sulfoxide]
  • 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine 5-oxide | CAS 20627-44-5 | BLDpharm. [URL: https://www.bldpharm.com/products/20627-44-5.html]
  • This compound - CAS:20627-44-5 - Topbatt Chemical Co., Ltd. [URL: https://www.topbattchem.com/perazine-sulfoxide-cas-20627-44-5-product/]
  • Perazine Sulphoxide | CAS 20627-44-5 - LGC Standards. [URL: https://www.lgcstandards.com/US/en/Perazine-Sulphoxide/p/MM0157.01]
  • CAS No : 2031-23-4 | Product Name : 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/1-3-chloropropyl-4-methylpiperazine-dihydrochloride]
  • Perazine Dimalonate Research Compound - Benchchem. [URL: https://www.benchchem.com/product/b2361]
  • Prochlorthis compound - CAS - 10078-27-0 | Axios Research. [URL: https://www.axiosresearch.com/product/prochlorperazine-sulfoxide]
  • China AMBROX DL(CAS#3738-00-9) Manufacturer and Supplier. [URL: https://www.xinchem.com/product/ambrox-dl.html]
  • Degradation reference materials 2017 S-oxides - LGC Standards. [URL: https://www.lgcstandards.
  • Perazine | High-Quality Pharmaceutical Reference Standard - Astandards. [URL: https://www.astandards.com/perazine]

Sources

Introduction: The Metabolite Behind the Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Perazine Sulfoxide Analytical Standard

Perazine is a first-generation antipsychotic drug belonging to the phenothiazine class, prescribed for the management of psychotic disorders such as schizophrenia.[1] Like many pharmaceuticals, its journey through the body is not a simple one. Once administered, perazine is extensively metabolized, primarily in the liver, into various other compounds.[2] Among these, this compound emerges as a principal human metabolite.[1][3]

The quantification of this metabolite is not merely an academic exercise; it is fundamental to understanding the parent drug's behavior. The availability of a high-purity This compound analytical standard is therefore indispensable for researchers and drug development professionals. This guide provides a comprehensive overview of this critical reference material, from its physicochemical properties and metabolic origins to its application in robust analytical methodologies. Understanding the distinction between the pharmacologically active parent drug and its less active metabolites is crucial for establishing accurate pharmacokinetic (PK) profiles, ensuring patient safety, and performing reliable therapeutic drug monitoring (TDM).[4][5]

Physicochemical Profile and Characterization

An analytical standard is defined by its purity and well-documented properties. The this compound standard serves as the benchmark against which unknown quantities in biological samples are measured. Its identity and quality are confirmed through a Certificate of Analysis (CoA), which includes data from various characterization techniques.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide[3]
CAS Number 20627-44-5[3][6]
Molecular Formula C₂₀H₂₅N₃OS[3]
Molecular Weight 355.5 g/mol [3]
Typical Purity >95% (determined by HPLC)[7]
Format Typically supplied as a neat solid or in a solution (e.g., Methanol)[3]

Conceptual Synthesis and Quality Assurance

The synthesis of the this compound analytical standard is a controlled chemical process designed to yield a high-purity material. The most direct and common approach is the selective oxidation of the sulfur atom within the phenothiazine ring of the perazine parent molecule.

Causality in Synthesis: The Oxidation Pathway

The phenothiazine core is susceptible to oxidation at the sulfur atom. This transformation is achieved using a suitable oxidizing agent that is potent enough to form the sulfoxide without over-oxidizing to a sulfone or degrading the rest of the molecule. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium hydrogenperoxymonosulfate (Oxone®) are often employed for such conversions.[8][9]

G cluster_products Products Perazine Perazine (C₂₀H₂₅N₃S) Perazine_Sulfoxide This compound (C₂₀H₂₅N₃OS) Perazine->Perazine_Sulfoxide Sulfoxidation Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, Oxone®) Oxidizing_Agent->Perazine_Sulfoxide

Caption: Conceptual synthesis of this compound via oxidation.

Trustworthiness Through Rigorous QC

The identity and purity of the resulting standard are validated using a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the standard by separating it from any residual starting material or by-products.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the magnetic properties of atomic nuclei.

The In Vivo Context: Metabolic Formation

In the human body, perazine is converted to this compound primarily by the cytochrome P450 enzyme system in the liver.[2] Specifically, the CYP1A2 and CYP3A4 isoenzymes are the main catalysts for this 5-sulphoxidation reaction.[10][11] This metabolic conversion is a critical detoxification pathway, as studies have shown that this compound lacks the significant neuroleptic or antidepressive properties of the parent drug.[4] Therefore, quantifying its concentration is essential to differentiate between the active drug and its inactive metabolite, providing a clearer picture of the pharmacologically active agent's exposure.

G Perazine Perazine (Administered Drug) Metabolism Hepatic Metabolism (Liver) Perazine->Metabolism Perazine_Sulfoxide This compound (Primary Metabolite) Metabolism->Perazine_Sulfoxide CYP_Enzymes CYP1A2 & CYP3A4 Enzymes CYP_Enzymes->Metabolism Catalyzes

Caption: Metabolic pathway of Perazine to this compound.

Core Application: A Protocol for Quantitative Analysis via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices like plasma.[12] The use of a certified this compound analytical standard is the cornerstone of this process, enabling the creation of a calibration curve to determine unknown concentrations.

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from sample receipt to final data analysis, emphasizing the self-validating nature of the process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Receive Plasma Sample s2 Spike with Internal Standard s1->s2 s3 Protein Precipitation (e.g., Methanol) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 s5 Evaporate & Reconstitute s4->s5 a1 Inject Sample onto LC System s5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM Detection) a3->a4 d2 Integrate Peak Areas (Analyte & IS) a4->d2 d1 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: LC-MS/MS workflow for this compound quantification.

Detailed Step-by-Step Protocol

This protocol is designed for the quantification of this compound in human plasma.

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS): e.g., Perphenazine or a stable isotope-labeled analog

  • Control Human Plasma (K₂EDTA)

  • HPLC-grade Methanol and Acetonitrile

  • HPLC-grade Formic Acid and Ammonium Acetate

  • Ultrapure Water

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of this compound in methanol.

  • Perform serial dilutions to create working solutions for the calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs (low, mid, high).

  • Prepare a working solution of the Internal Standard in methanol.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to each tube (except for blank matrix samples).

  • To precipitate proteins, add 300 µL of cold methanol.[12]

  • Vortex the mixture vigorously for 10 minutes.[12]

  • Centrifuge at 14,800 rpm for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).[12]

4. LC-MS/MS Instrumental Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

  • Mobile Phase A: 5mM Ammonium Acetate with 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

  • Flow Rate: 0.35 mL/min.[9]

  • Gradient: Optimize to ensure separation from matrix components. A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound356.2Fragment IonRequires empirical determination
Pericyazine Sulfoxide (related)382.5142.4Example from a similar compound[9]
Perphenazine (IS)404.3171.3A potential internal standard[9]

Note: The specific product ion for this compound must be determined experimentally through infusion and fragmentation analysis.

Principles of Method Validation

To ensure the trustworthiness and reliability of the analytical data, the LC-MS/MS method must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Table 3: Key Parameters for Bioanalytical Method Validation

ParameterPurpose
Linearity & Range Demonstrates the proportional relationship between concentration and instrument response.
Accuracy & Precision Ensures the method provides results close to the true value (accuracy) and are reproducible (precision).
Selectivity Confirms the method can differentiate and quantify the analyte in the presence of other components.
Limit of Quantification (LLOQ) Defines the lowest concentration that can be measured with acceptable accuracy and precision.[9]
Matrix Effect Assesses the influence of plasma components on the ionization of the analyte and IS.
Stability Evaluates the stability of the analyte in the biological matrix under various storage conditions.

Conclusion

The this compound analytical standard is a cornerstone of advanced pharmaceutical research and clinical analysis. Its proper use enables the accurate quantification of a key metabolite, providing invaluable data for pharmacokinetic modeling, drug-drug interaction studies, and therapeutic monitoring. By employing robust, validated analytical methods like LC-MS/MS, which are built upon the foundation of a high-purity reference standard, researchers and scientists can ensure the integrity and reliability of their findings, ultimately contributing to the safer and more effective use of perazine in clinical practice.

References

  • Title: this compound | C20H25N3OS | CID 159893.
  • Title: Pharmacological studies on perazine and its primary metabolites.
  • Title: The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid. Source: ResearchGate, French-Ukrainian Journal of Chemistry. URL:[Link]
  • Title: The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Source: PubMed, Naunyn-Schmiedeberg's Archives of Pharmacology. URL:[Link]
  • Title: Clinical pharmacokinetic studies of perphenazine. Source: PubMed, British Journal of Clinical Pharmacology. URL:[Link]
  • Title: Clinical pharmacokinetic studies of perphenazine.
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Title: A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.
  • Title: What is the mechanism of Perazine Dimalonate?
  • Title: Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Source: PubMed, Drug Metabolism and Disposition. URL:[Link]
  • Title: Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. Source: PubMed, Psychopharmacology. URL:[Link]
  • Title: Perazine | C20H25N3S | CID 4744.

Sources

A Researcher's Guide to the Commercial Availability of Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for Perazine sulfoxide (CAS 20627-44-5). We will delve into sourcing strategies, supplier evaluation, and the critical technical considerations necessary for the successful procurement of this key Perazine metabolite.

Executive Summary: The Sourcing Challenge

This compound is a primary metabolite of the antipsychotic drug Perazine.[1][2] Its importance in research is tied to metabolic studies, impurity profiling, and its use as an analytical reference standard.[3] However, unlike its parent drug, this compound is not a high-volume, readily stocked chemical. It is a niche product, primarily available from specialized suppliers who often synthesize it on demand. This guide provides a structured approach to navigating this specialized market.

Commercial Availability & Key Suppliers

The commercial landscape for this compound is dominated by companies that specialize in metabolites, impurities, and reference standards. Direct searches for the compound and its CAS number (20627-44-5) confirm its status as a specialty chemical.[1][4][5][6]

Table 1: Representative Commercial Suppliers of this compound

SupplierProduct Code / CAS NumberTypical ApplicationAvailability Notes
LGC Standards TRC-P285820 / 20627-44-5[5][6]Impurity Reference MaterialTypically supplied as a neat solid. A Certificate of Analysis is available.
Santa Cruz Biotechnology CAS 20627-44-5[1]General Laboratory ReagentListed as a metabolite of Perazine.
United States Biological 286736 / 20627-44-5[4]Highly Purified ReagentSpecifies storage at 4°C.
Axios Research CAS 20627-44-5[3]Reference StandardMarketed for analytical method development and quality control applications.

Disclaimer: The information presented is based on publicly available catalog data as of early 2026. Researchers must contact suppliers directly for current pricing, lead times, and detailed specifications.

A Strategic Procurement Workflow

Acquiring a specialized, low-volume compound like this compound necessitates a more rigorous procurement process than for common lab reagents. The following workflow is designed to mitigate risks associated with lead times, product quality, and project delays.

ProcurementWorkflow cluster_prep Phase 1: Pre-Purchase Diligence cluster_purchase Phase 2: Acquisition & Verification A Identify Suppliers (e.g., LGC, SCBT) B Request Quotations & Lead Times A->B Crucial for 'on-demand' items C Technical Vetting: Request & Review CoA B->C Compare Purity, Form, Price D Select Supplier & Place Purchase Order C->D Informed Decision E Receive Shipment D->E Track Shipment F Incoming Quality Control (Verify Identity & Purity) E->F Critical Final Check

Figure 1: A strategic workflow for procuring specialty chemicals. This process emphasizes pre-purchase technical vetting and post-receipt verification.

Step-by-Step Methodology for Procurement
  • Supplier Identification: Utilize the suppliers listed in Table 1 as a starting point. Expand searches using the CAS number 20627-44-5 in chemical sourcing databases.

  • Request for Quotation (RFQ): Contact multiple suppliers. Causality: Obtaining multiple quotes is not just for price comparison. The quoted lead time is a critical piece of data; a long lead time (e.g., >8 weeks) indicates synthesis-on-demand and carries a higher risk of delay.

  • Technical Vetting (The Self-Validating System):

    • Action: Request a lot-specific Certificate of Analysis (CoA) before issuing a purchase order.

    • Expertise: Do not accept a generic technical data sheet. The CoA is a legally binding document detailing the exact properties of the batch you will receive.

    • Trustworthiness: Scrutinize the CoA for:

      • Identity Confirmation: Look for evidence from ¹H-NMR and Mass Spectrometry (MS) that confirms the structure is indeed this compound.

      • Purity Assessment: This is most commonly reported via HPLC (High-Performance Liquid Chromatography). For use as a reference standard, a purity of ≥98% is typically required. Understand the method used and check for any uncharacterized impurity peaks.

  • Supplier Selection & Purchase: Select the supplier that provides the best balance of documented quality (CoA), realistic lead time, and cost.

  • Incoming Quality Control (QC):

    • Action: Upon receipt, do not assume the vial's label is sufficient. If your laboratory has the capability, perform a simple identity check.

    • Experience-Driven Insight: A simple melting point analysis or a quick LC-MS run can prevent the catastrophic waste of time and resources that would result from using the wrong compound in a multi-week experiment. This step makes the protocol a self-validating system, closing the loop on procurement.

Alternative Sourcing: In-House Synthesis

For medicinal or organic chemistry labs, the limited commercial availability and high cost per milligram may make in-house synthesis an attractive alternative. The core transformation is the oxidation of the sulfur atom in the phenothiazine ring of the parent drug, Perazine.

SynthesisPathway Perazine Perazine Parent Drug Reaction Controlled Oxidation Perazine->Reaction Oxidant Oxidizing Agent e.g., H₂O₂, m-CPBA Oxidant->Reaction Sulfoxide This compound Target Metabolite Reaction->Sulfoxide Purification Purification (Chromatography) Sulfoxide->Purification

Figure 2: Conceptual pathway for the synthesis of this compound. This involves the controlled oxidation of Perazine.

While a detailed protocol is beyond this guide's scope, the general procedure involves reacting Perazine with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide or m-CPBA) in a suitable solvent, followed by purification, typically via column chromatography. This approach offers control over purity and scale but requires significant chemistry expertise and analytical resources for characterization.

References

  • Cenmed Enterprises. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Axios Research. (n.d.). This compound - CAS - 20627-44-5.

Sources

An In-depth Technical Guide to the Solubility of Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: The Significance of Perazine Sulfoxide Solubility

Perazine is a first-generation antipsychotic of the phenothiazine class, utilized in the treatment of schizophrenia and other psychotic disorders.[6][7] Upon administration, perazine is extensively metabolized in the liver, primarily through enzymatic reactions mediated by cytochrome P-450 isoenzymes, including CYP1A2 and CYP3A4.[8] One of the principal metabolic pathways is sulfoxidation, which converts the parent drug into this compound.[6][8][9]

The conversion of the sulfide in the phenothiazine ring to a more polar sulfoxide group drastically alters the molecule's physicochemical properties, most notably its solubility. Understanding the solubility of this metabolite is paramount for several reasons:

  • Pharmacokinetics & Clearance: Solubility influences the distribution, metabolism, and excretion (DME) profile of the metabolite, affecting its plasma concentration and residence time in the body.

  • Formulation Development: For in vitro studies or the development of analytical standards, knowledge of solubility is essential for preparing stock solutions and designing appropriate vehicle systems.[10]

  • Toxicology and Safety Assessment: Poorly soluble metabolites can precipitate in tissues or urine, potentially leading to adverse effects. Assessing solubility is a key step in preclinical safety evaluation.

This guide provides the foundational knowledge and practical methodologies required to characterize the solubility of this compound effectively.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structure and resulting physical properties.

  • Molecular Structure: this compound retains the tricyclic phenothiazine core but features a sulfoxide (S=O) group on the central ring and a 4-methylpiperazinyl-propyl side chain at the N-10 position.[2][11]

  • Chemical Formula: C₂₀H₂₅N₃OS[3][11]

  • Molecular Weight: 355.50 g/mol [3][11]

The introduction of the sulfoxide group is the most critical modification from the parent compound, perazine. This S=O moiety significantly increases the molecule's polarity and provides an additional site for hydrogen bonding, which is expected to enhance its solubility in polar solvents compared to perazine.

G cluster_legend Metabolic Pathway of Perazine Perazine Perazine (Parent Drug) Enzyme CYP1A2, CYP3A4 (Sulfoxidation) Perazine->Enzyme Sulfoxide This compound (Metabolite) Enzyme->Sulfoxide O

Caption: Metabolic conversion of Perazine to this compound.

Theoretical Framework and Anticipated Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity, hydrogen bonding capacity, and pH-dependent ionization of this compound dictate its behavior in different solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfoxide group and the nitrogen atoms in the piperazine ring. The hydrochloride salts of related phenothiazines are generally more soluble in aqueous and polar organic solvents.[4] Therefore, this compound is anticipated to have moderate to high solubility in these solvents. Its solubility in aqueous media will be highly pH-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can solvate polar molecules effectively. Structurally related phenothiazine derivatives exhibit good solubility in DMSO and DMF.[4] this compound is expected to be highly soluble in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Diethyl Ether): The overall polarity of this compound, dominated by the sulfoxide and piperazine moieties, makes it poorly suited for interaction with non-polar solvents. The parent compound, phenothiazine, is insoluble in ether.[12][13] Therefore, this compound is anticipated to have low to negligible solubility in non-polar solvents.

Table 1: Anticipated Solubility Profile of this compound
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water (pH-dependent), Methanol, EthanolModerate to HighStrong potential for hydrogen bonding with the sulfoxide and piperazine groups. Solubility in water will be lowest near the isoelectric point.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong dipole-dipole interactions can effectively solvate the polar regions of the molecule. Related phenothiazines are highly soluble in these solvents.[4]
Polar Aprotic Acetonitrile (ACN)ModerateLess polar than DMSO/DMF, but should still provide moderate solubility.[14]
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateCan offer some solubility due to polarity but lacks hydrogen bonding capability.
Non-Polar Hexane, Toluene, Diethyl EtherLow / InsolubleThe molecule's high polarity is incompatible with the non-polar nature of these solvents.[12][14]

Note: This table presents a predictive profile based on chemical structure and data from analogous compounds. Empirical verification is required and can be achieved using the protocols outlined below.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility, providing a definitive measure of a compound's solubility under specific conditions.[5][15]

Objective

To determine the saturation solubility of this compound in a specific solvent at a controlled temperature and pH (for aqueous media).

Materials & Equipment
  • This compound (solid form)

  • Selected Solvents (e.g., pH 1.2, 4.5, 6.8 buffers; Methanol; DMSO)

  • Scintillation vials or glass containers with screw caps

  • Orbital shaker with temperature control (incubator)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS/MS system for quantification[15]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The goal is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[15]

  • Phase Separation: After incubation, allow the vials to stand briefly to let the larger particles settle. To remove all undissolved solids, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).[16]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically compatible syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of dissolved this compound.[15][16]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification

A robust and sensitive analytical method is crucial for the accurate determination of dissolved this compound concentration.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Phenothiazines and their sulfoxides possess strong chromophores, making them suitable for UV detection. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a buffer (e.g., ammonium acetate) is a common starting point.[17] Spectrophotometric methods have been developed for phenothiazine sulfoxides, confirming their detectability.[18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method. It allows for the precise quantification of the analyte even at very low concentrations.[16][17]

Method validation, including the establishment of a linear calibration curve, is a prerequisite for accurate solubility measurement.

Conclusion

The solubility of this compound, a major metabolite of perazine, is a critical parameter for drug development and research. While specific quantitative data is sparse, a thorough understanding of its chemical structure allows for a strong predictive assessment of its solubility profile. The presence of the polar sulfoxide group suggests high solubility in polar aprotic solvents like DMSO and moderate-to-high, pH-dependent solubility in polar protic solvents like water and ethanol. Conversely, it is expected to be poorly soluble in non-polar media. This guide provides both the theoretical foundation for these predictions and the practical, step-by-step experimental protocols necessary for their empirical validation. By employing these standardized methods, researchers can generate the reliable and accurate solubility data required to advance their formulation, pharmacokinetic, and toxicological studies.

References

  • Wikipedia. Piperazine.
  • Solubility of Things. Piperazine.
  • AxisPharm. Equilibrium Solubility Assays Protocol.
  • ScienceDirect. Piperazine.
  • PubMed. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes.
  • Benchchem. Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.
  • PubChem. Perphenazine sulfoxide.
  • PubChem. This compound.
  • PubMed. Pharmacological studies on perazine and its primary metabolites.
  • ResearchGate. The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • ResearchGate. Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species.
  • PubChem. Perazine.
  • LGC Standards. This compound.
  • RSC Publishing. Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines.
  • ResearchGate. Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites.
  • PubChem. Piperazine.
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
  • PubMed Central. Perazine for schizophrenia.
  • PubChem. Phenothiazine.
  • Benchchem. Application Note: Quantitative Analysis of Promethazine Sulfoxide in Human Plasma by LC-MS/MS.
  • Santa Cruz Biotechnology. This compound.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BMG LABTECH. Drug solubility: why testing early matters in HTS.
  • PubMed. Photo-decomposition and metabolism of the phenothiazine drug perazine.
  • Biosynth. Promethazine sulfoxide.
  • ResearchGate. A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.
  • SpringerLink. Structure-induced optoelectronic properties of phenothiazine-based materials.
  • ResearchGate. Figure S1. Measured solubility of Phenothiazine derivatives (neutral....
  • Dissolution Technologies. Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.
  • FDA. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
  • EMA. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • FDA. Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • A Review on Analytical Methods for Piperazine Determination.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

An In-Depth Technical Guide to the In Vitro Generation of Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practical execution of generating perazine sulfoxide in vitro. We will delve into the core enzymatic processes, present detailed experimental protocols, and discuss the analytical methodologies required for robust and reproducible results.

Section 1: The Scientific Imperative for Studying Perazine Metabolism

Perazine is a first-generation antipsychotic of the phenothiazine class, characterized by a piperazine side chain.[1][2] Like many pharmaceuticals, its therapeutic efficacy and potential for adverse effects are intrinsically linked to its metabolic fate within the body.[3] The liver is the primary site of drug metabolism, where enzymes convert compounds into more water-soluble forms to facilitate excretion.[4][5] One of the key metabolic pathways for perazine is sulfoxidation, leading to the formation of this compound.[2][6]

Understanding this metabolic conversion is critical for several reasons:

  • Pharmacokinetic Profiling: The rate and extent of metabolism directly influence the drug's bioavailability, half-life, and clearance, all of which are fundamental to establishing appropriate dosing regimens.[7][8]

  • Drug-Drug Interactions (DDIs): Co-administered drugs can inhibit or induce the enzymes responsible for perazine metabolism, leading to altered plasma concentrations and potentially severe clinical consequences.[9][10][11]

  • Metabolite Activity: Metabolites themselves can be pharmacologically active or inactive.[3] Characterizing their formation is essential for a complete understanding of the drug's overall effect.

  • Regulatory Submission: Regulatory bodies such as the FDA require thorough in vitro metabolism data as part of the drug development and approval process.[11][12][13]

In vitro models, particularly using human liver microsomes, offer a cost-effective and high-throughput approach to investigate these metabolic pathways in a controlled environment.[4][7]

Section 2: The Enzymology of Perazine Sulfoxidation

The biotransformation of perazine to its sulfoxide metabolite is primarily an oxidative process catalyzed by specific enzyme superfamilies located within the liver.

The cytochrome P450 system is a major contributor to the Phase I metabolism of a vast number of drugs.[4] For perazine, several CYP isoforms are involved in its metabolism. Research using human liver microsomes and cDNA-expressed human CYPs has identified CYP1A2 and CYP3A4 as the main isoenzymes responsible for perazine 5-sulfoxidation, contributing approximately 32% and 30% to this metabolic pathway, respectively.[6] Other isoforms like CYP2C9, CYP2E1, CYP2C19, and CYP2D6 play a lesser role in this specific reaction.[6] The involvement of these key enzymes underscores the potential for DDIs. For instance, perazine itself has been shown to be a potent inhibitor of CYP1A2 at therapeutic concentrations.[9][10]

While CYPs are often the primary focus, flavin-containing monooxygenases (FMOs) also play a significant role in the oxidation of nitrogen- and sulfur-containing compounds.[14][15][16] FMOs are microsomal enzymes that, like CYPs, utilize NADPH to catalyze monooxygenation reactions.[14][17] Studies have indicated that FMO3, in particular, is involved in the N-oxidation of perazine.[18] Although the direct contribution of FMOs to perazine sulfoxidation is less characterized than that of CYPs, their known affinity for sulfur-containing substrates makes them a relevant consideration in a comprehensive metabolic investigation.[15][19] Unlike CYPs, FMOs are generally not readily induced by xenobiotics, which is a key distinguishing feature.[16]

The metabolic conversion of perazine to this compound can be visualized as follows:

Perazine_Metabolism cluster_enzymes Metabolizing Enzymes Perazine Perazine Perazine_Sulfoxide This compound Perazine->Perazine_Sulfoxide Sulfoxidation Other_Metabolites Other Metabolites (e.g., N-desmethylperazine) Perazine->Other_Metabolites N-demethylation, etc. CYP1A2 CYP1A2 CYP1A2->Perazine_Sulfoxide CYP3A4 CYP3A4 CYP3A4->Perazine_Sulfoxide Other_CYPs Other CYPs (2C9, 2E1, 2C19, 2D6) Other_CYPs->Perazine_Sulfoxide FMOs FMOs FMOs->Perazine_Sulfoxide Potential Contribution workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis reagents Prepare Reagents: - HLMs - Perazine Stock - Buffers - NADPH System preincubation Pre-warm HLMs, Buffer, MgCl2 (37°C) reagents->preincubation initiation Initiate Reaction: 1. Add Perazine 2. Add NADPH System preincubation->initiation incubation Incubate at 37°C (Time Course) initiation->incubation termination Stop Reaction with Cold Solvent + IS incubation->termination centrifugation Vortex & Centrifuge termination->centrifugation collection Collect Supernatant centrifugation->collection lcms LC-MS/MS Analysis collection->lcms

Caption: Workflow for the in vitro generation of this compound.

Section 4: Analytical Quantification of this compound

Accurate and sensitive analytical methods are paramount for the quantification of the generated this compound.

LC-MS/MS is the gold standard for analyzing drug metabolites due to its high selectivity and sensitivity. [20][21][22]

  • Chromatographic Separation: A C18 reverse-phase column is commonly used to separate perazine, this compound, and other potential metabolites from the biological matrix. [21]A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed. [21][23]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. [20][21]This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). This highly specific transition minimizes interference from other components in the sample.

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pericyazine (similar structure)366.5142.4
Pericyazine Sulfoxide382.5142.4
Hypothetical for Perazine[M+H]+ of PerazineCharacteristic Fragment
Hypothetical for this compound[M+H]+ of this compoundCharacteristic Fragment

Note: Specific transitions for perazine and its sulfoxide would need to be optimized experimentally.

The data obtained from the LC-MS/MS analysis allows for the determination of key metabolic parameters:

  • Metabolite Formation Rate: By plotting the concentration of this compound against time, the initial rate of formation can be calculated.

  • Metabolic Stability: The disappearance of the parent compound (perazine) over time is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). [8]These parameters are crucial for predicting the in vivo pharmacokinetic behavior of the drug.

Section 5: Conclusion and Future Directions

This guide has provided a detailed framework for the in vitro generation of this compound. By understanding the underlying enzymology and meticulously following robust experimental and analytical protocols, researchers can generate high-quality, reproducible data. This information is fundamental to characterizing the metabolic profile of perazine, predicting potential drug-drug interactions, and ultimately supporting the safe and effective use of this therapeutic agent.

Future studies could involve using more complex in vitro systems, such as human hepatocytes, to investigate the interplay between Phase I and Phase II metabolism. Additionally, reaction phenotyping studies using specific chemical inhibitors or recombinant CYP enzymes can further elucidate the precise contribution of each enzyme isoform to perazine sulfoxidation, providing a deeper understanding of its metabolic fate.

References

  • Daniel, W. A., Syrek, M., Rylko, E., & Wójcikowski, J. (2000). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Journal of Pharmacology, 404(1-2), 199-206. [Link]
  • Elfarra, A. A., & Krause, R. J. (2005). Potential roles of flavin-containing monooxygenases in sulfoxidation reactions of l-methionine, N-acetyl-l-methionine and peptides containing l-methionine. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1703(2), 183-189. [Link]
  • Henderson, M. C., Siddens, L. K., Krueger, S. K., & Williams, D. E. (2004). Role of flavin-dependent monooxygenases and cytochrome P450 enzymes in the sulfoxidation of S-methyl N,N-diethylthiolcarbamate. Chemical Research in Toxicology, 17(5), 633-640. [Link]
  • Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]
  • Wójcikowski, J., & Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. Pharmacological Reports, 61(5), 851-858. [Link]
  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Müller-Oerlinghausen, B., Riedel, E., & Schley, J. (1977). Thin-layer and gas-liquid chromatographic procedures for the determination of perazine and its metabolites in human body fluids. International Journal of Clinical Pharmacology and Biopharmacy, 15(8), 366-372. [Link]
  • Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology (Vol. 290, pp. 245-256). Humana Press. [Link]
  • Ripp, S. L., & Miller, G. P. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 15(8), 773-784. [Link]
  • Krause, R. J., & Elfarra, A. A. (2005). Potential roles of flavin-containing monooxygenases in sulfoxidation reactions of l-methionine, N-acetyl-l-methionine and peptides containing l-methionine. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1703(2), 183-189. [Link]
  • Frank, A., et al. (2011). Cytochrome P-450 enzymes and FMO3 contribute to the disposition of the antipsychotic drug perazine in vitro. Pharmacogenet Genomics, 21(10), 633-42. [Link]
  • Wójcikowski, J., & Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism - An in vitro study. Pharmacological Reports, 61(5), 851-8. [Link]
  • Breyer-Pfaff, U., & Gaertner, H. J. (1978). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Biochemical Pharmacology, 27(4), 481-486. [Link]
  • Breyer, U. (1970). [Metabolism of perazine in vitro]. Naunyn-Schmiedebergs Archiv für Pharmakologie, 266(4), 302. [Link]
  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.7.1-7.7.20. [Link]
  • FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
  • BioSera. (2023). How to Conduct an In Vitro Metabolic Stability Study. [Link]
  • Daniel, W. A., & Wójcikowski, J. (2004). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 32(12), 1489-1496. [Link]
  • Breyer-Pfaff, U., & Schley, J. (1976). Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species. Biochemical Pharmacology, 25(22), 2551-2556. [Link]
  • UNODC. (2013).
  • Celiński, R., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(22), 5369. [Link]
  • FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
  • Wang, Y., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 135, 67-74. [Link]
  • Daniel, W. A., & Wójcikowski, J. (2004). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 32(12), 1489-1496. [Link]
  • Wang, Y., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 135, 67-74. [Link]
  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. [Link]
  • Breyer-Pfaff, U., & Wiermann, H. (1981). Pharmacological studies on perazine and its primary metabolites. Arzneimittel-Forschung, 31(4), 694-698. [Link]
  • Cashman, J. R., & Zhang, J. (2000). Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. Drug Metabolism and Disposition, 28(4), 435-443. [Link]
  • Cilli, M., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica Chimica Acta, 425, 107-111. [Link]
  • Caccia, S. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition, 33(2), 203-208. [Link]
  • Fotherby, K. J., & Souhami, R. L. (1980). Sulfoxidation of albendazole by a cytochrome P450-independent monooxygenase from rat liver microsomes. Biochemical Pharmacology, 29(10), 1475-1478. [Link]
  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
  • Park, J. Y., & Kim, K. A. (2021). Pharmacokinetics and Drug Interactions. International Journal of Molecular Sciences, 22(16), 8887. [Link]
  • Ayan, E., & Celik, H. (2016). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Basic and Clinical Health Sciences, 1(1), 1-5. [Link]
  • Wang, Y., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 396. [Link]
  • Celiński, R., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer...
  • Al-Rimawi, F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
  • Emary, J. C., et al. (2014). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Chromatographic Science, 52(8), 839-845. [Link]
  • Ripp, S. L., & Miller, G. P. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 15(8), 773-784. [Link]
  • Ripp, S. L., & Miller, G. P. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 15(8), 773-784. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profile of Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Perazine sulfoxide is the primary metabolite of the phenothiazine antipsychotic agent, perazine. Formed predominantly through hepatic sulfoxidation, this metabolite has been a subject of interest in understanding the overall pharmacological and toxicological profile of its parent compound. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, delving into its metabolism, pharmacodynamic activity (or lack thereof), and toxicological properties. While perazine exhibits a complex pharmacological profile, evidence strongly suggests that this compound is a pharmacologically inactive metabolite, lacking significant affinity for key central nervous system (CNS) receptors. This guide will synthesize the available data, present it in a clear and concise format, and provide detailed methodologies for relevant in vitro assays, offering a valuable resource for researchers in pharmacology and drug development.

Introduction: The Metabolic Fate of Perazine

Perazine is a piperazine-type phenothiazine derivative that has been utilized as a typical antipsychotic.[1] Like many psychotropic medications, it undergoes extensive metabolism in the liver, leading to the formation of various metabolites. One of the most significant metabolic pathways for perazine is sulfoxidation, resulting in the formation of this compound.[2][3] Understanding the pharmacological profile of this major metabolite is crucial for a complete assessment of the parent drug's efficacy and safety, as metabolites can sometimes contribute to the therapeutic effect or be responsible for adverse drug reactions.

This guide will focus specifically on the pharmacological and toxicological characteristics of this compound, distinguishing its properties from those of the parent compound, perazine.

Metabolism and Pharmacokinetics

The biotransformation of perazine to this compound is a critical aspect of its disposition in the body.

Metabolic Pathway: The Role of Cytochrome P450

The sulfoxidation of the phenothiazine ring of perazine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies utilizing human liver microsomes and cDNA-expressed human CYPs have identified CYP1A2 and CYP3A4 as the main isoenzymes responsible for the formation of perazine 5-sulfoxide.[4]

Perazine Perazine Perazine_Sulfoxide This compound Perazine->Perazine_Sulfoxide Sulfoxidation CYP_Enzymes CYP1A2, CYP3A4 (Primary) CYP_Enzymes->Perazine_Sulfoxide caption Metabolic Conversion of Perazine

Caption: Metabolic pathway of perazine to this compound.

Pharmacokinetic Observations

Clinical pharmacokinetic studies have shown that after oral administration of perazine, this compound appears rapidly in the plasma, albeit at low concentrations. This observation, coupled with a low systemic availability of the parent drug, suggests a significant first-pass metabolism of perazine in the liver, where a substantial portion is converted to this compound before reaching systemic circulation.

Pharmacodynamics: An Inactive Metabolite

A crucial aspect of the pharmacological profile of any drug metabolite is its own biological activity. In the case of this compound, the available evidence consistently points towards a lack of significant pharmacological effects at the key receptors targeted by its parent compound.

Receptor Binding Profile: A Notable Absence of Affinity

While perazine exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors, and also interacts with other receptors such as serotonin, histamine, and adrenergic receptors, its sulfoxide metabolite appears to be largely devoid of such activity.[1]

A key study investigating the pharmacological properties of perazine's primary metabolites, including this compound, concluded that, in contrast to perazine, none of the metabolites exhibited effects that would indicate neuroleptic or antidepressive properties .[5] This suggests a significantly reduced or absent affinity for the dopamine D2 receptor and other CNS receptors responsible for the therapeutic actions of perazine.

Quantitative Receptor Binding Data:

Receptor TargetPerazine (Ki, nM)This compound (Ki, nM)
Dopamine D2Data available (active)No specific data available (presumed high/inactive)
Serotonin 5-HT2AData available (active)No specific data available (presumed high/inactive)
Histamine H1Data available (active)No specific data available (presumed high/inactive)
Alpha-1 AdrenergicData available (active)No specific data available (presumed high/inactive)

The structural change from a sulfide in perazine to a sulfoxide in its metabolite likely alters the three-dimensional conformation and electronic properties of the molecule, thereby hindering its ability to bind effectively to the orthosteric binding sites of these receptors.[6]

Toxicology and Safety Profile

The safety profile of a drug metabolite is as important as its pharmacological activity. The available toxicological data for this compound is limited but provides some initial insights.

Acute Toxicity

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as "Harmful if swallowed" .[2] This classification is based on acute oral toxicity data.

Genotoxicity

In vitro studies have been conducted to assess the mutagenic potential of perazine and its metabolites. In a study using human lymphocytes and Chinese Hamster Ovary (CHO) cells, this compound gave negative results for the induction of sister chromatid exchanges , both with and without metabolic activation. This suggests a lack of genotoxic potential in this specific assay.

Drug-Drug Interaction Potential

4.3.1. Effect on Cytochrome P450 Enzymes:

The parent drug, perazine, is a known potent inhibitor of CYP1A2 and CYP2D6 .[7][8] This raises the question of whether its major metabolite, this compound, also possesses inhibitory activity against these or other CYP enzymes.

Data on the direct effect of this compound on CYP450 enzyme activity (inhibition or induction) is currently not available in the scientific literature. This represents a critical knowledge gap in fully understanding the drug-drug interaction potential of perazine therapy.

Perazine Perazine CYP1A2 CYP1A2 Perazine->CYP1A2 Inhibits CYP2D6 CYP2D6 Perazine->CYP2D6 Inhibits Perazine_Sulfoxide This compound Perazine_Sulfoxide->CYP1A2 ? Perazine_Sulfoxide->CYP2D6 ? Other_Drugs Other Drugs (CYP1A2/2D6 Substrates) CYP1A2->Other_Drugs Metabolizes CYP2D6->Other_Drugs Metabolizes caption CYP450 Inhibition: Known and Unknowns

Caption: Known inhibition of CYP enzymes by perazine and the unknown potential of its sulfoxide metabolite.

4.3.2. Potential for Induction:

Some studies suggest that phenothiazines, as a class, may have the potential to induce their own metabolism, possibly through the induction of CYP1A2, CYP3A4, and CYP2C19 isoforms.[4] However, specific studies confirming or refuting the enzyme-inducing potential of this compound are lacking.

Cardiovascular Safety: hERG Channel Activity

Blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major concern for many drugs due to the risk of cardiac arrhythmias. The parent drug, perazine, and other phenothiazines have been shown to inhibit the hERG channel.[4]

There is no specific data available on the in vitro activity of this compound on the hERG channel. Given that structural modifications can significantly alter hERG liability, dedicated studies are required to assess the cardiovascular risk profile of this metabolite.

Cytotoxicity

Experimental Protocols for In Vitro Assessment

To address the existing data gaps, the following are detailed, step-by-step methodologies for key in vitro experiments that are crucial for a thorough pharmacological and toxicological profiling of this compound.

Radioligand Receptor Binding Assay (for Dopamine D2 Receptor)

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (reference competitor).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Cell Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Binding buffer.

    • A fixed concentration of [³H]-Spiperone (typically at its Kd).

    • Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding control wells, add a high concentration of haloperidol (e.g., 10 µM).

    • For total binding wells, add vehicle (e.g., DMSO).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection & Analysis A Prepare Cell Membranes (HEK293-D2) C Incubate Membranes with Radioligand and this compound A->C B Prepare Reagents ([³H]-Spiperone, Competitors) B->C D Filter and Wash to Separate Bound Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki Values E->F caption Workflow for Radioligand Binding Assay

Caption: Step-by-step workflow for a radioligand receptor binding assay.

In Vitro CYP450 Inhibition Assay (e.g., for CYP1A2)

Objective: To determine the IC50 value of this compound for the inhibition of human CYP1A2 activity.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP1A2 enzyme.

  • Phenacetin (CYP1A2 substrate).

  • This compound.

  • NADPH regenerating system.

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system.

Procedure:

  • Incubation Setup: In a 96-well plate, pre-incubate HLM or recombinant CYP1A2 with increasing concentrations of this compound in buffer at 37°C.

  • Initiation of Reaction: Add phenacetin to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the metabolite of phenacetin (paracetamol) using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining CYP1A2 activity against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This compound, the primary metabolite of the antipsychotic perazine, is pharmacologically inactive. Its formation via CYP1A2 and CYP3A4 represents a significant clearance pathway for the parent drug. While it appears to have a low potential for direct neuroleptic or antidepressant activity, and limited genotoxicity in the assays conducted, significant data gaps remain in its pharmacological and toxicological profile.

For a comprehensive understanding, future research should prioritize:

  • Quantitative receptor binding studies to definitively confirm the lack of affinity of this compound for key CNS receptors.

  • In vitro CYP450 inhibition and induction assays to elucidate the drug-drug interaction potential of the metabolite itself.

  • hERG channel assays to assess its cardiovascular safety profile.

  • Comprehensive cytotoxicity studies in a panel of relevant cell lines.

By addressing these knowledge gaps, the scientific community can build a more complete and robust pharmacological and safety profile of not only this compound but also contribute to a more thorough understanding of the disposition and overall effects of its parent drug, perazine.

References

  • Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. A. (2003). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Drug Metabolism and Disposition, 31(5), 643-649.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159893, this compound.
  • von Bahr, C., Movin, G., Nordin, C., Lidén, A., Csernansky, J. G., & Greenblatt, D. J. (2001). Cytochrome P-450 enzymes and FMO3 contribute to the disposition of the antipsychotic drug perazine in vitro. European Journal of Clinical Pharmacology, 57(3), 227-234.
  • Motohashi, N., Kawase, M., Satoh, K., & Sakagami, H. (2006). Cytotoxic potential of phenothiazines. Current drug targets, 7(9), 1055-1066.
  • Leucht, S., Helfer, B., & Hartung, B. (2014). Perazine for schizophrenia.
  • PubChem. (n.d.). Perazine. National Center for Biotechnology Information.
  • Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. A. (2002). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4. Polish journal of pharmacology, 54(4), 407-410.
  • Wójcikowski, J., & Daniel, W. A. (2012). Autoinduction of the metabolism of phenothiazine neurolepics in a primary culture of human hepatocytes. Pharmacological Reports, 64(6), 1436-1443.
  • Jellinger, K. (1989). Pharmacological studies on perazine and its primary metabolites.
  • Gessner, P. K., & Gessner, T. (1987). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium. Chemical research in toxicology, 1(1), 35-41.
  • Lehnert, S. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. Research communications in chemical pathology and pharmacology, 56(3), 361-374.
  • Wójcikowski, J., & Daniel, W. A. (2020). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Pharmacological Reports, 72(4), 986-996.
  • Wójcikowski, J., & Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. Pharmacological reports : PR, 61(5), 851–858.
  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug metabolism and disposition, 34(1), 126-133.
  • Wójcikowski, J., Boksa, J., & Daniel, W. A. (2010). Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--a comparison with other phenothiazines. Biochemical pharmacology, 79(10), 1528-1535.
  • Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current drug metabolism, 8(7), 715-732.
  • Fathima, A., & Jayachandran, E. (2017). Dimethyl sulfoxide inactivates the anticancer effect of cisplatin against human myelogenous leukemia cell lines in in vitro assays. Journal of Cancer Research and Therapeutics, 13(4), 1045.
  • Perry, M., Sanguinetti, M. C., & Mitcheson, J. (2010). hERG potassium channels and the structural basis of drug-induced arrhythmias. Molecular pharmacology, 78(4), 566-574.
  • Dahl, S. G., & Hough, E. (1985). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Molecular pharmacology, 27(3), 380-386.
  • Wójcikowski, J., Danek, P., Basińska-Ziobroń, A., Pukło, R., & Daniel, W. A. (2020). The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Pharmacological Reports, 72(6), 1649-1658.
  • Walsky, R. L., & Obach, R. S. (2006). Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6. The Journal of Clinical Pharmacology, 46(12), 1426-1438.
  • Leucht, S., Helfer, B., & Hartung, B. (2014). Perazine for schizophrenia.
  • van der Velden, W. J., de Haan, A., & de Vries, E. G. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS omega, 6(19), 12595-12604.
  • van der Velden, W. J., de Haan, A., & de Vries, E. G. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(19), 12595-12604.
  • van der Velden, W. J., de Haan, A., & de Vries, E. G. (2021). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. ACS omega, 6(19), 12595-12604.
  • Wójcikowski, J., & Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. Pharmacological reports : PR, 61(5), 851–858.
  • Stary, C. M., & Sanguinetti, M. C. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in pharmacology, 12, 707324.
  • Castro, M., Gesto, D., Guixà-González, R., & Logothetis, D. E. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 64(10), 6786-6807.
  • Monroe, K. R., & Smith, M. P. (2018). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. American journal of rhinology & allergy, 32(5), 403-406.
  • Manetti, F., Santucci, A., & Botta, M. (2002). Arylpiperazines with affinity toward alpha (1)-adrenergic receptors. Current medicinal chemistry, 9(12), 1167-1186.
  • Wang, Y., Li, M., & Du, D. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta pharmacologica Sinica, 37(1), 144-154.
  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. (2021). bioRxiv.
  • Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. (2021). International Journal of Molecular Sciences, 22(11), 5896.
  • Knight, A. R., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS chemical neuroscience, 9(4), 794-803.
  • Leucht, S., Helfer, B., & Hartung, B. (2014). Perazine for schizophrenia.
  • Hill, S. J., & Baker, J. G. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology research & perspectives, 8(4), e00602.
  • González-Maeso, J., & Sealfon, S. C. (2009). 5-HT2A receptors: pharmacology and functional selectivity. Current topics in behavioral neurosciences, 2, 141-163.
  • Kaczor, A. A., et al. (2013). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. European journal of medicinal chemistry, 69, 637-646.
  • Partyka, A., et al. (2021).
  • Kumar, A., et al. (2021). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. Journal of medicinal chemistry, 64(10), 6808-6825.
  • Howell, L. L., & Cunningham, K. A. (2015). “Selective” serotonin 5-HT2A receptor antagonists. Neuropsychopharmacology, 40(1), 1-3.
  • Satała, G., et al. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. International journal of molecular sciences, 22(11), 5896.

Sources

An In-Depth Technical Guide to the Known Human Metabolites of Perazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Perazine is a first-generation antipsychotic of the phenothiazine class, characterized by a piperazine group in its side chain.[1] It is primarily utilized in the management of psychotic disorders such as schizophrenia.[1] The therapeutic and toxicological profile of Perazine is intrinsically linked to its biotransformation within the human body. An understanding of its metabolic fate is paramount for researchers, scientists, and drug development professionals to optimize therapeutic strategies, anticipate drug-drug interactions, and design safer, more effective analogues. This guide provides a comprehensive technical overview of the known human metabolites of Perazine, the enzymatic pathways governing their formation, and a detailed, field-proven methodology for their extraction and quantification in biological matrices.

Metabolic Pathways of Perazine in Humans

The hepatic metabolism of Perazine is extensive, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The principal metabolic transformations are N-demethylation of the piperazine ring and sulfoxidation of the phenothiazine nucleus.[3]

Key Metabolites and their Formation

The two major human metabolites of Perazine that have been consistently identified are:

  • N-desmethylperazine: This metabolite is formed through the removal of the methyl group from the terminal nitrogen of the piperazine side chain.[3]

  • Perazine sulfoxide: This metabolite results from the oxidation of the sulfur atom in the phenothiazine ring system.[4]

The formation of these metabolites is catalyzed by specific CYP isoenzymes. In vitro studies using human liver microsomes have elucidated the primary contributors to these reactions:

  • N-demethylation is predominantly catalyzed by CYP2C19 , with minor contributions from CYP1A2, CYP3A4, and CYP2D6.[3]

  • 5-Sulfoxidation is mainly mediated by CYP1A2 and CYP3A4 , with smaller roles played by CYP2C9, CYP2E1, CYP2C19, and CYP2D6.[3]

The differential expression and activity of these enzymes among individuals can contribute to the observed inter-individual variability in Perazine's pharmacokinetics and clinical response.

Metabolic Pathways Diagram

Perazine_Metabolism Perazine Perazine N_desmethylperazine N-desmethylperazine Perazine->N_desmethylperazine N-demethylation (CYP2C19 >> CYP1A2, CYP3A4, CYP2D6) Perazine_sulfoxide This compound Perazine->Perazine_sulfoxide 5-Sulfoxidation (CYP1A2, CYP3A4 >> CYP2C9, CYP2E1, CYP2C19, CYP2D6)

Caption: Metabolic pathways of Perazine in humans.

Known Human Metabolites of Perazine

The following table summarizes the key known human metabolites of Perazine:

Metabolite NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Primary Metabolic PathwayKey Enzymes
N-desmethylperazine [Image of N-desmethylperazine structure]C₁₉H₂₃N₃S325.47N-demethylationCYP2C19
This compound [Image of this compound structure]C₂₀H₂₅N₃OS355.505-SulfoxidationCYP1A2, CYP3A4

Note: The chemical structures can be visualized on databases such as PubChem using their respective names.

Pharmacological Activity of Perazine Metabolites

Understanding the pharmacological profile of metabolites is crucial as they can contribute to the therapeutic effect or adverse reactions of the parent drug. Studies have indicated that the primary metabolites of Perazine, N-desmethylperazine and this compound, exhibit significantly less pharmacological activity compared to Perazine itself.[2] Specifically, in preclinical models, neither metabolite demonstrated effects indicative of neuroleptic or antidepressant properties.[2] This suggests that the clinical efficacy of Perazine is primarily attributable to the parent compound.

Analytical Methodology for the Quantification of Perazine and its Metabolites

A robust and reliable analytical method is essential for the accurate quantification of Perazine and its metabolites in biological matrices. The following section outlines a comprehensive, self-validating protocol based on solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample 1. Human Plasma Sample Collection (e.g., 1 mL) Internal_Standard 2. Internal Standard Spiking (e.g., Perazine-d8) Plasma_Sample->Internal_Standard Alkalinization 3. Sample Alkalinization (e.g., 0.1M NaOH) Internal_Standard->Alkalinization SPE 4. Solid-Phase Extraction (SPE) (C18 cartridge) Alkalinization->SPE Elution 5. Elution (e.g., Chloroform:Acetonitrile) SPE->Elution Evaporation 6. Evaporation to Dryness Elution->Evaporation Reconstitution 7. Reconstitution (in Mobile Phase) Evaporation->Reconstitution HPLC 8. HPLC Separation (C18 column) Reconstitution->HPLC MSMS 9. MS/MS Detection (ESI+, MRM mode) HPLC->MSMS Quantification 10. Quantification (Calibration Curve) MSMS->Quantification Validation 11. Method Validation Quantification->Validation

Caption: Experimental workflow for the analysis of Perazine and its metabolites.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • Certified reference standards of Perazine, N-desmethylperazine, and this compound.

  • Isotopically labeled internal standard (IS), e.g., Perazine-d8.

  • HPLC-grade methanol, acetonitrile, and chloroform.

  • Formic acid (LC-MS grade).

  • Ammonium formate.

  • Sodium hydroxide (NaOH).

  • Ultrapure water.

  • Human plasma (drug-free, for calibration and quality control samples).

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg).

2. Sample Preparation (Solid-Phase Extraction):

  • Rationale: SPE is employed to remove endogenous plasma components (e.g., proteins, phospholipids) that can interfere with the analysis and cause matrix effects, leading to improved sensitivity and data quality.[5] A C18 stationary phase is chosen due to the non-polar nature of Perazine and its metabolites.

  • Procedure:

    • To 1 mL of human plasma in a polypropylene tube, add the internal standard solution (e.g., 50 µL of 1 µg/mL Perazine-d8 in methanol). Vortex briefly.

    • Add 2 mL of 0.1M NaOH and 7 mL of distilled water.[6] Vortex to mix. The addition of a basic solution ensures that the analytes are in their non-ionized form, promoting retention on the non-polar C18 sorbent.

    • Condition the C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of chloroform:acetonitrile (8:2, v/v).[6] Collect the eluate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B). Vortex to ensure complete dissolution.

3. HPLC-MS/MS Analysis:

  • Rationale: HPLC provides the necessary chromatographic separation of the parent drug and its metabolites, while tandem mass spectrometry offers high selectivity and sensitivity for detection and quantification.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-8 min: Linear gradient to 90% B

      • 8-9 min: Hold at 90% B

      • 9-10 min: Return to 10% B

      • 10-15 min: Re-equilibration at 10% B

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor Ion > Product Ion):

      • Perazine: To be determined empirically by infusing a standard solution.

      • N-desmethylperazine: To be determined empirically.

      • This compound: To be determined empirically.

      • Perazine-d8 (IS): To be determined empirically.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte to achieve maximum sensitivity.

4. Method Validation:

  • Rationale: To ensure the reliability and reproducibility of the analytical data, the method must be validated according to established guidelines (e.g., FDA, EMA).[7]

  • Validation Parameters:

    • Selectivity: Analyze at least six different blank plasma samples to ensure no endogenous interferences at the retention times of the analytes and IS.

    • Linearity and Range: Prepare a calibration curve using at least seven non-zero concentrations spanning the expected range of clinical samples. The coefficient of determination (r²) should be ≥ 0.99.

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of three quality control (QC) concentrations (low, medium, and high). The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

    • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.[8] The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.

    • Recovery: Determine the extraction efficiency of the SPE procedure by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.

    • Stability: Evaluate the stability of the analytes in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Conclusion

The biotransformation of Perazine in humans is a critical determinant of its pharmacokinetic profile. The primary metabolic pathways of N-demethylation and 5-sulfoxidation, leading to the formation of N-desmethylperazine and this compound respectively, are well-established. The presented in-depth guide provides a comprehensive overview of these processes and a robust, validated analytical methodology for the simultaneous quantification of Perazine and its major metabolites. This information serves as a valuable resource for researchers and drug development professionals, enabling a more profound understanding of Perazine's disposition and facilitating further research in the field of antipsychotic pharmacology.

References

  • Analysis of Phenothiazines in Human Body Fluids Using Disk Solid-Phase Extraction and Liquid Chromatography.
  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry.
  • Pharmacological studies on perazine and its primary metabolites.
  • Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography.
  • Application Notes and Protocols: UPLC-MS/MS Assay for Perphenazine and its Metabolites using Perphenazine-d4. Benchchem.
  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry.
  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology.[3]
  • What is the mechanism of Perazine Dimalonate?
  • Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. Pharmacological Reports.
  • Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. International Journal of Pharmaceutical Erudition.[7]
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis.[9]
  • Application Notes and Protocols for Liquid-Liquid Extraction of Trifluoperazine
  • This compound | C20H25N3OS | CID 159893. PubChem.[4]
  • Assessment of matrix effect in quantit

Sources

Perazine Sulfoxide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine sulfoxide, a primary metabolite of the phenothiazine antipsychotic drug perazine, is a compound of significant interest in pharmacological and toxicological research.[1][2][3] As with many active pharmaceutical ingredients (APIs) and their metabolites, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for protecting laboratory personnel and the integrity of research. This guide provides a detailed overview of the known safety information for this compound, drawing on data from the compound itself, its parent drug perazine, and structurally related phenothiazine derivatives. It outlines best practices for handling, storage, and disposal, designed to foster a culture of safety and scientific excellence.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, this involves understanding its intrinsic hazardous properties and the potential for exposure during laboratory operations.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is the first step in a thorough risk assessment.

PropertyValueSource
Chemical Formula C₂₀H₂₅N₃OS[2]
Molecular Weight 355.5 g/mol [2]
CAS Number 20627-44-5[2]
Appearance Solid (predicted)Inferred from related compounds
Solubility Data not available; likely soluble in organic solvents.Inferred from related compounds
Toxicological Profile

The primary known hazard of this compound is its acute oral toxicity.[2] However, as a metabolite of a potent psychoactive drug and a member of the phenothiazine class, it is prudent to consider a broader range of potential toxicological effects.

  • Mutagenicity: An in vitro study on human lymphocytes and CHO cells showed that this compound did not induce sister chromatid exchanges, suggesting a lack of mutagenic activity in these test systems.[4] However, a related compound, perphenazine sulfoxide, is suspected of causing genetic defects (H341), warranting a cautious approach.[5]

  • Skin and Eye Irritation: Data specific to this compound is unavailable. However, the parent compound class, phenothiazines, can cause skin sensitization, irritation, and photosensitization upon exposure.[6][7]

  • Target Organ Effects: Prolonged or repeated exposure to phenothiazine derivatives may cause damage to organs, including the blood system, liver, and kidneys.[7][8]

Occupational Exposure Limits (OELs)

There are no established Occupational Exposure Limits (OELs) for this compound. In the absence of a specific OEL, it is best practice to handle this compound as a potent compound and apply the principles of "As Low As Reasonably Practicable" (ALARP) for exposure control. For the parent compound, phenothiazine, the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established a Threshold Limit Value (TLV) of 5 mg/m³ as an 8-hour time-weighted average (TWA), with a skin notation, indicating the potential for significant absorption through the skin.[6][9]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and appropriate PPE, is essential for safely handling this compound.

Engineering Controls

The primary engineering control for handling powdered or volatile forms of potent compounds is a certified chemical fume hood or a ventilated balance enclosure (VBE).[10][11] For operations with a higher risk of aerosol generation, such as weighing larger quantities or preparing concentrated solutions, the use of a containment ventilated enclosure (CVE) or an isolator is recommended.[11][12] These systems maintain a negative pressure environment to prevent the escape of airborne particles into the laboratory.

G cluster_0 Primary Containment cluster_1 Secondary Containment Fume Hood Fume Hood Exhaust Exhaust Fume Hood->Exhaust Vents to Outside VBE VBE VBE->Exhaust Isolator Isolator Isolator->Exhaust Negative Pressure Room Negative Pressure Room General Lab General Lab Negative Pressure Room->General Lab Prevents Escape Researcher Researcher Researcher->Fume Hood Handles Compound

Diagram: Hierarchy of Engineering Controls
Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Area of ProtectionRequired PPEStandard/Specification
Respiratory N95 respirator (for low-dust operations). For higher-risk tasks, a powered air-purifying respirator (PAPR) is recommended.NIOSH (US) or EN 149 (EU) approved
Eye/Face Safety glasses with side shields. A face shield should be worn when there is a risk of splashes.ANSI Z87.1 (US) or EN 166 (EU) approved
Hand Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended. Gloves must be inspected prior to use and changed frequently.ASTM F739 (US) or EN 374 (EU) approved
Body A dedicated lab coat, buttoned completely. For larger quantities or higher-risk procedures, a disposable gown is recommended.Standard laboratory practice

Section 3: Safe Handling and Experimental Protocols

Adherence to standardized protocols is critical for minimizing the risk of exposure to this compound.

Weighing Protocol for Potent Compounds

Weighing potent compounds requires precision and care to prevent the generation of airborne dust.

  • Preparation:

    • Ensure the ventilated balance enclosure (VBE) is certified and functioning correctly.

    • Don all required PPE, including double gloves.

    • Prepare all necessary equipment (spatulas, weigh paper, containers) within the VBE.

  • Weighing:

    • Carefully open the stock container inside the VBE.

    • Use a dedicated, clean spatula to transfer the desired amount of this compound onto weigh paper or directly into a tared container.

    • Avoid any sudden movements that could create dust.

    • Close the stock container securely.

  • Post-Weighing:

    • Carefully fold the weigh paper and place it in a designated waste bag inside the VBE.

    • Clean the spatula and any contaminated surfaces within the VBE using a damp wipe.

    • Remove the outer pair of gloves and dispose of them in the designated waste bag before exiting the VBE.

G Start Start Prepare VBE & PPE Prepare VBE & PPE Start->Prepare VBE & PPE Weigh Compound Weigh Compound Prepare VBE & PPE->Weigh Compound Clean VBE & Tools Clean VBE & Tools Weigh Compound->Clean VBE & Tools Dispose of Waste Dispose of Waste Clean VBE & Tools->Dispose of Waste End End Dispose of Waste->End

Diagram: Potent Compound Weighing Workflow
Preparation of Solutions

Dissolving potent compounds should also be performed within a chemical fume hood.

  • Preparation:

    • Place a magnetic stir plate and all necessary glassware inside the fume hood.

    • Don all required PPE.

  • Dissolving:

    • Add the chosen solvent to the glassware.

    • Carefully add the weighed this compound to the solvent.

    • Cap the container and stir until the compound is fully dissolved.

  • Post-Preparation:

    • Clean any contaminated surfaces within the fume hood.

    • Properly label the solution with the compound name, concentration, solvent, and date.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[13] Some suppliers recommend storage at -20°C.[13]

  • Chemical Stability: Specific stability data for this compound is limited. However, phenothiazine derivatives can be susceptible to degradation by light and oxidation.[14][15] It is advisable to protect solutions from light and to use them promptly after preparation.

Section 5: Emergency Procedures

Preparedness for accidental exposures or spills is a critical component of a comprehensive safety plan.

Accidental Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup

For small spills of this compound powder:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator, double gloves, a lab coat, and eye protection.

  • Contain and Absorb: Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.[4][16]

  • Clean: Carefully wipe the area from the outside in with the damp absorbent material.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent, followed by a rinse with water.

  • Dispose: Place all contaminated materials (gloves, absorbent pads, etc.) into a labeled hazardous waste container.

For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Section 6: Waste Disposal

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (gloves, weigh paper, absorbent pads) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.[8][17]

  • Disposal Procedures: All hazardous waste must be disposed of through the institution's EHS program in accordance with local, state, and federal regulations.[6][18]

Section 7: Conclusion

This compound, while a valuable tool in research, presents potential health hazards that necessitate careful and informed handling. By implementing a robust safety framework that includes a thorough risk assessment, the consistent use of engineering controls and personal protective equipment, and adherence to established safe handling and disposal protocols, researchers can mitigate these risks and ensure a safe and productive laboratory environment. Continuous review of safety procedures and ongoing training are essential for maintaining the highest standards of laboratory safety.

References

  • Müller, W. E., & Proppe, D. (1980). Possible mutagenicity of the psychoactive phenothiazine derivative perazine in vivo and in vitro. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 77(3), 265-273.
  • Farris, J. P., & Van Houten, J. (2013). Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology, 37(9).
  • National Institute for Occupational Safety and Health (NIOSH). (1989). 1988 OSHA PEL Project - Phenothiazine. Centers for Disease Control and Prevention.
  • Redox. (2022).
  • Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances.
  • Occupational Safety and Health Administr
  • Siegfried. (2023).
  • PubChem. (n.d.). Phenothiazine.
  • PubChem. (n.d.). Prochlorperazine.
  • Farris, J. P., & Van Houten, J. (2013). Effective and efficient weighing of potent compounds.
  • PubChem. (n.d.). Perphenazine.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenothiazine. Centers for Disease Control and Prevention.
  • PubChem. (n.d.). Perazine.
  • PubChem. (n.d.). Perphenazine sulfoxide.
  • Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Pawelczyk, E., & Marciniec, B. (1977). Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives. Polish journal of pharmacology and pharmacy, 29(2), 137–142.
  • Handling of high potency drugs: process and containment. (2005). WIT Press.
  • Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittel-Forschung, 36(4), 635–637.
  • IPS-Integrated Project Services. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Breyer-Pfaff, U., & Schley, J. (1989). Pharmacological studies on perazine and its primary metabolites.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). HPAPI Handling Protocols.
  • Biosynth. (n.d.). Promethazine sulfoxide.
  • Esco Pharma. (2017).
  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs.
  • Nussbaumer, S., et al. (2020). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PLoS ONE, 15(6), e0234471.
  • United States Biological. (n.d.). This compound CAS 20627-44-5.
  • LGC Standards. (n.d.). This compound.
  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
  • Central Drugs Standard Control Organisation. (n.d.). Guidance document on disposal of expired/unused drugs.
  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of Perazine Sulfoxide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Monitoring Perazine Sulfoxide

Perazine is a first-generation antipsychotic medication belonging to the phenothiazine class, utilized in the treatment of schizophrenia and other psychotic disorders.[1] Like many phenothiazines, perazine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes.[2][3] One of its principal metabolic pathways is sulfoxidation, leading to the formation of this compound.[4] The concentration of this major metabolite in systemic circulation provides crucial data for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, helping to elucidate the drug's disposition, potential for drug-drug interactions, and overall contribution to the therapeutic and toxicological profile.[4][5]

Accurate and robust quantification of this compound in human plasma is therefore essential for therapeutic drug monitoring (TDM) and in all phases of clinical drug development. This application note presents a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and compatibility with modern bioanalytical workflows. The method is designed to meet the rigorous standards for bioanalytical method validation set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]

Metabolic Pathway: The Formation of this compound

The biotransformation of perazine to this compound is a Phase I metabolic reaction. An oxygen atom is incorporated into the sulfur atom of the phenothiazine ring structure. This process increases the polarity of the molecule, facilitating its subsequent excretion.

Perazine Perazine Perazine_Sulfoxide This compound Perazine->Perazine_Sulfoxide Sulfoxidation (CYP450 Enzymes)

Caption: Metabolic conversion of Perazine to this compound.

Analytical Principle

This method leverages the unparalleled selectivity and sensitivity of tandem mass spectrometry. The workflow involves three core stages:

  • Sample Preparation: Efficiently removes proteins and other interfering macromolecules from the plasma matrix using protein precipitation. An internal standard (IS) is added prior to extraction to correct for variability during sample processing and analysis.

  • Chromatographic Separation: Utilizes reverse-phase high-performance liquid chromatography (HPLC) to separate this compound from the parent drug, other metabolites, and endogenous plasma components, ensuring a clean analytical signal.

  • Mass Spectrometric Detection: Employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides two layers of mass selection (precursor ion and product ion), yielding exceptional specificity and allowing for precise quantification even at very low concentrations.

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: this compound and Perazine reference standards (≥98% purity).

  • Internal Standard (IS): Perphenazine (≥98% purity) is a suitable choice due to its structural similarity and chromatographic behavior.[8] A deuterated analog, if available, would be optimal.

  • Solvents: LC-MS grade acetonitrile, methanol, and formic acid.

  • Water: Ultrapure, Type I water.

  • Biological Matrix: Blank human plasma, collected with K2-EDTA as the anticoagulant and stored at -80°C.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Perphenazine (IS) in methanol to create individual 1 mg/mL stock solutions.

  • Intermediate Stock Solutions: Prepare working stock solutions by diluting the primary stocks with 50:50 (v/v) methanol:water.

  • Calibration Standards & QC Samples: Spike appropriate volumes of the this compound working stock into blank human plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of quality control samples (Low, Medium, High).

  • Internal Standard Working Solution (20 ng/mL): Dilute the Perphenazine primary stock to a final concentration of 20 ng/mL in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

This protocol is a rapid and effective method for cleaning up plasma samples.[9][10][11]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the corresponding tube.

  • Add 25 µL of the Internal Standard Working Solution (20 ng/mL Perphenazine) to each tube and briefly vortex.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) directly into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation used. The mass transitions are based on the known structure of perazine and fragmentation patterns of analogous phenothiazines.[8][12]

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
HPLC System High-performance liquid chromatography systemStandard for bioanalysis.
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for phenothiazine-class compounds.[10][12]
Column Temp. 40°CImproves peak shape and reduces viscosity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte ionization (positive mode).[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reverse-phase separation.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Vol. 5 µLCan be adjusted based on sensitivity needs.
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B)A typical gradient to elute the analyte while washing late-eluting interferences.

Table 2: Tandem Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for MRM analysis.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is effective for polar molecules; the basic nitrogen atoms in the piperazine ring readily accept a proton.[8][12]
MRM Transition (Analyte) This compound: m/z 356.1 > 143.1Precursor [M+H]+ adds +16 Da for sulfoxidation to perazine (m/z 340.1). Product ion is a characteristic fragment of the piperazine side chain. Must be optimized by direct infusion.
MRM Transition (IS) Perphenazine: m/z 404.2 > 143.1Well-established transition for this common internal standard.[10]
Collision Energy (CE) Analyte/IS specificMust be optimized to maximize product ion intensity.
Source Temp. ~500°CTypical setting for efficient desolvation.
Dwell Time 100 msBalances scan speed with signal intensity.

Method Validation Protocol

The analytical method must be validated to ensure its reliability for its intended purpose, adhering to international guidelines.[6][13][14] Key validation parameters and typical acceptance criteria are summarized below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity & Range Establish the relationship between concentration and instrument response.Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.For QCs, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Evaluate the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Overall Analytical Workflow

The entire process, from sample receipt to data generation, follows a systematic and validated sequence to ensure data integrity.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Thaw Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (Perphenazine) Plasma->Add_IS Precipitate 3. Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject into HPLC Transfer->Inject Separate 8. Chromatographic Separation (C18) Inject->Separate Detect 9. ESI Ionization & MRM Detection Separate->Detect Integrate 10. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate 11. Generate Calibration Curve (Response Ratio vs. Conc.) Integrate->Calibrate Quantify 12. Quantify Unknowns Calibrate->Quantify Report 13. Report Final Concentration Quantify->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol utilizes a simple and efficient protein precipitation for sample preparation and standard reverse-phase chromatography coupled with tandem mass spectrometry. The method is designed to be fully validated according to current regulatory guidelines, making it suitable for demanding applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
  • U.S. Food and Drug Administration. (2018).
  • Pharmacology of Perphenazine; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
  • European Medicines Agency.
  • European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • Sandle, T. (2023).
  • U.S. Food and Drug Administration. (2020).
  • Daniel, W. A., & Wójcikowski, J. (1999). The effect of selective serotonin reuptake inhibitors (SSRIs) on the pharmacokinetics and metabolism of perazine in the rat. British Journal of Pharmacology, 127(1), 165–172. [Link]
  • Bioanalytical method valid
  • What is the mechanism of Perazine Dimalonate?.
  • Pharmacology of Prochlorperazine; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
  • Breyer-Pfaff, U., Nill, K., Schied, H. W., Gaertner, H. J., & Giedke, H. (1988). Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. Psychopharmacology, 95(3), 374–377. [Link]
  • Lee, H., Kim, I. W., Lee, J. I., & Lee, S. Y. (2014). Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 243–248. [Link]
  • Zhang, D., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 135, 67-74. [Link]
  • Marumo, A., et al. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Forensic Toxicology, 24(1), 1-7. [Link]
  • Kumazawa, T., et al. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry.
  • Marumo, A., et al. (2006). Analysis of Phenothiazines in Human Body Fluids Using Disk Solid-Phase Extraction and Liquid Chromatography.
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry.
  • Xia, Q., et al. (2021). Dynamic Changes in Plasma Metabolic Profiles Reveal a Potential Metabolite Panel for Interpretation of Fatal Intoxication by Chlorpromazine or Olanzapine in Mice.
  • Piperazine derivatives as metabolites of therapeutic drugs.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Zhang, D., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma...
  • Reddy, Y. R. (2011). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 3(4), 1-10. [Link]
  • Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs. (2018). Phenomenex. [Link]
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
  • Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics.
  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride.
  • Lin, H., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Analytica Chimica Acta, 664(1), 40-48. [Link]

Sources

Application Note: Quantitative Analysis of Perazine and its Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Analytical Imperative for Perazine Monitoring

Perazine is a first-generation antipsychotic drug belonging to the phenothiazine class, characterized by a piperazine side chain.[1][2] It is primarily used in the treatment of schizophrenia and other psychotic disorders.[1] The therapeutic action of perazine is mainly attributed to its antagonism of dopamine D2 receptors in the central nervous system.[3] Like many psychotropic agents, perazine exhibits significant inter-individual variability in pharmacokinetics, necessitating therapeutic drug monitoring (TDM) to optimize efficacy and minimize dose-dependent adverse effects. Urine is a valuable, non-invasive matrix for monitoring drug compliance and assessing metabolic profiles.[4]

Perazine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP3A4, and CYP2C19.[3][5] The major metabolic pathways are N-demethylation and sulfoxidation, leading to the formation of key metabolites such as N-desmethylperazine and perazine sulfoxide.[5] The pharmacological activity of these metabolites may differ from the parent compound, making their simultaneous quantification essential for a comprehensive toxicological and pharmacokinetic assessment.

This application note presents a robust and sensitive analytical method for the simultaneous quantification of perazine and its primary metabolites in human urine using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to provide the high selectivity, accuracy, and precision required for clinical research and forensic toxicology.[6][7]

Metabolic Pathway of Perazine

The biotransformation of perazine is crucial for its clearance and the overall pharmacological effect. The primary metabolic routes are illustrated below.

Perazine_Metabolism Perazine Perazine N_Desmethylperazine N-desmethylperazine Perazine->N_Desmethylperazine CYP2C19, CYP1A2, CYP3A4, CYP2D6 (N-demethylation) Perazine_Sulfoxide This compound Perazine->Perazine_Sulfoxide CYP1A2, CYP3A4 (5-sulfoxidation) Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Urine Sample Collection s2 Enzymatic Hydrolysis (β-glucuronidase) s1->s2 s3 Solid-Phase Extraction (SPE) (C18 Cartridge) s2->s3 s4 Elution & Evaporation s3->s4 s5 Reconstitution s4->s5 a1 LC Separation (Reversed-Phase) s5->a1 a2 MS/MS Detection (ESI+, MRM) a1->a2 d1 Quantification (Calibration Curve) a2->d1 d2 Reporting d1->d2

Caption: Overall analytical workflow for Perazine analysis.

Detailed Protocols and Methodologies

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is preferred over traditional liquid-liquid extraction (LLE) for its superior selectivity, higher recovery, and ease of automation, which collectively reduce sample handling errors and improve throughput. [8][9]A C18 sorbent is effective for extracting moderately non-polar compounds like phenothiazines from an aqueous matrix like urine. [8][10] Protocol: SPE using C18 Cartridges

  • Sample Pre-treatment & Hydrolysis:

    • To 1.0 mL of centrifuged urine in a glass tube, add 50 µL of an internal standard (IS) working solution (e.g., a deuterated analog of Perazine or a structurally similar phenothiazine).

    • Add 0.5 mL of 1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase enzyme solution.

    • Vortex briefly and incubate at 60°C for 2 hours to deconjugate glucuronidated metabolites. [11] * Allow the sample to cool to room temperature. Adjust pH to ~6.0 with 0.1 M NaOH. [12]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry. [12]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Follow with a second wash using 2 mL of 20% methanol in water to remove less-polar interferences without eluting the analytes of interest. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes from the cartridge using 2 mL of a suitable organic solvent mixture, such as chloroform-acetonitrile (80:20, v/v). [8][10]Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides exceptional sensitivity and specificity, allowing for confident identification and quantification of analytes in a complex matrix. [13][14]A C18 column provides excellent retention and separation for phenothiazine compounds. Electrospray ionization in positive mode (ESI+) is highly effective for these nitrogen-containing basic compounds. [13]Detection is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. [6] Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
Instrument UPLC/HPLC System coupled to a triple quadrupole mass spectrometer
Column Reversed-Phase C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Elution See Table 2 below

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
8.0595
10.0595
10.19010
12.09010

Table 3: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for Perazine and Metabolites (Note: Collision energies (CE) and other compound-specific parameters should be optimized empirically for the specific instrument used.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)
Perazine 340.2113.15025
N-desmethylperazine 326.299.15028
This compound 356.2113.15030
Internal Standard Analyte-specificAnalyte-specific50Optimized

Rationale for MRM transitions: The precursor ion [M+H]+ is selected in the first quadrupole. Following collision-induced dissociation, a stable, specific product ion is selected in the third quadrupole. For perazine and its sulfoxide, the m/z 113.1 fragment corresponds to the protonated N-methylpiperazine moiety, a characteristic fragmentation pathway. [13]

Method Validation

To ensure that the analytical method is suitable for its intended purpose, a full validation should be performed according to established guidelines. [15][16]The validation process demonstrates that the procedure is reliable and reproducible for the analysis of perazine and its metabolites in urine. [17] Table 5: Key Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks (>20% of LLOQ) at the retention time of the analytes in blank matrix samples.
Linearity & Range The range over which the instrument response is directly proportional to the analyte concentration.Calibration curve with r² ≥ 0.99 using at least 6 non-zero standards.
Accuracy Closeness of the measured value to the true value.Mean value should be within ±15% of the nominal value (±20% at LLOQ) for QC samples.
Precision Closeness of agreement between a series of measurements.Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) for intra- and inter-day runs.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio (S/N) ≥ 3.
Lower Limit of Quantification (LLOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10; accuracy and precision within ±20%. [18]
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on analyte ionization.Assessed by comparing the response of an analyte in post-extraction spiked matrix with the response in a neat solution.
Stability Chemical stability of the analytes in the biological matrix under specific storage and processing conditions.Analyte concentration remains within ±15% of the initial concentration under tested conditions (e.g., freeze-thaw, short-term benchtop).

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantitative determination of perazine and its major metabolites in human urine. The detailed protocol for solid-phase extraction ensures effective sample clean-up, minimizing matrix effects and leading to high recovery. This validated method is suitable for a range of applications, including therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicological analysis, offering researchers and clinicians a robust platform to support their work in drug development and patient care.

References

Sources

Elucidating the Role of Cytochrome P450 Enzymes in Perazine Sulfoxidation: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a therapeutic agent is paramount. This guide provides a detailed exploration of the cytochrome P450 (CYP) enzymes responsible for the sulfoxidation of perazine, a phenothiazine antipsychotic. By offering both foundational knowledge and actionable protocols, this document serves as a comprehensive resource for investigating drug metabolism pathways, predicting potential drug-drug interactions, and ensuring therapeutic safety and efficacy.

Introduction: The Significance of Perazine Metabolism

Perazine is a piperazine-type phenothiazine neuroleptic agent whose therapeutic action and potential for adverse effects are intrinsically linked to its metabolic profile. The transformation of perazine in the body is primarily mediated by the cytochrome P450 superfamily of enzymes, a diverse group of heme-thiolate monooxygenases predominantly found in the liver.[1] One of the key metabolic pathways for perazine is sulfoxidation, the addition of an oxygen atom to the sulfur atom in the phenothiazine ring, leading to the formation of perazine sulfoxide.[2] This metabolic step can significantly alter the pharmacological activity and clearance of the drug.

Identifying the specific CYP isoforms responsible for perazine sulfoxidation is crucial for several reasons:

  • Predicting Drug-Drug Interactions (DDIs): Co-administration of drugs that are substrates, inhibitors, or inducers of the same CYP enzymes can lead to altered plasma concentrations of perazine, potentially resulting in therapeutic failure or toxicity.[3][4]

  • Understanding Interindividual Variability: Genetic polymorphisms in CYP genes can lead to significant differences in enzyme activity among individuals, affecting how they metabolize perazine and respond to treatment.[5]

  • Informing Drug Development: A thorough understanding of a drug's metabolic pathways is a regulatory requirement and essential for the development of safer and more effective medications.[6]

In vitro studies have identified CYP1A2 and CYP3A4 as the primary isoforms responsible for the 5-sulfoxidation of perazine.[7][8] While other isoforms like CYP2C9, CYP2E1, CYP2C19, and CYP2D6 may play a minor role, the contributions of CYP1A2 and CYP3A4 are the most significant.[7] Furthermore, perazine has been shown to be a potent inhibitor of CYP1A2 and CYP2D6, which can have significant clinical implications for co-administered drugs that are substrates for these enzymes.[2][8][9]

Unraveling the Metabolic Pathway: A Visual Representation

The metabolic transformation of perazine is a multi-faceted process. The following diagram illustrates the primary metabolic pathways, with a focus on the sulfoxidation route.

Perazine_Metabolism cluster_CYP_Sulfoxidation Sulfoxidation cluster_CYP_NDemethylation N-Demethylation Perazine Perazine Perazine_Sulfoxide Perazine-5-sulfoxide Perazine->Perazine_Sulfoxide N_Desmethylperazine N-Desmethylperazine Perazine->N_Desmethylperazine CYP1A2_S CYP1A2 (Major) CYP3A4_S CYP3A4 (Major) Other_CYPs_S Other CYPs (Minor) CYP2C19_N CYP2C19 (Major) Other_CYPs_N Other CYPs (Minor) CYP_Phenotyping_Workflow cluster_Approaches In Vitro Approaches HLM Human Liver Microsomes (HLM) + Selective Inhibitors Incubation Incubation with Perazine and NADPH Regenerating System HLM->Incubation rCYP Recombinant CYP Isoforms rCYP->Incubation Analysis LC-MS/MS Analysis of This compound Formation Incubation->Analysis Data_Analysis Data Analysis: - Inhibition Profiles - Isoform-Specific Activity Analysis->Data_Analysis Conclusion Identification of Major Metabolizing Enzymes Data_Analysis->Conclusion

Caption: Experimental workflow for CYP reaction phenotyping.

Protocol 1: Perazine Sulfoxidation Assay using Human Liver Microsomes (HLM)

This protocol utilizes pooled human liver microsomes, which contain a mixture of CYP enzymes, in combination with selective chemical inhibitors to identify the contribution of individual isoforms to perazine sulfoxidation.

Materials:

  • Perazine

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Selective CYP Inhibitors (see table below)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation)

Table 1: Selective CYP Inhibitors

CYP IsoformSelective Inhibitor
CYP1A2 α-Naphthoflavone or Furafylline
CYP3A4 Ketoconazole or Troleandomycin
CYP2D6 Quinidine
CYP2C9 Sulfaphenazole
CYP2C19 Ticlopidine
CYP2E1 Diethyldithiocarbamate (DDC)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of perazine and selective inhibitors in a suitable solvent (e.g., DMSO, methanol). Ensure the final solvent concentration in the incubation mixture is low (<1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the human liver microsomes on ice.

  • Incubation Setup:

    • In microcentrifuge tubes, prepare the following reaction mixtures (final volume, e.g., 200 µL):

      • Potassium Phosphate Buffer

      • Human Liver Microsomes (e.g., final concentration of 0.2-0.5 mg/mL)

      • Selective inhibitor (or vehicle control)

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Add perazine to the mixture at a concentration close to its apparent Km (if known) or at a concentration within the linear range of metabolite formation.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

    • Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the terminated reaction mixtures to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Perazine Sulfoxidation Assay using Recombinant CYP Isoforms

This approach uses individual, cDNA-expressed human CYP enzymes to directly measure the catalytic activity of each isoform towards perazine sulfoxidation.

Materials:

  • Perazine

  • Recombinant human CYP isoforms (e.g., CYP1A2, CYP3A4, CYP2D6, etc.) co-expressed with cytochrome P450 reductase and cytochrome b5 in a membrane preparation (e.g., Supersomes™ or Baculosomes®)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal Standard (IS)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of perazine.

    • Prepare a stock solution of NADPH in buffer.

    • On the day of the experiment, thaw the recombinant CYP enzymes on ice.

  • Incubation Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing:

      • Potassium Phosphate Buffer

      • Recombinant CYP isoform (e.g., final concentration of 10-50 pmol/mL)

      • Perazine (at various concentrations to determine kinetic parameters)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.

    • Terminate the reaction with a cold organic solvent containing the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Follow the same procedure as described in Protocol 1 for protein precipitation and supernatant collection.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of perazine and its metabolites due to its high specificity and ability to detect low concentrations. [5][7] General LC-MS/MS Parameters:

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol). [7]* Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for perazine, this compound, and the internal standard. [7] Table 2: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Perazine To be determined empiricallyTo be determined empirically
This compound To be determined empiricallyTo be determined empirically
Internal Standard To be determined empiricallyTo be determined empirically

Data Analysis and Interpretation

CYP Phenotyping Data
  • HLM with Inhibitors: Calculate the percentage of inhibition of this compound formation in the presence of each selective inhibitor compared to the vehicle control. A significant reduction in metabolite formation with a specific inhibitor indicates the involvement of that CYP isoform.

  • Recombinant CYPs: Determine the rate of this compound formation for each individual CYP isoform. The isoforms with the highest activity are the primary contributors to the metabolic pathway.

Enzyme Kinetics

By incubating varying concentrations of perazine with the key recombinant CYP isoforms (CYP1A2 and CYP3A4), the kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined. [3]

  • Kₘ: Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

  • Vₘₐₓ: Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are typically determined by fitting the experimental data to the Michaelis-Menten equation using non-linear regression analysis.

Table 3: Hypothetical Kinetic Parameters for Perazine Sulfoxidation

CYP IsoformKₘ (µM)Vₘₐₓ (pmol/min/pmol CYP)
CYP1A2 To be determined experimentallyTo be determined experimentally
CYP3A4 To be determined experimentallyTo be determined experimentally

Conclusion and Future Directions

The in vitro methodologies outlined in this application guide provide a robust framework for identifying and characterizing the cytochrome P450 enzymes involved in perazine sulfoxidation. A comprehensive understanding of the roles of CYP1A2 and CYP3A4 in this metabolic pathway is essential for predicting and mitigating potential drug-drug interactions, understanding interindividual variability in patient response, and ultimately contributing to the safer and more effective use of perazine in clinical practice.

Future research could focus on the clinical implications of the potent inhibitory effects of perazine on CYP1A2 and CYP2D6, particularly in patient populations receiving polypharmacy. Additionally, investigating the impact of genetic polymorphisms in CYP1A2 and CYP3A4 on perazine metabolism and clinical outcomes would be a valuable area of exploration.

References

  • Wójcikowski, J., Daniel, W. A. (2009). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Pharmacological Reports, 61(6), 1156-1164.
  • Wójcikowski, J., Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. Pharmacological Reports, 61(5), 947-953.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Guengerich, F. P. (2006). Enzyme kinetics of cytochrome P450-mediated reactions. Current Drug Metabolism, 7(2), 159-173.
  • Wójcikowski, J., Daniel, W. A. (2002). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4. Polish Journal of Pharmacology, 54(4), 407-410.
  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Stingl, J. C., Hiemke, C., Riederer, P., & Deckert, J. (2020). The effect of perazine on the CYP2D6 and CYP2C19 phenotypes as measured by the dextromethorphan and mephenytoin tests in psychiatric patients. Basic & Clinical Pharmacology & Toxicology, 126(5), 444-447.
  • Wójcikowski, J., P Maurel, and W A Daniel. "Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine." Drug metabolism and disposition 34.3 (2006): 477-84.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.
  • Springer Nature Experiments. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Wong, S., & Obach, R. S. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In Methods in Molecular Biology (Vol. 2341, pp. 191-203). Humana, New York, NY.
  • Creative Diagnostics. (n.d.). Reference Standards for In Vitro Metabolism Studies.
  • Graphviz. (n.d.). DOT Language.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Wójcikowski, J., Boksa, J., & Daniel, W. A. (2010). Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--a comparison with other phenothiazines. Biochemical pharmacology, 79(6), 937–944.
  • Wang, Z., Gufford, B. T., & Desta, Z. (2021). Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study. Frontiers in Pharmacology, 12, 699479.
  • BioIVT. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies.
  • LifeNet Health LifeSciences. (n.d.). CYP Induction Assay.
  • Springer Nature Experiments. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes.
  • Parkinson, A., Ogilvie, B. W., Buckley, D. B., Kazmi, F., Czerwinski, M., & Parkinson, O. (2011). Current industrial practices in assessing CYP450 enzyme induction: preclinical and clinical. AAPS journal, 13(3), 400–417.
  • Graphviz. (2015). Drawing graphs with dot.
  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. Lancet (London, England), 360(9340), 1155–1162.
  • Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature reviews. Drug discovery, 4(10), 825–833.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
  • Stresser, D. M., Blanchard, A. P., Turner, S. D., Erve, J. C., Dandeneau, A. A., & Miller, V. P. (2000). Reaction phenotyping: current industry efforts to identify enzymes responsible for metabolizing drug candidates. Drug Metabolism and Disposition, 28(12), 1413-1419.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • YouTube. (2024). LC-MS/MS Method Development for Drug Analysis.
  • Proceedings of the Vertebrate Pest Conference. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Application Notes and Protocols for the Stability Testing of Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stability in Pharmaceutical Integrity

Perazine is a phenothiazine-class antipsychotic agent utilized in the management of psychotic disorders. During its metabolic process or under specific environmental stressors, Perazine can oxidize to form Perazine sulfoxide, a primary metabolite.[1][2] The stability of a drug substance and its metabolites is a cornerstone of pharmaceutical development, directly impacting safety and efficacy.[3] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a drug's shelf life and appropriate storage conditions.[4][5] This document provides a comprehensive protocol for assessing the stability of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established scientific principles and regulatory expectations to ensure the generation of robust and reliable data.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[7] This protocol will detail both long-term stability studies and forced degradation studies for this compound.

Part 1: Foundational Principles of this compound Stability

Perazine, like other phenothiazines, is susceptible to oxidation, photolysis, and hydrolysis.[8][9] The primary degradation pathway often involves the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of this compound.[10] Understanding the kinetics and pathways of this degradation is essential for developing a stable drug product.

Key Factors Influencing this compound Stability:

  • Oxidation: The presence of oxidizing agents can accelerate the degradation of Perazine to its sulfoxide and potentially further degradation products.[11]

  • Light: Phenothiazines are known to be light-sensitive. Photodegradation can lead to the formation of various byproducts, impacting the purity and potency of the drug.[8][9]

  • pH: The stability of Perazine and its derivatives can be pH-dependent, with hydrolysis occurring under acidic or basic conditions.[6]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[11]

This protocol will employ a stability-indicating analytical method, primarily High-Performance Liquid Chromatography (HPLC), to separate and quantify Perazine, this compound, and any other degradation products.[11][12]

Part 2: Experimental Protocols

Reagents:

  • Perazine reference standard

  • This compound reference standard[2]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer components

  • Purified water

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

  • Stability chambers (with controlled temperature and humidity)

  • Photostability chamber

  • Water bath or oven

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

A robust, validated, stability-indicating HPLC method is crucial for the accurate assessment of this compound stability. The method must be able to resolve Perazine, this compound, and all potential degradation products.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and phosphate buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound.[3] It is recommended to aim for 5-20% degradation of the drug substance.[13]

Preparation of Sample Stock Solution: Prepare a 1 mg/mL solution of Perazine in a suitable solvent (e.g., methanol or a mixture of methanol and water).

1. Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Heat the solution at 60°C for 24 hours. c. Cool the solution to room temperature and neutralize with 0.1 M NaOH. d. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase. e. Analyze by HPLC.

2. Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Heat the solution at 60°C for 24 hours. c. Cool the solution to room temperature and neutralize with 0.1 M HCl. d. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase. e. Analyze by HPLC.

3. Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. b. Keep the solution at room temperature for 24 hours, protected from light. c. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase. d. Analyze by HPLC.

4. Thermal Degradation: a. Place the solid Perazine drug substance in an oven at 70°C for 48 hours. b. Prepare a solution of the heat-stressed sample at a concentration of approximately 100 µg/mL in the mobile phase. c. Analyze by HPLC.

5. Photolytic Degradation: a. Expose the solid Perazine drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] b. A control sample should be protected from light. c. Prepare a solution of the photo-stressed sample at a concentration of approximately 100 µg/mL in the mobile phase. d. Analyze by HPLC.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Perazine Stock Solution (1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl 60°C, 24h Stock->Acid Base Base Hydrolysis 0.1 M NaOH 60°C, 24h Stock->Base Oxidative Oxidative Degradation 3% H₂O₂ RT, 24h Stock->Oxidative HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal Thermal Degradation Solid Drug 70°C, 48h Thermal->HPLC Prepare solution Photolytic Photolytic Degradation Solid Drug ICH Q1B Conditions Photolytic->HPLC Prepare solution

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of the drug substance.[4] These studies should be conducted on at least three primary batches.[4]

Storage Conditions (as per ICH Q1A(R2)): [14]

Study Storage Condition Minimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

Study Testing Points
Long-term 0, 3, 6, 9, 12, 18, 24 months
Accelerated 0, 3, 6 months

Procedure:

  • Package the this compound samples in the proposed container closure system.

  • Place the samples in stability chambers maintained at the specified conditions.

  • At each time point, withdraw samples and analyze for appearance, assay, and degradation products using the validated HPLC method.

G cluster_setup Study Setup cluster_storage Storage Conditions (ICH Q1A) cluster_testing Testing & Analysis cluster_evaluation Data Evaluation Batches Select ≥3 Primary Batches Package Package in Proposed Container Closure Batches->Package LongTerm Long-term (e.g., 25°C/60% RH) Package->LongTerm Accelerated Accelerated (40°C/75% RH) Package->Accelerated Timepoints Withdraw Samples at Specified Timepoints LongTerm->Timepoints Accelerated->Timepoints Analysis Analyze via Validated HPLC Method (Assay, Purity, Degradants) Timepoints->Analysis Evaluate Evaluate Data (ICH Q1E) Analysis->Evaluate ShelfLife Establish Shelf Life/ Re-test Period Evaluate->ShelfLife

Part 3: Data Analysis and Interpretation

Forced Degradation:

  • Identify and quantify the degradation products formed under each stress condition.

  • The primary degradation product under oxidative conditions is expected to be this compound.

  • Elucidate the degradation pathways based on the identified products.

  • Ensure the analytical method is specific and can separate all degradation products from the parent drug.

Long-Term Stability:

  • Evaluate the data for trends in assay values and the formation of degradation products over time.

  • Determine if any "significant change" has occurred at accelerated conditions, as defined by ICH guidelines.[14]

  • Use the data from long-term studies to establish a re-test period for the drug substance or a shelf life for the drug product.

Conclusion: Ensuring Product Quality Through Rigorous Stability Testing

The stability of Perazine and its metabolite, this compound, is a critical quality attribute that must be thoroughly evaluated during drug development. The protocols outlined in this application note provide a robust framework for conducting forced degradation and long-term stability studies in accordance with regulatory expectations. By understanding the degradation pathways and establishing a comprehensive stability profile, researchers and drug developers can ensure the safety, efficacy, and quality of pharmaceutical products containing Perazine.

References

  • ICH. (n.d.). Q1A(R2) Guideline - ICH.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Pawelczyk, E., & Marciniec, B. (1977). Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives. Polish Journal of Pharmacology and Pharmacy, 29(2), 137–142.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Müller-Oerlinghausen, B., Riedel, E., & Schley, J. (1977). Thin-layer and gas-liquid chromatographic procedures for the determination of perazine and its metabolites in human body fluids. International Journal of Clinical Pharmacology and Biopharmacy, 15(8), 366–372.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • Slideshare. (n.d.). Ich guideline for stability testing.
  • Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittel-Forschung, 36(4), 635–637.
  • Breyer-Pfaff, U., & Schley, J. (1983). Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species. Xenobiotica, 13(12), 733-743.
  • International Journal of Pharmaceutical Research & Analysis. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(15), 4683.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. 1(3), 1-9.
  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. 2(3), 159-165.
  • National Center for Biotechnology Information. (2022). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 7(40), 35649–35661.

Sources

Application Note: High-Resolution Mass Spectrometry for the Confident Identification and Characterization of Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of drug metabolites is a critical step in pharmaceutical development, directly impacting the safety and efficacy profile of a therapeutic agent. Perazine, a phenothiazine-class antipsychotic drug, undergoes extensive metabolism, with Perazine sulfoxide being a primary metabolite.[1][2] This application note presents a detailed protocol for the robust identification and structural characterization of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). By leveraging the high resolving power and mass accuracy of Orbitrap-based mass spectrometry, this method provides unambiguous determination of elemental composition and detailed structural insights through fragmentation analysis, ensuring high confidence in metabolite identification.[3][4]

Scientific Principles: The Power of High Resolution

Metabolite identification in complex biological matrices presents a significant analytical challenge due to the presence of numerous endogenous compounds. High-Resolution Mass Spectrometry (HRMS) offers a distinct advantage over nominal mass instruments by providing mass-to-charge (m/z) measurements with exceptional accuracy, typically within 5 ppm.[5] This precision is fundamental to:

  • Unambiguous Formula Determination: Accurate mass measurement allows for the calculation of a unique elemental formula, drastically reducing the number of potential candidates for an unknown peak and providing a high degree of confidence in identification.

  • Enhanced Specificity: HRMS can resolve the target analyte signal from background interferences that may have the same nominal mass, leading to cleaner spectra and more reliable data.[5]

  • Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), HRMS provides high-resolution fragmentation data. The accurate mass of fragment ions is crucial for piecing together the structure of the metabolite and pinpointing the site of metabolic modification.[3]

Modern HRMS platforms, such as the Orbitrap™ and Q-TOF systems, enable data-independent acquisition (DIA) or data-dependent acquisition (DDA) strategies.[6] These approaches allow for the comprehensive collection of both precursor and fragment ion data in a single run, creating a rich dataset that can be retrospectively analyzed for metabolites of interest.[6]

Experimental Workflow

The overall experimental process follows a streamlined workflow designed for efficiency and data quality.

Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Microsomes) Spike Add Internal Standard Sample->Spike PPT Protein Precipitation (e.g., Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Collect Collect Supernatant Centrifuge->Collect UHPLC UHPLC Separation Collect->UHPLC HRMS HRMS Detection (Full MS / dd-MS2) UHPLC->HRMS Extract Extract Ion Chromatogram HRMS->Extract Formula Elemental Composition (from Accurate Mass) Extract->Formula Fragment Fragmentation Analysis Formula->Fragment ID Metabolite Identification Fragment->ID

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Protocol

Materials and Reagents
  • Perazine and this compound reference standards

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Human Liver Microsomes (HLM) or plasma for matrix samples

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or microsomal incubation samples.

  • To 50 µL of the sample matrix in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (if used).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new autosampler vial for analysis.

Causality: Protein precipitation with acetonitrile is a rapid and effective method for removing the majority of proteins, which can interfere with the analysis and foul the LC-MS system. Using a 3:1 ratio of ACN to sample provides efficient precipitation.

Instrumentation and Parameters

The following parameters are a robust starting point and can be optimized for specific instrumentation.

Table 1: UHPLC Parameters

Parameter Value Rationale
System Vanquish Flex UHPLC or equivalent Provides high-pressure capabilities for efficient separation with small particle columns.
Column Accucore™ C18, 2.1 x 100 mm, 2.6 µm C18 chemistry provides excellent retention for moderately polar compounds like phenothiazines.
Mobile Phase A 0.1% Formic Acid in Water Formic acid aids in the protonation of the analytes for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing speed and separation.
Gradient 5% B to 95% B in 8 min; hold for 2 min A standard gradient to elute compounds across a range of polarities.
Column Temp. 40 °C Improves peak shape and reproducibility.

| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |

Table 2: HRMS Parameters (Orbitrap-based)

Parameter Value Rationale
System Orbitrap IQ-X™ Tribrid™ or similar Offers high resolution, mass accuracy, and MSⁿ fragmentation capabilities.[3]
Ionization Mode Heated Electrospray (H-ESI), Positive The multiple nitrogen atoms in Perazine are readily protonated.
Full MS Scan
Resolution 60,000 @ m/z 200 Provides sufficient mass accuracy for elemental composition determination.
Scan Range m/z 100 - 1000 Covers the expected mass of the parent drug and its metabolites.
AGC Target 1e6 Prevents space-charge effects while ensuring good ion statistics.
dd-MS² Scan
Resolution 15,000 @ m/z 200 Balances scan speed with fragment mass accuracy.
Isolation Window 1.2 Da Selects the precursor ion for fragmentation.
Collision Energy Stepped HCD (20, 35, 50 eV) Using multiple energy levels ensures a wide range of fragments are generated.

|    Activation Type| Higher-Energy Collisional Dissociation (HCD) | Provides information-rich, library-searchable spectra. |

Results and Discussion

Accurate Mass and Elemental Composition

The sulfoxidation of Perazine involves the addition of one oxygen atom. High-resolution mass spectrometry confirms this transformation with high confidence.

Table 3: High-Resolution Mass Data for Perazine and this compound

Compound Formula Theoretical m/z [M+H]⁺ Observed m/z [M+H]⁺ Mass Error (ppm)
Perazine C₂₀H₂₅N₃S 339.18422 User-determined < 5 ppm

| This compound | C₂₀H₂₅N₃OS | 355.17913 | User-determined | < 5 ppm |

Theoretical m/z values are based on PubChem data.[7][8] A measured mass error of less than 5 ppm strongly supports the assigned elemental composition.

Fragmentation Pathway Analysis

Tandem MS (MS/MS) experiments provide structural information by inducing fragmentation of the precursor ion. For phenothiazine derivatives with an N-alkylpiperazine side chain, the most common fragmentation involves the cleavage of the C-C bond alpha to the piperazine nitrogen, which is often the base peak in the spectrum.[9]

Caption: Proposed fragmentation pathway for protonated this compound.

The primary fragmentation is the cleavage of the propyl side chain, yielding two major fragments: the charged piperazine moiety (m/z 113.1073) and the phenothiazine sulfoxide core (m/z 242.0685). Further fragmentation of the piperazine side chain can also occur. The accurate mass measurement of these fragments provides definitive evidence for the structure of the metabolite.

Method Trustworthiness and Validation

To ensure the described protocol is robust and reliable for routine use, it should be validated according to regulatory guidelines such as those from the FDA and ICH.[10][11][12] Key validation parameters include:

  • Specificity: Demonstrating that the signal for this compound is free from interference from the matrix and other metabolites.

  • Accuracy & Precision: Confirming the closeness of measured values to the true value and the repeatability of the measurement.

  • Linearity & Range: Establishing the concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) & Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using high-resolution mass spectrometry. The method leverages the inherent advantages of high mass accuracy and detailed MS/MS fragmentation to provide confident identification and structural characterization. This approach is readily adaptable for use in drug metabolism and pharmacokinetic (DMPK) studies, supporting the advancement of drug development programs by ensuring data of the highest quality and integrity.

References

  • Thermo Fisher Scientific. (n.d.). Increased confidence in drug metabolite identification through intelligent data acquisition strategies and multiple fragmentation techniques on the Orbitrap Tribrid MS platform. White Paper.
  • Zhu, M., et al. (2011). MSM, an Efficient Workflow for Metabolite Identification Using Hybrid Linear Ion Trap Orbitrap Mass Spectrometer. ACS Publications.
  • Thermo Fisher Scientific. (n.d.). Enhanced Metabolite Identification Using Orbitrap Tribrid Mass Spectrometer. Application Note.
  • Zhu, M., et al. (2011). MS(M), an efficient workflow for metabolite identification using hybrid linear ion trap Orbitrap mass spectrometer. PubMed.
  • Gilbert, J. N. T., & Millard, B. J. (1969). Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines. Organic Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Perphenazine sulfoxide. PubChem Compound Database.
  • Breyer-Pfaff, U., & Schley, J. (1980). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. ResearchGate.
  • Genentech, Inc. (2018). Enhanced Metabolite Identification using Orbitrap™ Tribrid Mass Spectrometer. Thermo Fisher Scientific.
  • Altabrisa Group. (n.d.). What Is FDA Method Validation Guidance and Its Importance?.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Guidance for Industry.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • Breyer-Pfaff, U., et al. (1989). Pharmacological studies on perazine and its primary metabolites. PubMed.
  • Daniel, W. A., & Syrek, M. (2000). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed.
  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Goral, K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central.
  • Kümmerer, K., & Eitel, A. (1996). Photo-decomposition and metabolism of the phenothiazine drug perazine. PubMed.
  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.
  • National Center for Biotechnology Information. (n.d.). Perazine. PubChem Compound Database.
  • Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ACS Publications. (2023). Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. The Journal of Physical Chemistry C.
  • Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.
  • OUCI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Analytical & Pharmaceutical Research.
  • Noble, C., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Forensic Toxicology.
  • König, A., et al. (2023). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. PubMed.
  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.
  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube.
  • ResearchGate. (n.d.). Mass fragmentation pattern of 23. Download Scientific Diagram.

Sources

Application Note: A Guide to Cell-Based Assays for Characterizing Perazine Sulfoxide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Perazine is a first-generation antipsychotic of the phenothiazine class, known to exert its therapeutic effects primarily through the antagonism of dopamine D2 receptors.[1][2][3] Like many pharmaceuticals, Perazine is metabolized in the body, with one of its primary metabolites being Perazine sulfoxide.[4][5][6] Understanding the pharmacological profile of this metabolite is crucial for a comprehensive view of the drug's activity, efficacy, and potential side effects. While some studies have suggested that this compound may lack the neuroleptic properties of its parent compound, a thorough characterization using modern cell-based assays is warranted to confirm its activity profile.[4]

This guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to investigate the cellular activities of this compound. We will focus on assays designed to probe its effects on G-protein coupled receptor (GPCR) signaling, overall cell health, and oxidative stress. These assays provide a robust platform for determining on-target effects, potential off-target liabilities, and general cytotoxicity.[7]

Scientific Rationale and Assay Selection

The choice of assays is driven by the known pharmacology of the parent compound, Perazine. Since Perazine is a dopamine receptor antagonist, the primary focus is to determine if this compound retains any activity at these receptors.[1][2] Dopamine D2 receptors are Gi-coupled GPCRs, which, upon activation, inhibit adenylyl cyclase and lead to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[8][9] Therefore, a cAMP assay is the cornerstone for assessing functional antagonism at D2 receptors.

Furthermore, it is essential to assess the general cytotoxic effects of any compound intended for therapeutic use. Cell viability and cytotoxicity assays provide a quantitative measure of how the compound affects basic cellular health and integrity.[10] Finally, the "sulfoxide" moiety in the metabolite's name suggests a potential role in or susceptibility to oxidative processes. Therefore, including an oxidative stress assay can provide valuable insights into additional mechanisms of action or toxicity.[11][12]

Part 1: GPCR Functional Activity - cAMP Assay

Principle

This assay quantifies the intracellular concentration of cAMP, a critical second messenger in GPCR signaling.[8] It is used to determine if this compound can antagonize the function of Gi-coupled receptors, such as the dopamine D2 receptor. In this protocol, cells expressing the D2 receptor are first stimulated with an agonist (e.g., dopamine) to inhibit adenylyl cyclase and reduce cAMP levels. The addition of an antagonist will reverse this effect, leading to a measurable increase in cAMP. This assay employs a competitive binding principle, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[13][14][15]

Workflow: cAMP Antagonist Assay

cAMP Antagonist Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection Seed Seed HEK293-D2R cells in 96-well plate Incubate1 Incubate 18-24h (37°C, 5% CO2) Seed->Incubate1 Add_Cmpd Add this compound (various concentrations) Incubate1->Add_Cmpd Cells are ready Add_Agonist Add Dopamine (EC80) + Forskolin Add_Cmpd->Add_Agonist Incubate2 Incubate 30 min (Room Temp) Add_Agonist->Incubate2 Lyse Lyse cells and add cAMP detection reagents Incubate2->Lyse Induction complete Incubate3 Incubate 60 min (Room Temp, dark) Lyse->Incubate3 Read Read plate on Luminometer/TR-FRET Reader Incubate3->Read Data_Analysis Data Analysis: Calculate % inhibition and IC50 values Read->Data_Analysis Generate signal

Caption: Workflow for the cAMP antagonist assay.

Protocol: cAMP Accumulation Assay (Luminescence-Based)

This protocol is adapted from commercially available kits like the cAMP-Glo™ Assay.

1. Cell Line Selection:

  • Rationale: A cell line stably expressing the target receptor is essential. Human Embryonic Kidney (HEK293) cells are commonly used as they provide a low-background system for ectopically expressing GPCRs like the dopamine D2 receptor (D2R).[16][17][18][19]

  • Recommended Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor (e.g., available from GenScript, Eurofins).[9][20]

2. Reagents and Materials:

  • HEK293-D2R cells

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotic (e.g., Puromycin, G418).[9][17]

  • Solid white 96-well assay plates

  • This compound (test compound)

  • Dopamine (agonist)

  • Forskolin (adenylyl cyclase activator, used to boost baseline cAMP for Gi assays)

  • cAMP-Glo™ Assay Kit (Promega) or similar (contains lysis buffer, cAMP detection solution, Kinase-Glo® reagent)

  • Luminometer

3. Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-D2R cells into a solid white 96-well plate at a density of 5,000–10,000 cells/well in 80 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., HBSS with 10 mM HEPES). Also prepare solutions for positive control (known D2 antagonist like Haloperidol) and negative control (vehicle, e.g., 0.1% DMSO).

  • Antagonist Addition: Add 20 µL of the this compound dilutions, positive control, or vehicle to the appropriate wells.

  • Agonist Stimulation: Prepare a solution containing dopamine at its EC₈₀ concentration (pre-determined) and a low concentration of forskolin (e.g., 1-10 µM). Add 20 µL of this solution to all wells except the unstimulated controls.

  • Induction: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis: Add 40 µL of cAMP-Glo™ Lysis Buffer to each well. Incubate for 20 minutes at room temperature.

  • cAMP Detection: Add 40 µL of the cAMP Detection Solution (containing PKA) to each well.

  • Kinase Reaction: Add 80 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.

  • Signal Measurement: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is inversely proportional to the cAMP concentration.

  • Normalize the data: Set the signal from the agonist-stimulated wells (low cAMP, high light) as 0% activity and the signal from the unstimulated wells (high cAMP, low light) as 100% activity.

  • Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

Control Purpose Expected cAMP Level Expected Luminescence
VehicleBaseline for antagonist effectLow (inhibited by agonist)High
Dopamine (EC₈₀)Elicits sub-maximal inhibitionLowHigh
Forskolin onlyMaximal cAMP productionHighLow
HaloperidolPositive control for antagonismHigh (reverses agonist effect)Low

Part 2: Cell Health Assessment - Viability and Cytotoxicity Assays

Principle

It is critical to distinguish between specific pharmacological effects and general cytotoxicity. A compound that kills cells will nonspecifically inhibit all cellular pathways. We describe two complementary assays: the MTT assay, which measures metabolic activity in viable cells, and the LDH release assay, which measures membrane integrity loss in dead cells.[21][22]

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[10][21][23] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[24]

1. Reagents and Materials:

  • Cell line of choice (e.g., HEK293, HepG2)

  • Clear 96-well assay plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[25]

  • Microplate reader (absorbance at 570 nm)

2. Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium and incubate overnight.[25]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well.[25]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][25]

  • Absorbance Measurement: Mix gently and read the absorbance at 570 nm.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100[21]

  • Plot % Viability against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[26] This assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[27][28]

1. Reagents and Materials:

  • Cell line of choice

  • Clear 96-well assay plates

  • This compound

  • LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega, Thermo Fisher)[26][28]

  • Lysis Buffer (10X, usually included in kit for maximum LDH release control)

  • Microplate reader (absorbance at 490 nm)

2. Step-by-Step Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with vehicle-treated cells.

    • Maximum LDH Release: To separate wells of vehicle-treated cells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[29]

    • Background Control: Wells with medium but no cells.[28]

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes.[28] Carefully transfer 50-100 µL of supernatant from each well to a new clear 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[28]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[27][29]

  • Absorbance Measurement: Read the absorbance at 490 nm.

3. Data Analysis:

  • First, subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Part 3: Mechanistic Insight - Oxidative Stress Assay

Principle

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[11] Increased ROS can lead to cellular damage.[12][30] This assay uses a cell-permeable probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), which is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30]

Workflow: ROS Detection Assay

ROS Detection Workflow A Seed cells in a black, clear-bottom plate B Incubate overnight A->B C Treat with this compound and controls (e.g., H2O2) B->C D Incubate for desired time C->D E Load cells with DCFDA probe D->E F Incubate 30-60 min (37°C, dark) E->F G Wash cells with PBS F->G H Measure fluorescence (Ex/Em ~485/535 nm) G->H I Analyze data: Calculate fold-change in fluorescence H->I

Sources

Application Notes and Protocols: Perazine Sulfoxide Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Characterizing Metabolite Activity

Perazine is a first-generation antipsychotic of the phenothiazine class, exerting its therapeutic effects primarily through the antagonism of dopamine D2 receptors.[1] Like many psychotropic medications, perazine undergoes extensive metabolism in the body, with one of its major metabolites being perazine sulfoxide.[2] Understanding the pharmacological activity of such metabolites is crucial in drug development for several reasons: it helps in elucidating the overall therapeutic and side-effect profile of the parent drug, aids in interpreting pharmacokinetic and pharmacodynamic relationships, and provides insights into potential drug-drug interactions.[3] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for key CNS receptors, such as dopamine D2 and serotonin 5-HT2A receptors, and compares it to the parent compound, perazine.

The central hypothesis of this assay is that while the parent drug, perazine, exhibits high affinity for its target receptors, the metabolic conversion to this compound may significantly alter this binding profile. Indeed, studies on structurally similar phenothiazines have shown that ring sulfoxidation can render the metabolites virtually inactive at dopamine D2 and alpha-1 adrenoceptors.[4] This protocol is designed as a self-validating system to rigorously test this hypothesis for perazine and its sulfoxide metabolite.

Principle of the Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (the "competitor," e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") that is known to bind to that receptor with high affinity and specificity. The assay is performed using cell membrane preparations that are rich in the receptor of interest. As the concentration of the unlabeled competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the competitor for the receptor.[5]

Materials and Reagents

Reagent Supplier Details/Purpose
PerazineSigma-AldrichParent compound for comparison.
This compoundSanta Cruz BiotechnologyTest compound (metabolite).[6]
HaloperidolSigma-AldrichReference compound for D2 receptor binding.
KetanserinTocris BioscienceReference compound for 5-HT2A receptor binding.
[³H]-SpiperonePerkinElmerRadioligand for Dopamine D2 receptor assay.
[³H]-KetanserinPerkinElmerRadioligand for Serotonin 5-HT2A receptor assay.
Human Dopamine D2 Receptor MembranesMilliporeSigmaMembrane preparation from cells overexpressing the D2 receptor.
Human Serotonin 5-HT2A Receptor MembranesMilliporeSigmaMembrane preparation from cells overexpressing the 5-HT2A receptor.
Tris-HClFisher ScientificBuffering agent for the assay buffer.
MgCl₂Fisher ScientificDivalent cation, often required for optimal receptor binding.
EDTAFisher ScientificChelating agent.
Bovine Serum Albumin (BSA)Sigma-AldrichReduces non-specific binding of the radioligand to surfaces.
Polyethylenimine (PEI)Sigma-AldrichPre-treatment for filters to reduce non-specific binding.
Glass Fiber FiltersWhatmanFor separating bound from free radioligand.
Scintillation CocktailPerkinElmerFor detecting radioactivity.
96-well platesCorningFor performing the assay.

Experimental Protocols

PART 1: Preparation of Reagents
  • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4):

    • Prepare a stock solution of 1 M Tris-HCl, pH 7.4.

    • Prepare stock solutions of 1 M MgCl₂ and 0.5 M EDTA.

    • In a suitable volume of deionized water, add the appropriate amounts of Tris-HCl, MgCl₂, and EDTA stock solutions to achieve the final concentrations.

    • Add BSA to a final concentration of 0.1% (w/v).

    • Adjust the pH to 7.4 with HCl or NaOH if necessary.

    • Store at 4°C.

  • Compound Dilutions:

    • Prepare 10 mM stock solutions of perazine, this compound, haloperidol, and ketanserin in 100% DMSO.

    • Perform serial dilutions of the stock solutions in the assay buffer to create a range of concentrations for the competition assay (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Working Solutions:

    • Dilute the radioligand ([³H]-Spiperone or [³H]-Ketanserin) in the assay buffer to a final concentration that is approximately equal to its Kd (dissociation constant) for the respective receptor. The Kd value is typically provided by the manufacturer or can be determined experimentally through a saturation binding assay.

PART 2: Cell Membrane Preparation (General Protocol)

For researchers preparing their own membranes from cell lines overexpressing the target receptor (e.g., HEK293 or CHO cells).

  • Cell Culture and Harvesting: Culture cells to a high density in appropriate flasks.

  • Lysis: Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to ultracentrifuge tubes and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing and Storage: Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the high-speed centrifugation. Resuspend the final pellet in a small volume of assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[4][7]

PART 3: Competitive Radioligand Binding Assay (Filtration Method)
  • Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand working solution + 100 µL of diluted membrane preparation.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a known competitor (e.g., 10 µM Haloperidol for D2 receptors, 10 µM Ketanserin for 5-HT2A receptors) + 50 µL of radioligand working solution + 100 µL of diluted membrane preparation.[8] The purpose of NSB is to measure the amount of radioligand that binds to components other than the target receptor.[9]

    • Competitor Wells: 50 µL of each dilution of perazine or this compound + 50 µL of radioligand working solution + 100 µL of diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.

  • Filtration: Pre-soak glass fiber filter mats in 0.3-0.5% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter. Rapidly filter the contents of the 96-well plate through the pre-soaked filter mat using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Place the filter mat in a scintillation vial or a sample bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

PART 4: Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM).

    • The specific binding in the absence of a competitor is considered 100%.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate the Inhibition Constant (Ki):

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:[5] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] = concentration of the radioligand used in the assay.

      • Kd = dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow and Binding Principle

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Assay Buffer, Compound Dilutions, Radioligand plate Pipette Reagents into 96-Well Plate (Total, NSB, Competitor) reagents->plate membranes Thaw/Prepare Receptor Membranes membranes->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration through PEI-soaked Filter Mat incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Add Scintillation Cocktail & Count Radioactivity (CPM) wash->count calculate Calculate Specific Binding (Total - NSB) count->calculate plot Plot % Specific Binding vs. [Competitor] calculate->plot fit Non-linear Regression to Determine IC50 plot->fit ki Calculate Ki using Cheng-Prusoff Equation fit->ki

G cluster_0 High Radioligand Binding (Low [Competitor]) cluster_1 Low Radioligand Binding (High [Competitor]) R Receptor L Radioligand R->L High Signal R2 Receptor C Competitor (this compound) R2->C Low Signal L2 Radioligand

Expected Results and Interpretation

Based on existing literature for similar phenothiazine antipsychotics, it is anticipated that perazine will exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors, with Ki values in the low nanomolar range. In contrast, its metabolite, this compound, is expected to show significantly reduced or negligible affinity for these receptors. A study on the metabolites of several phenothiazines, including the structurally similar perphenazine, found that the ring sulfoxides were "virtually inactive" in dopamine D2 and alpha-1 adrenoceptor binding assays.[4]

Compound Dopamine D2 Receptor Ki (nM) Serotonin 5-HT2A Receptor Ki (nM)
Perazine~ 1 - 10 (Expected)~ 5 - 20 (Expected)
This compound > 10,000 (Expected)[4] > 10,000 (Expected)
Haloperidol (Reference)0.5 - 2> 1,000
Ketanserin (Reference)> 1,0001 - 5

Note: The expected values for perazine are based on its classification as a typical antipsychotic and data from similar compounds. The expected high Ki values for this compound are based on published data for other phenothiazine sulfoxides, which show a dramatic loss of affinity upon sulfoxidation.[4]

A result where this compound has a Ki value significantly greater than 1,000 nM would indicate that this metabolic pathway is a major route of inactivation for perazine's activity at these specific receptors. This finding would have important implications for understanding the drug's duration of action and its overall pharmacological profile in vivo.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key validation steps:

  • Use of Reference Compounds: Including well-characterized compounds like haloperidol and ketanserin allows for the validation of the assay's performance. The obtained Ki values for these reference compounds should align with established literature values.

  • Determination of Non-Specific Binding: The inclusion of NSB wells is critical for accurately calculating specific binding. A low NSB (ideally less than 30% of total binding) indicates a robust and specific assay.[8]

  • Saturation Binding (Optional but Recommended): Performing a saturation binding experiment with the radioligand prior to competitive assays confirms the Kd and Bmax (receptor density) of the membrane preparation, ensuring the quality of the biological material.

  • Reproducibility: All experiments should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.

References

  • Edvardsen, O., & Dahl, S. G. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology, 125(3), 373-381. [Link]
  • Siafis, S., Tzachanis, D., Samara, M., & Papazisis, G. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current neuropharmacology, 16(8), 1210–1223. [Link]
  • Multispan, Inc. (n.d.). MULTISCREEN™ Membrane Preparations.
  • PubChem. (n.d.). Perazine. National Center for Biotechnology Information.
  • Hoyer, D., & Boddeke, H. W. (1993). Partial agonists, full agonists, antagonists: dilemmas of definition. Trends in pharmacological sciences, 14(7), 270-275. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • van der Heyden, J. A., & Leysen, J. E. (1988). Receptor binding and drug action. Medical research reviews, 8(2), 199–222. [Link]
  • Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittel-Forschung, 36(4), 635-637. [Link]
  • Richelson, E., & Souder, T. (2000). Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds. Life sciences, 68(1), 29–39. [Link]
  • Siafis, S., Tzachanis, D., Samara, M., & Papazisis, G. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 16(8), 1210-1223. [Link]
  • Wikipedia. (n.d.). Chlorpromazine.
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Perphenazine.
  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445. [Link]
  • Whelpton, R., & Curry, S. H. (1976). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. British journal of clinical pharmacology, 3(4), 747–752. [Link]
  • PubChem. (n.d.). Perphenazine. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Perphenazine.
  • Leucht, S., Samara, M., Heres, S., & Davis, J. M. (2014). Perphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fluphenazine.
  • Patsnap Synapse. (2023). Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target.
  • Borges, V. M., & Lanchote, V. L. (2003). Degradation and configurational changes of thioridazine 2-sulfoxide. Journal of pharmaceutical and biomedical analysis, 33(2), 205–213. [Link]
  • Mistry, N., & St-Onge, S. (2024). Perphenazine in Treatment-Resistant Schizophrenia. Cureus, 16(1), e51586. [Link]
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Asra, R., Malmakova, A. E., & Jones, A. M. (2024).
  • Przegaliński, E., Siwanowicz, J., & Bigajska, K. (1998). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of physiology and pharmacology : an official journal of the Polish Physiological Society, 49(4), 591–601. [Link]
  • Seneca, N., Finnema, S. J., Gulyás, B., Wikler, K., Varrone, A., Halldin, C., & Farde, L. (2011). Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 218(3), 579–587. [Link]
  • Asra, R., Malmakova, A. E., & Jones, A. M. (2024).
  • Taylor & Francis. (n.d.). Perazine – Knowledge and References.
  • Seneca, N., Finnema, S. J., Gulyás, B., Wikler, K., Varrone, A., Halldin, C., & Farde, L. (2011). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 218(3), 579–587. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Chlorpromazine Hydrochloride?.
  • Felsing, D. E., Anastasio, N. C., Miszkiel, J. M., Gilbertson, S. R., Allen, J. A., & Cunningham, K. A. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PloS one, 13(8), e0203137. [Link]
  • Satała, G., Lenda, T., Staroń, J., Kucwaj-Brysz, K., & Bojarski, A. J. (2019). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules (Basel, Switzerland), 24(23), 4236. [Link]
  • Daniel, W. A., & Wójcikowski, J. (1997). Distribution interactions between perazine and antidepressant drugs. In vivo studies. Polish journal of pharmacology, 49(5), 333–341. [Link]
  • Schicker, K., Linder, M., & Sitte, H. H. (2009). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neuropharmacology, 56(2), 528–536. [Link]
  • Daniel, W. A., & Wójcikowski, J. (2000). The effect of selective serotonin reuptake inhibitors (SSRIs) on the pharmacokinetics and metabolism of perazine in the rat. Journal of pharmacy and pharmacology, 52(12), 1545–1552. [Link]
  • Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. [Video]. YouTube. [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of Perazine Sulfoxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the selective extraction and concentration of perazine sulfoxide, the primary metabolite of the phenothiazine antipsychotic drug perazine, from complex biological matrices such as plasma and urine. Leveraging a mixed-mode solid-phase extraction (SPE) strategy, this method ensures high recovery and excellent sample purity, suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the chemical principles governing the extraction, explaining the rationale behind sorbent selection and each step of the protocol to empower researchers with a robust and reproducible methodology for pharmacokinetic, clinical, and toxicological studies.

Introduction: The Rationale for Selective Extraction

Perazine is a phenothiazine-based antipsychotic agent whose therapeutic and toxicological effects are closely linked to its metabolism.[1] The primary metabolic pathway involves the oxidation of the sulfur atom in the phenothiazine ring, yielding this compound.[2][3] Accurate quantification of both the parent drug and its sulfoxide metabolite is critical for understanding drug disposition, efficacy, and potential for adverse effects in patients.

Biological samples, however, present a significant analytical challenge due to their complexity. Endogenous components like proteins, lipids, and salts can interfere with analysis, often leading to ion suppression in mass spectrometry and compromising data quality.[4] A highly selective and efficient sample preparation technique is therefore not just recommended, but essential. Solid-phase extraction (SPE) offers a superior alternative to simpler methods like protein precipitation or liquid-liquid extraction by providing more effective removal of interfering matrix components.[5]

This guide focuses on a mixed-mode SPE approach, which offers orthogonal retention mechanisms for enhanced selectivity compared to single-mode sorbents.[6]

The Science of Separation: Analyte Properties and Sorbent Selection

The development of a successful SPE method is predicated on the physicochemical properties of the target analyte and the selection of an appropriate sorbent chemistry.

Physicochemical Properties of Perazine and this compound

Perazine and its sulfoxide metabolite share a common structural backbone but differ in polarity, which influences their interaction with the SPE sorbent.

  • Hydrophobicity: Perazine is a relatively hydrophobic molecule with a calculated LogP of 4.1.[1] The addition of the oxygen atom in this compound increases its polarity, reducing its hydrophobicity (calculated XLogP3 of 2.7), though it retains significant non-polar character.[2] This allows for strong retention on reversed-phase sorbents via van der Waals forces.[7]

  • Ionic Character: The key to selective extraction lies in the piperazine ring. Piperazine itself is a basic compound with two pKa values, approximately 9.73 and 5.35.[8][9] In the context of the perazine molecule, the distal nitrogen of the piperazine group is the most basic site. By adjusting the sample pH to be at least two units below this pKa, the piperazine group becomes reliably protonated (positively charged).[10] This positive charge is the anchor for a strong ion-exchange retention mechanism.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Key Functional Group for SPE
Perazine C₂₀H₂₅N₃S339.54.1[1]Basic Piperazine Ring
This compound C₂₀H₂₅N₃OS355.52.7[2]Basic Piperazine Ring
Sorbent Selection: The Mixed-Mode Advantage

Based on the dual hydrophobic and basic nature of this compound, a mixed-mode polymeric sorbent with both reversed-phase and strong cation exchange (SCX) functionalities is the ideal choice. Sorbents like Waters Oasis® MCX are designed for this purpose.[11][12]

The rationale is as follows:

  • Reversed-Phase Retention: The hydrophobic core of the sorbent (e.g., a divinylbenzene polymer) interacts with the non-polar phenothiazine ring structure of the analyte.[7]

  • Cation Exchange Retention: The sorbent is functionalized with strong cation exchange groups (e.g., sulfonic acid), which are negatively charged across a wide pH range. These groups form strong ionic bonds with the positively charged piperazine ring of the protonated analyte.[7]

This dual retention mechanism is highly selective for basic compounds and allows for a rigorous washing protocol to remove a wide range of matrix interferences, resulting in exceptionally clean extracts.[13]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for a mixed-mode cation exchange cartridge (e.g., Oasis MCX, 30 mg/1 mL). Volumes should be adjusted proportionally for different cartridge sizes.

Workflow Diagram

SPE_Workflow cluster_sample Sample Preparation cluster_spe SPE Protocol cluster_output Post-Extraction Sample Plasma/Urine Sample (1 mL) Pretreat Add 1 mL 4% H3PO4 in Water Vortex to Mix Sample->Pretreat Condition 1. Condition 1 mL Methanol Equilibrate 2. Equilibrate 1 mL 2% Formic Acid Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash1 4. Wash 1 1 mL 2% Formic Acid Load->Wash1 Discard1 Discard Load->Discard1 Flow-through Wash2 5. Wash 2 1 mL Methanol Wash1->Wash2 Elute 6. Elute 1 mL 5% NH4OH in Methanol Wash2->Elute Discard2 Discard Wash2->Discard2 Wash Solvents Collect Collect Eluate Elute->Collect Evaporate Evaporate to Dryness Reconstitute for LC-MS/MS Collect->Evaporate

Caption: Workflow for mixed-mode SPE of this compound.

Step-by-Step Methodology

1. Sample Pre-treatment:

  • To a 1 mL aliquot of plasma or urine, add 1 mL of 4% phosphoric acid (H₃PO₄) in water.

  • Vortex the sample for 30 seconds.

  • Causality: Acidification ensures that the piperazine ring of this compound is fully protonated (positively charged), which is essential for its retention by the cation exchange mechanism.[13][14] This step also helps to precipitate proteins in plasma samples.[15] Centrifugation (e.g., 5 min at >10,000 x g) may be performed after this step to pellet precipitated proteins before loading the supernatant.

2. SPE Cartridge Conditioning:

  • Pass 1 mL of methanol through the cartridge.

  • Causality: The organic solvent wets the polymeric sorbent and activates the reversed-phase functional groups, ensuring reproducible interactions with the analyte.[16]

3. SPE Cartridge Equilibration:

  • Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the sorbent bed go dry.

  • Causality: This step removes the organic conditioning solvent and equilibrates the sorbent to the acidic pH of the loading solution, ensuring the cation exchange sites are ready for analyte binding.[10][16]

4. Sample Loading:

  • Load the entire pre-treated sample (approx. 2 mL) onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/minute).

  • Causality: A slow flow rate is crucial for ion-exchange kinetics, allowing sufficient time for the analyte to interact with and bind to the sorbent, preventing breakthrough and ensuring high recovery.[10] Both reversed-phase and cation exchange retention mechanisms engage during this step.

5. Wash Steps (Interference Removal):

  • Wash 1 (Aqueous Wash): Pass 1 mL of 2% formic acid in water through the cartridge.

    • Causality: This acidic aqueous wash removes polar, water-soluble interferences and weakly retained acidic or neutral compounds. The low pH maintains the positive charge on this compound, keeping it strongly bound to the cation exchange sorbent.

  • Wash 2 (Organic Wash): Pass 1 mL of methanol through the cartridge.

    • Causality: This organic wash is critical for removing more hydrophobic or non-polar interferences (e.g., lipids) that may be retained on the reversed-phase component of the sorbent.[13] Because the ionic bond between the analyte and the sorbent is very strong, the analyte remains retained even when a strong organic solvent is passed through. This step is key to achieving a clean extract.

6. Elution (Analyte Recovery):

  • Elute the this compound from the cartridge by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide (NH₄OH) in methanol. Collect the eluate.

  • Causality: The elution solvent is designed to disrupt both retention mechanisms simultaneously. The high concentration of organic solvent (methanol) disrupts the hydrophobic interactions. The ammonium hydroxide is a weak base that raises the pH, neutralizing the positive charge on the piperazine ring.[17] This disruption of the ionic bond releases the analyte from the cation exchange sorbent, allowing it to be eluted efficiently.[14]

7. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of a solvent compatible with the initial mobile phase of your LC-MS/MS system (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

Summary and Best Practices

StepReagentVolumePurpose & Rationale
Pre-treatment 4% H₃PO₄ in Water1 mLProtonates analyte for cation exchange; precipitates proteins.
Conditioning Methanol1 mLWets sorbent and activates reversed-phase functional groups.
Equilibration 2% Formic Acid in Water1 mLRemoves methanol and prepares sorbent for sample pH.
Loading Pre-treated Sample~2 mLBinds analyte via dual reversed-phase and cation exchange mechanisms.
Wash 1 2% Formic Acid in Water1 mLRemoves polar interferences while analyte remains charged and retained.
Wash 2 Methanol1 mLRemoves non-polar, hydrophobically-bound interferences.
Elution 5% NH₄OH in Methanol1 mLNeutralizes analyte charge to disrupt ionic bond for efficient elution.

Self-Validating System & Trustworthiness: This protocol incorporates a self-validating logic. The dual-wash step ensures that only compounds possessing both significant hydrophobicity and a strong basic character will be retained and subsequently eluted. The specificity of the elution step (requiring a basic organic solution) further confirms that the retained analyte is indeed a basic compound, significantly increasing confidence in the identity and purity of the final extract. For method validation, it is recommended to assess recovery and matrix effects by comparing the response of post-extraction spiked samples to that of analytes in a neat solution.

References

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.). LCGC International.
  • Stensrød, G., et al. (2009). Performance of four mixed‐mode solid‐phase extraction columns applied to basic drugs in urine. Journal of Separation Science.
  • Lillsunde, P., & Korte, T. (1991). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 15(2), 71-81.
  • Vas, G., & Vékey, K. (2006). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate.
  • Cognitive Market Research. (2025). Plasma sample preparation: Significance and symbolism.
  • Mercolini, L., et al. (2018). Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry. Journal of Chromatography A, 1560, 10-18.
  • Biotage. (2023). Understanding SPE Retention Mechanisms.
  • Duke Department of Biostatistics and Bioinformatics. (n.d.). Oasis MCX Protocol from Waters.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.
  • An, M., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(21), 10262-10269.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples.
  • Danaceau, J., Haynes, K., & Calton, L. J. (n.d.). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. Waters Corporation.
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
  • Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS.
  • National Center for Biotechnology Information. (n.d.). Perphenazine sulfoxide. PubChem Compound Database.
  • Henry, R. (2018). How It Works: Ion-Exchange SPE. LCGC International.
  • ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance.
  • National Center for Biotechnology Information. (n.d.). Perazine. PubChem Compound Database.
  • Waters Corporation. (n.d.). Sample Preparation and Laboratory Automation.
  • Wikipedia. (n.d.). Piperazine.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.
  • National Center for Biotechnology Information. (n.d.). Perphenazine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Sulfoxide. PubChem Compound Database.
  • Khalili, F., Henni, A., & East, A. L. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.

Sources

Application Note: GC-MS Analysis of Perazine Sulfoxide via Silylation

Author: BenchChem Technical Support Team. Date: January 2026

A Robust Derivatization Protocol for Enhanced Volatility and Thermal Stability

Introduction: The Analytical Challenge

Perazine, a phenothiazine-class antipsychotic agent, is extensively metabolized in the body, primarily by cytochrome P450 enzymes.[1] Its major metabolites include demethylperazine and perazine sulfoxide.[2][3] Monitoring the parent drug and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose[4][5], gas chromatography-mass spectrometry (GC-MS) remains a widely accessible, high-resolution technique in many laboratories.

However, the direct analysis of this compound by GC-MS presents significant challenges. The presence of the polar sulfoxide group and the secondary amine on the piperazine ring leads to low volatility and potential thermal degradation in the high-temperature environment of the GC inlet and column.[6] These characteristics result in poor chromatographic performance, including broad, tailing peaks and low sensitivity, making reliable quantification difficult.

To overcome these limitations, a chemical derivatization step is necessary.[7][8] This application note provides a detailed protocol for the derivatization of this compound using a silylating agent prior to GC-MS analysis. The procedure focuses on converting the polar N-H group within the piperazine moiety into a non-polar trimethylsilyl (TMS) derivative. This transformation effectively increases the analyte's volatility and thermal stability, enabling sharp, symmetrical peaks and significantly improved sensitivity.[9][10]

Principle of the Method: Silylation Chemistry

The core of this protocol is the silylation reaction, a robust and widely used derivatization technique in gas chromatography.[6] Silylation involves replacing an active hydrogen atom (found in groups like -OH, -NH, -COOH, and -SH) with a silyl group, typically a trimethylsilyl (TMS) group.[10][11]

In the case of this compound, the target for derivatization is the active hydrogen on the secondary amine of the piperazine side chain. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a small percentage of Trimethylchlorosilane (TMCS) as a catalyst, as the silylating reagent. BSTFA is a powerful TMS donor, and the TMCS catalyst enhances its reactivity, particularly for hindered or less reactive amines.[12]

The reaction proceeds as follows: The BSTFA donates a TMS group to the nitrogen atom, replacing the hydrogen. This conversion eliminates the molecule's ability to form intermolecular hydrogen bonds via the N-H group, which is a primary cause of poor chromatographic behavior.[6] The resulting TMS-derivatized this compound is significantly more volatile and less polar, making it ideally suited for GC-MS analysis.

Silylation of this compound Figure 1: Silylation of the this compound piperazine ring. cluster_reactants Reactants cluster_products Products Perazine_Sulfoxide This compound (Polar, Thermally Labile) TMS_Derivative TMS-Perazine Sulfoxide (Non-polar, Volatile) Perazine_Sulfoxide->TMS_Derivative 70°C, 30 min BSTFA BSTFA + 1% TMCS (Silylating Agent)

Caption: Silylation reaction targeting the piperazine nitrogen.

Materials and Reagents

3.1. Chemicals and Standards

  • This compound reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl Acetate (GC grade, anhydrous)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Hydroxide (ACS grade)

  • Nitrogen gas, ultra-high purity (UHP)

  • Deionized Water (18.2 MΩ·cm)

3.2. Equipment and Consumables

  • GC-MS system with an electron ionization (EI) source

  • Autosampler vials (2 mL) with PTFE-lined caps

  • Conical glass inserts for vials (250 µL)

  • Heating block or oven capable of maintaining 70°C ± 2°C

  • Evaporator (e.g., nitrogen stream evaporator)

  • Vortex mixer

  • Pipettes and precision tips

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • SPE vacuum manifold

Experimental Protocols

This section details a complete workflow, from sample extraction to final analysis. The extraction protocol is a general-purpose method for biological fluids like plasma or urine and should be optimized and validated for the specific matrix.

4.1. Step 1: Solid Phase Extraction (SPE) of this compound

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: To 1 mL of the sample (e.g., plasma), add 1 mL of deionized water. Vortex briefly. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes. This step is critical to remove water, which can inhibit the derivatization reaction.[12]

  • Elution: Elute the analyte from the cartridge into a clean glass tube using 2 mL of ethyl acetate containing 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The complete removal of solvent is essential for an effective derivatization.

4.2. Step 2: Silylation Derivatization Protocol

  • Reagent Addition: To the dry residue from the previous step, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved in the derivatization agent.

  • Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.[12]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: Transfer the derivatized sample to an autosampler vial with a conical insert. The sample is now ready for GC-MS injection.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Sample Collection (e.g., 1 mL Plasma) B 2. Solid Phase Extraction (C18 Cartridge) A->B C 3. Elution & Evaporation (Dry Residue) B->C D 4. Add 50 µL Ethyl Acetate + 50 µL BSTFA C->D E 5. Vortex & Incubate (70°C for 30 min) D->E F 6. Cool to Room Temp E->F G 7. Transfer to Vial F->G H 8. GC-MS Injection G->H I 9. Data Acquisition & Processing H->I

Caption: Overall workflow from sample preparation to analysis.

GC-MS Instrumental Parameters

The following table provides recommended starting parameters for the GC-MS analysis. These should be optimized for the specific instrument in use.

ParameterRecommended Setting
Gas Chromatograph (GC)
Injection Port Temp.280°C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium, constant flow at 1.2 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)
Oven ProgramInitial: 150°C, hold 1 minRamp: 20°C/min to 310°CHold: 5 min
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 50-550) for identificationSelected Ion Monitoring (SIM) for quantification
Expected SIM Ions To be determined by analyzing a derivatized standard. Likely ions would include the molecular ion [M]+• and key fragment ions.

Expected Results and Discussion

Chromatographic Performance: Upon derivatization, a significant improvement in peak shape and a shift to an earlier retention time should be observed compared to any small, broad peak that might result from a direct injection of underivatized this compound. The TMS derivative will be sharp and symmetrical, allowing for accurate integration and quantification.

Mass Spectrum Interpretation: The EI mass spectrum of the TMS-perazine sulfoxide will be distinct from its underivatized form. The molecular ion ([M]+•) should be observable. Key fragmentation patterns will likely involve:

  • Loss of a methyl group (-15 Da): A characteristic fragmentation of TMS derivatives, resulting in a stable [M-15]+ ion.

  • Fragmentation of the piperazine ring: Cleavage of the side chain can produce characteristic ions that are useful for structural confirmation.

  • The m/z 73 ion: A common fragment [Si(CH₃)₃]⁺ in the spectra of TMS derivatives, which can confirm a successful silylation reaction.

Method Validation and Quality Control:

  • Completeness of Reaction: To ensure the derivatization has gone to completion, analyze a high-concentration standard. The absence of a peak corresponding to the underivatized analyte indicates a complete reaction. If the reaction is incomplete, consider increasing the reaction time, temperature, or the ratio of derivatizing agent to analyte.[12]

  • Matrix Effects: Biological matrices can sometimes interfere with the derivatization process. A matrix-matched calibration curve should be prepared using blank matrix extract that has been carried through the entire extraction and derivatization procedure.

  • Hydrolysis: TMS derivatives can be sensitive to moisture. Ensure all solvents are anhydrous and that samples are analyzed promptly after derivatization to prevent the hydrolysis of the derivative back to its original form.[12]

Conclusion

The protocol described provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. By converting the polar, thermally sensitive analyte into a volatile and stable TMS derivative, this method overcomes the inherent limitations of analyzing such compounds by gas chromatography. The resulting sharp peak shapes and enhanced response allow for sensitive and accurate quantification, making this a valuable technique for researchers in clinical chemistry, pharmacology, and toxicology.

References

  • Kumazawa, T., et al. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(18), 2563-2570.
  • Patsnap Synapse. (2024). What is the mechanism of Perazine Dimalonate? Retrieved from Patsnap.
  • Breyer-Pfaff, U., et al. (1988). Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. Psychopharmacology, 95(3), 374-377.
  • ResearchGate. (n.d.). Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ)... [Image]. Retrieved from ResearchGate.
  • Wang, Y., et al. (2018). Optimized GC-MS Method to Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. Journal of Agricultural and Food Chemistry, 66(51), 13533-13541.
  • Chemistry For Everyone. (2023). What Is Derivatization In Gas Chromatography And When Is It Needed? [Video]. YouTube.
  • Breyer-Pfaff, U., & Gaertner, H. J. (1990). Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species. General Pharmacology: The Vascular System, 21(2), 209-215.
  • Lin, D. L., & Wang, S. M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from Phenomenex.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen.
  • LibreTexts Chemistry. (2023). Derivatization. Retrieved from LibreTexts.
  • Gudzinowicz, B. J. (1965). Analysis of Psychoactive Phenothiazine Drugs by Gas Chromatography. Journal of Chromatographic Science, 3(10), 357-360.
  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Psychopharmacology, 23(5), 535-542.
  • Breyer-Pfaff, U., & Schied, H. W. (1980). Pharmacological studies on perazine and its primary metabolites. Psychopharmacology, 68(2), 139-144.
  • Sily-Wiz. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from Sily-Wiz.
  • Mervin, L., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Analytical and Bioanalytical Chemistry, 415, 6865–6876.
  • Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube.
  • Dias da Silva, D., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Bioanalytical Techniques, 6(5).
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • Van den Ouweland, J. M. W., et al. (2001). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 73(3), 493-500.
  • Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from Labinsights.
  • Lin, D. L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis.
  • Li, W., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 135, 67-74.
  • Li, W., et al. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 135, 67-74.
  • Eide-Haugmo, I., et al. (2010). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Energy Procedia, 4, 219-226.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Perazine Sulfoxide Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of perazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working with perazine sulfoxide. As a critical metabolite of the antipsychotic drug perazine, accurate quantification of this compound is paramount for robust pharmacokinetic, pharmacodynamic, and toxicological studies.[1] However, its inherent chemical structure, specifically the sulfoxide moiety, presents unique stability challenges in biological matrices.

This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and resolve stability issues. We will explore the "why" behind the protocols, ensuring you can make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding this compound stability.

Q1: What is this compound, and why is its stability a significant concern in bioanalysis?

This compound is a primary human metabolite of perazine, a phenothiazine-based antipsychotic medication.[1][2] The core of the stability issue lies in the sulfoxide group (S=O) on the phenothiazine ring. This group is susceptible to both in-vitro oxidation and, more critically, reduction back to the parent drug, perazine. This two-way instability can lead to erroneous quantification, either underestimating the metabolite concentration or falsely inflating the parent drug concentration. Regulatory bodies like the FDA and EMA require rigorous demonstration of analyte stability in the exact conditions your samples will experience.[3][4][5]

Q2: What are the primary degradation pathways for this compound in biological samples?

The primary pathway of concern is the in-vitro reduction of the sulfoxide back to the sulfide (the parent perazine). This can be mediated by endogenous reducing agents or enzymes present in biological matrices like plasma.[6][7] This process is a significant source of analytical error. Less commonly, further oxidation of the sulfoxide to a sulfone is possible, but the reductive pathway is typically the most problematic during sample handling and storage.

Fig 1. The reversible relationship between Perazine and its Sulfoxide metabolite.
Q3: What key factors influence the stability of this compound during bioanalysis?

Several factors can compromise the integrity of your samples. Understanding these is the first step toward optimization.

  • Temperature: Elevated temperatures accelerate both chemical and enzymatic degradation.[8] Room temperature exposure should be minimized at all times. Studies on similar piperazine compounds show significant degradation at room temperature compared to refrigerated or frozen conditions.[9]

  • pH: The stability of phenothiazine derivatives can be pH-dependent.[10][11] Deviations from physiological pH during sample processing (e.g., through the addition of reagents) can impact stability.

  • Enzymatic Activity: Blood and plasma contain various enzymes, including reductases, that can actively convert this compound back to perazine.[6][7] These enzymes remain active even at refrigerated temperatures, albeit at a slower rate.

  • Light Exposure: Phenothiazines as a class are known to be sensitive to light, which can catalyze oxidative degradation. All sample handling should be performed under amber or reduced lighting conditions.

  • Matrix Composition: The specific biological matrix (e.g., plasma, whole blood, urine) can have different enzymatic and chemical compositions, affecting stability differently. Stability must be proven for each matrix.[5]

Section 2: Troubleshooting and Optimization Guide

This section provides specific, actionable advice for common problems encountered during the analytical workflow.

Scenario 1: Sample Collection & Initial Handling

Q: My quality control (QC) samples show high variability, with parent drug concentrations sometimes appearing higher than expected in freshly processed plasma. What's going wrong?

A: This is a classic sign of ex-vivo reduction of this compound back to perazine happening between the time of blood collection and the stabilization of the plasma sample. The period when the blood is at room temperature or 4°C before centrifugation and freezing is a critical window where enzymatic activity can alter your analyte concentrations.[6][7]

Troubleshooting Protocol: Immediate Post-Collection Stabilization

The goal is to inhibit enzymatic activity and chemical degradation the moment the sample is collected.

  • Pre-chill Tubes: Always use pre-chilled collection tubes (e.g., K2-EDTA).

  • Immediate Cooling: Place the collected blood sample in an ice bath immediately. Do not let it sit at room temperature.

  • Prompt Centrifugation: Centrifuge the blood to separate plasma as soon as possible (ideally within 30 minutes), using a refrigerated centrifuge set to 4°C.

  • Consider Stabilizers: For highly unstable compounds like sulfoxides, adding a stabilizer directly to the collection tube or the plasma immediately after separation can be crucial.

    • Ascorbic Acid: A 1% (w/v) solution of ascorbic acid can be added to the plasma to act as an antioxidant, preventing oxidative degradation and potentially inhibiting some reductive pathways.[12][13] The exact concentration should be validated to ensure it doesn't interfere with the assay.

  • Rapid Freezing: Immediately after centrifugation and any stabilizer addition, aliquot the plasma into appropriately labeled cryovials and flash-freeze them on dry ice or in a -80°C freezer. Avoid slow freezing in a -20°C freezer, as this extends the time the sample spends in a liquid state where enzymes are active.

Scenario 2: Sample Storage & Analysis

Q: I'm observing a consistent drop in this compound concentration in my QC samples after they've been stored for a month at -20°C. How can I improve long-term stability?

A: A -20°C environment may not be sufficient to completely halt all degradation processes for a sensitive analyte over extended periods. While enzymatic activity is significantly reduced, it is not eliminated. Furthermore, the chemical microenvironment within a frozen sample can still permit degradation.

Solution: Optimize Storage Conditions and Validate

As per regulatory guidelines, stability must be experimentally proven under the exact conditions of storage.[4][5]

Storage ConditionExpected StabilityRationale & Recommendations
Room Temp (~20°C) Very Poor (< hours) Avoid at all costs. Significant degradation observed in similar compounds.[9] For bench-top/autosampler stability, test only for the expected duration of an analytical run (e.g., 8-24 hours).
Refrigerated (4°C) Poor (< 24 hours) Suitable only for very short-term storage during sample processing. Not recommended for overnight or longer storage.
Frozen (-20°C) Moderate (Days to Weeks) May be inadequate for long-term storage. If used, stability must be rigorously proven at this temperature for the maximum intended storage duration.
Ultra-Low (-80°C) Good (Months) This is the recommended condition for long-term storage. It effectively halts most enzymatic and chemical degradation processes.

Q: My results are inconsistent after samples have been thawed for re-analysis. What causes this, and how do I test for it?

A: This is likely due to freeze-thaw instability. The physical process of freezing and thawing can disrupt cellular remnants, release enzymes, and create localized concentration gradients that accelerate degradation. Each freeze-thaw cycle is an additional stressor on the analyte.

Solution: Implement and Validate Freeze-Thaw Stability Protocol

Regulatory guidance requires a specific freeze-thaw stability assessment.[3][5]

  • Prepare Stability QCs: Spike a fresh pool of the relevant biological matrix with this compound at low and high concentrations.

  • Establish Baseline (T=0): Analyze a set of these QCs immediately to establish the baseline concentration.

  • Cycle 1: Freeze the remaining QCs at -80°C for at least 12 hours. Thaw them completely unassisted at room temperature. Once thawed, refreeze them at -80°C for another 12 hours.

  • Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically 3 to 5 cycles are tested).

  • Analyze and Compare: After the final cycle, analyze the QCs and compare the measured concentrations to the baseline (T=0) values. The mean concentration should be within ±15% of the baseline.

  • Best Practice: The most effective way to avoid freeze-thaw issues is to aliquot samples into single-use volumes upon first processing. This ensures the primary sample is never thawed more than once.

Section 3: Experimental Workflow & Validation

A robust bioanalytical method requires a comprehensive validation plan that includes stability as a core component. The following workflow illustrates the critical checkpoints for ensuring the stability of this compound.

Fig 2. Comprehensive workflow from sample collection to validated analysis.

By rigorously controlling the pre-analytical variables and thoroughly validating the stability of this compound under all relevant conditions, you can ensure the generation of accurate, reliable, and defensible data in your research.

References

  • Foglia, J. P., Sorisio, D., Kirshner, M. A., Mulsant, B. H., & Perel, J. M. (1995). Quantitative determination of perphenazine and its metabolites in plasma by high-performance liquid chromatography and coulometric detection.
  • Breyer, U. (1976). Gas-liquid Chromotographic Determination of Perazine, Thioridazine and Thioridazine Metabolites in Human Plasma.
  • Daniel, W. A., & Breyer-Pfaff, U. (1989). Pharmacological studies on perazine and its primary metabolites.
  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine.
  • Foglia, J. P., Sorisio, D., Kirshner, M. A., Mulsant, B. H., & Perel, J. M. (1995). Quantitative determination of perphenazine and its metabolites in plasma by high-performance liquid chromatography and coulometric detection. Scilit. [Link]
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • Ni, Y., Chen, Z., & Xiao, Y. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology. [Link]
  • Ni, Y., Chen, Z., & Xiao, Y. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. PMC - NIH. [Link]
  • National Center for Biotechnology Information (n.d.). Perazine. PubChem Compound Database.
  • Makukhin, N., et al. (2019). Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach.
  • Viswanathan, C. T., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. [Link]
  • European Medicines Agency. (2011).
  • Quinta Analytica. (2021).
  • Kaza, M., Karaźniewicz-Łada, M., & Rudzki, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Oamen, E. E. (1987). The use of stabilizers in the UV assay of ascorbic acid.
  • Wilson, S. D., & Horne, D. W. (1983).
  • Wilson, S. D., & Horne, D. W. (1983).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
  • Zhang, Y., et al. (2021). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Tarallo, V., Kasireddy, S., & Misek, J. (2019). In vitro Evolution of Sulfoxide Reductases.
  • Ni, Y., Chen, Z., & Xiao, Y. (2021). (PDF) Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review.
  • Kinawi, A., Lüth, B., & Mohamed-Ali, H. (1980). [Determination of the binding of perazine and this compound to human serum albumin]. Semantic Scholar. [Link]
  • Paweczyk, E., & Marciniec, B. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. PubMed. [Link]
  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?.
  • Wójcikowski, J., et al. (2003). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]
  • Kumar, V., et al. (2018). Ascorbic Acid: Useful as a Buffer Agent and Radiolytic Stabilizer for Metalloradiopharmaceuticals.
  • Heyes, W. F., & Salmon, J. R. (1988). Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. PubMed. [Link]
  • Ortiz, A., Poyato, I., & Fernandez-Alonso, J. I. (1983).
  • Szefer, P., et al. (2013). Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. NIH. [Link]
  • Lo, D. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
  • Varela, J., et al. (2020). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Link]
  • Strieth-Kalthoff, F., et al. (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. PubMed. [Link]
  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
  • Nagalakshmamma, K., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl)

Sources

Technical Support Center: Mitigating Matrix Effects for Perazine Sulfoxide in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of analyzing Perazine sulfoxide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects, ensuring the generation of accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant concern for this compound analysis?
Q2: How can I definitively determine if my this compound assay is impacted by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This technique provides a qualitative assessment by continuously infusing a standard solution of this compound directly into the mass spectrometer's ion source while a blank, extracted matrix sample is injected onto the LC system.[1][6] A dip in the otherwise stable baseline signal at the retention time of your analyte indicates ion suppression, while a rise suggests ion enhancement.[1][7] This method is excellent for identifying the chromatographic regions where matrix effects are most pronounced.[6]

  • Post-Extraction Spike Method: This quantitative approach is essential for method validation as per regulatory guidelines from agencies like the FDA.[8][9] It involves comparing the peak response of this compound in two sets of samples:

    • Set A: Analyte spiked into a clean solvent (neat solution).

    • Set B: Analyte spiked into a blank matrix extract after the sample preparation process.[1]

    The matrix effect is calculated as follows: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    A value of 100% indicates no matrix effect, less than 100% signifies ion suppression, and greater than 100% points to ion enhancement.[1] According to FDA guidance, the matrix effect should be evaluated using at least six different sources of the biological matrix.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your analysis and provides actionable solutions grounded in scientific principles.

Issue 1: Poor Sensitivity and Inconsistent Results for this compound

You're observing a weak signal for your analyte, and the results are not reproducible across different samples.

This is a classic symptom of significant ion suppression, likely caused by co-eluting matrix components, particularly phospholipids in plasma or serum samples.[3][10]

dot graph TD { subgraph "Troubleshooting Workflow: Low Sensitivity & Inconsistent Results" direction LR; A[Start: Poor Sensitivity] --> B{Assess Sample Preparation}; B --> C["Protein Precipitation (PPT)High Phospholipid Content"]; C --> D{Implement Phospholipid Removal}; D --> E[Solid-Phase Extraction (SPE)]; D --> F[Liquid-Liquid Extraction (LLE)]; D --> G[Phospholipid Removal Plates/Cartridges]; B --> H["SPE or LLE Already in UseSuboptimal Recovery/Cleanup"]; H --> I{Optimize Method}; I --> J[Modify SPE Sorbent/Solvents]; I --> K[Adjust LLE pH/Solvent]; subgraph "Verification" L[Re-evaluate Matrix EffectPost-Extraction Spike] end E --> L; F --> L; G --> L; J --> L; K --> L; end

} caption { font-family: "Arial", sans-serif; font-size: 14px; font-weight: bold; fill: #202124; text-anchor: middle; }

Caption: Decision tree for addressing poor sensitivity.

Simple "dilute-and-shoot" or protein precipitation (PPT) methods are often insufficient for removing matrix interferences.[11][12] While fast, PPT leaves behind a high concentration of phospholipids, which are notorious for causing ion suppression.[5][10]

  • Strategy A: Implement Solid-Phase Extraction (SPE). SPE provides a more selective cleanup by retaining the analyte on a sorbent while matrix components are washed away.[2][13] For this compound, a mixed-mode cation exchange SPE cartridge can be highly effective, utilizing both reversed-phase and ion-exchange mechanisms for superior cleanup.[11]

  • Strategy B: Utilize Liquid-Liquid Extraction (LLE). LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on partitioning.[2][14] For Perazine and its metabolites, LLE with a solvent like ethyl acetate after basifying the plasma sample has proven effective.[14][15]

  • Strategy C: Employ Phospholipid Removal Products. Specialized plates or cartridges containing zirconia-coated particles can selectively remove phospholipids from a protein-precipitated sample.[16][17] This offers a simple workflow similar to PPT but with significantly cleaner extracts.[5][16]

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of a suitable internal standard (e.g., a stable isotope-labeled this compound) and 400 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[13][18]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (approx. 1 mL/min).[13]

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

Issue 2: Analyte Peak Co-elutes with a Region of Ion Suppression

Your post-column infusion experiment shows a significant dip in the baseline right where this compound is expected to elute, even after improving sample cleanup.

This indicates that despite a cleaner sample, some matrix components are still co-eluting with your analyte. The solution lies in chromatographic optimization.[2][7]

The goal is to shift the retention time of this compound away from the interfering matrix components.

  • Strategy A: Modify the Gradient Profile. A shallower gradient can increase the separation between closely eluting compounds.[19] Experiment with a slower ramp of the organic mobile phase around the elution time of your analyte.

  • Strategy B: Change the Mobile Phase pH. this compound is a basic compound. Adjusting the pH of the aqueous mobile phase (e.g., with formic acid or ammonium formate) can alter its retention time relative to the interferences.[11]

  • Strategy C: Evaluate a Different Column Chemistry. If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which offer different selectivity.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)95 ± 545 ± 12 (Suppression)43 ± 11
Liquid-Liquid Extraction (LLE)85 ± 788 ± 8 (Slight Suppression)75 ± 6
Solid-Phase Extraction (SPE)92 ± 497 ± 5 (Minimal Effect)89 ± 5

Data are representative and will vary based on the specific matrix and method conditions.

Issue 3: Inaccurate Quantification Despite Good Peak Shape and Sensitivity

Your method appears robust, but the accuracy and precision of your quality control (QC) samples do not meet the acceptance criteria outlined in bioanalytical method validation guidelines.[20][21]

This issue often points to the lack of an appropriate internal standard (IS) to compensate for variability.[22]

An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby correcting for any variations in ionization.[2][23]

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS. A deuterated or ¹³C-labeled version of this compound is the best choice.[22] It has nearly identical chemical and physical properties to the analyte, ensuring it tracks perfectly through sample preparation and ionization.[22][23] This is the most effective way to compensate for unpredictable matrix effects between different samples and lots.[9]

  • Alternative: Structural Analog. If a SIL-IS is unavailable, a close structural analog can be used. For Perazine, a compound like Perphenazine has been used as an internal standard.[14] However, be aware that even small structural differences can lead to variations in extraction recovery and ionization response, making it a less reliable choice than a SIL-IS.[22]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption { font-family: "Arial", sans-serif; font-size: 14px; font-weight: bold; fill: #202124; text-anchor: middle; }

Caption: Bioanalytical method validation workflow.

By systematically addressing sample preparation, chromatographic separation, and the use of an appropriate internal standard, you can successfully mitigate matrix effects and develop a robust, reliable LC-MS/MS method for the quantification of this compound.

References

  • de Zwaan, R., de Vries, N., van der Nagel, B. C. H., van den Heuvel, J. J. M., & van der Zanden, J. J. (2020). Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology.
  • U.S. Food and Drug Administration. (2018).
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.).
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.).
  • U.S. Food and Drug Administration. (2001).
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (2011).
  • U.S. Food and Drug Administration. (2013).
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (2018).
  • FDA guideline - Bioanalytical Method Valid
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
  • Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex. [Link]
  • Kwon, H., Kim, S. H., Park, J. H., & Lee, J. (2023). Development and validation of an analytical method using liquid chromatography-tandem mass spectrometry for the therapeutic drug monitoring of seven cardiovascular drugs in clinical usage.
  • Bar-Magen, T., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2378. [Link]
  • Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. (2020). University Medical Center Utrecht. [Link]
  • Development and validation of analytical methods for therapeutic drug monitoring. (n.d.). University of Pisa. [Link]
  • Li, W., et al. (2015). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 107, 362-368. [Link]
  • An Uncommon Fix for LC–MS Ion Suppression. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Research. [Link]
  • Li, W., et al. (2015). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. PubMed. [Link]
  • Breyer-Pfaff, U., & Wiatr, G. (1980). Reliable routine method for determination of perazine in serum by thin-layer chromatography with an internal standard.
  • Dolan, J. W. (2004). Ion Suppression in LC-MS-MS Analysis. LCGC North America, 22(4), 326-332. [Link]
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2023). AMSbiopharma. [Link]
  • Troubleshooting ion suppression in LC–MS analysis. (2023). YouTube. [Link]
  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • LCMS Troubleshooting: 14 Proven Strategies for Labor
  • Al-Asmari, A., & Al-Otaibi, K. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5529-5556. [Link]
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2021). Journal of Pharmaceutical Analysis, 11(5), 534-548. [Link]
  • Zhang, J., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (n.d.). Alwsci. [Link]
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3746. [Link]
  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2022). Molecules, 27(1), 221. [Link]
  • Chapter 1 Sample preparation for the analysis of drugs in biological fluids. (2016).

Sources

Technical Support Center: Optimizing Perazine Sulfoxide Analysis in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of Perazine Sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving optimal peak shape for this compound in High-Performance Liquid Chromatography (HPLC).

This compound, a primary metabolite of the antipsychotic drug Perazine, is a basic compound.[1][2][3] Its analysis by reversed-phase HPLC is often plagued by poor peak shape, specifically peak tailing. This guide provides in-depth, scientifically-grounded solutions to diagnose and remedy these common chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound peak showing significant tailing?

A1: The primary cause is secondary retention mechanisms, specifically interactions with silica silanol groups.

In reversed-phase HPLC, the ideal separation is based on hydrophobic interactions between the analyte and the C18 stationary phase. However, this compound is a basic compound containing amine functional groups.[4] At typical mobile phase pH values (above 3.0), residual silanol groups (Si-OH) on the surface of the silica packing material become ionized (Si-O⁻).[5][6][7]

The positively charged (protonated) this compound molecules can then interact ionically with these negatively charged silanol sites.[5][7] This secondary interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be retained longer, which results in a skewed or "tailing" peak.[8] These problematic silanols are often the more acidic, "lone" silanol groups that remain after the column's bonding and end-capping process.[6][8][9]

Mechanism of Silanol Interaction Causing Peak Tailing

G cluster_0 Silica Surface (pH > 4) Silanol_Ionized Ionized Silanol (Si-O⁻) Silanol_Protonated Protonated Silanol (Si-OH) Analyte_Protonated Protonated this compound (Analyte-NH⁺) Analyte_Protonated->Silanol_Ionized Analyte_Protonated->Silanol_Protonated Weak Interaction

Caption: Interaction between protonated basic analyte and ionized silanols.

Q2: How can I use the mobile phase pH to improve the peak shape?

A2: Adjust the mobile phase pH to suppress the ionization of the problematic silanol groups.

The most effective strategy to minimize silanol interactions is to control the mobile phase pH.[5][10][11] Silanol groups have a pKa of approximately 3.8–4.2.[9] By lowering the mobile phase pH to a value at least 1.5-2 pH units below the silanol pKa (e.g., pH 2.5-3.0), the vast majority of these groups will be protonated (Si-OH) and electrically neutral.[5][9] This prevents the strong ionic interaction with the protonated basic analyte, leading to a significant improvement in peak symmetry.[5][12]

It is critical to use a buffer (e.g., phosphate or formate) to maintain a stable pH, as small fluctuations near an analyte's pKa can cause retention time drift and peak distortion.[7][13][14]

Mobile Phase pHSilanol StateAnalyte InteractionExpected Peak Shape
pH < 3.0 Mostly Protonated (Si-OH)Minimized Ionic InteractionSymmetrical
pH 3.5 - 6.0 Mixed (Si-OH / SiO⁻)Significant Ionic InteractionTailing
pH > 7.0 Mostly Ionized (SiO⁻)Strong Ionic InteractionSevere Tailing

Table 1. Effect of Mobile Phase pH on Silanol Ionization and Peak Shape for Basic Analytes.

See Protocol 1: Mobile Phase pH Optimization for a step-by-step guide.

Q3: I've lowered the pH, but some tailing remains. What are my next options?

A3: Introduce a mobile phase additive, such as a competitive base or an ion-pairing agent.

If lowering the pH is not sufficient, or if your analyte is unstable at low pH, consider these advanced mobile phase strategies:

  • Competitive Bases (Amine Additives): Adding a small concentration (e.g., 0.1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) can improve peak shape.[15] These small amine molecules act as "silanol blockers." They are added in excess and compete with the this compound for the active silanol sites on the stationary phase. By saturating these sites, they effectively shield the analyte from secondary interactions. This approach is typically used at a mid-range pH (e.g., pH 7).

  • Ion-Pairing Agents: These agents are used to increase the retention and resolution of ionic compounds.[16][17] For a basic analyte like this compound, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate) is added to the mobile phase.[18][19] The reagent forms an electrically neutral ion pair with the protonated analyte.[17][18] This neutral complex has increased hydrophobicity, leading to more consistent retention by the reversed-phase mechanism and masking the charge that would otherwise interact with silanols.[17] Note that ion-pairing reagents can be difficult to remove from a column and may require system re-equilibration.[19]

Q4: How does my choice of HPLC column affect the peak shape for this compound?

A4: Column chemistry is critical. Modern, high-purity, and well-end-capped columns are essential for analyzing basic compounds.

Not all C18 columns are the same. When analyzing basic compounds, consider the following:

  • High-Purity Silica: Modern columns are typically made from Type B silica, which has a much lower content of acidic silanol groups and trace metal contaminants compared to older Type A silica.[6] Metal impurities (like iron and aluminum) in the silica matrix can increase the acidity of nearby silanol groups, worsening peak tailing.[6][8]

  • End-Capping: After the primary C18 chains are bonded to the silica, many accessible silanol groups remain. "End-capping" is a secondary reaction that uses a small silanizing reagent (like trimethylchlorosilane) to block many of these residual silanols.[5][6] Choosing a column with robust, double end-capping is highly recommended for basic analytes.[20]

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain.[21] This polar group can help shield the analyte from underlying silanols and often provides alternative selectivity.

    • Positively Charged Surface: Some modern columns have a C18 phase with a slight positive charge on the surface.[22] This charge repels basic analytes at low pH, effectively preventing them from getting close enough to interact with residual silanols, resulting in excellent peak shapes.[22]

Q5: Could my HPLC system itself be contributing to the poor peak shape?

A5: Yes, extra-column band broadening and active metal surfaces can degrade peak shape.

Even with an optimized method and column, the instrument can be a source of problems:

  • Metal Chelation: Stainless steel components in the HPLC flow path (tubing, frits, injector parts) can contain active sites that chelate with certain analytes, causing peak tailing.[23] This is particularly an issue for compounds with phosphate or carboxyl groups, but can also affect some basic compounds.

  • System Passivation: If metal chelation is suspected, passivating the HPLC system can help.[24][25] This involves flushing the system with an acid (e.g., nitric or phosphoric acid) to remove free metal ions and create a uniform, inert oxide layer on the stainless steel surfaces.[23][25][26] See Protocol 2: HPLC System Passivation.

  • Extra-Column Volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause "extra-column band broadening," which results in wider, less efficient peaks.[7] Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005").[7]

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing > 1.2) check_ph Q: Is Mobile Phase pH optimized (e.g., 2.5-3.0)? start->check_ph adjust_ph A: Adjust pH with buffer. (See Protocol 1) check_ph->adjust_ph No check_additives Q: Tailing persists. Consider additives? check_ph->check_additives Yes adjust_ph->check_ph add_competitive_base A: Add competitive base (e.g., 0.1% TEA) at mid-pH. check_additives->add_competitive_base check_column Q: Is the column suitable for basic compounds? check_additives->check_column Prefer not to use additives add_competitive_base->check_column select_new_column A: Select modern, end-capped, high-purity silica column. check_column->select_new_column No check_system Q: Could the hardware be the issue? check_column->check_system Yes select_new_column->check_system passivate_system A: Passivate system to reduce metal interactions. (See Protocol 2) check_system->passivate_system Yes end_good Symmetrical Peak (Tailing < 1.2) check_system->end_good No, issue resolved passivate_system->end_good

Caption: A logical workflow for troubleshooting peak tailing issues.

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Optimization
  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

  • Materials: HPLC grade water, acetonitrile, and a suitable buffer acid (e.g., formic acid, trifluoroacetic acid, or phosphoric acid). Calibrated pH meter.

  • Procedure:

    • Prepare the aqueous portion of the mobile phase. For example, 0.1% (v/v) formic acid in water.

    • Crucially, measure and adjust the pH of the aqueous component before mixing with the organic solvent (acetonitrile). [10] The pH reading is not accurate in a mixed organic/aqueous solution.

    • Prepare a series of mobile phases with the same organic modifier concentration but varying aqueous phase pH values (e.g., pH 4.5, 3.5, 3.0, 2.5).

    • Equilibrate the column with the first mobile phase (highest pH) for at least 15-20 column volumes.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the USP Tailing Factor (Asymmetry Factor). A value ≤ 1.2 is generally considered good.

    • Repeat steps 4-6 for each successively lower pH mobile phase.

    • Plot the Tailing Factor vs. pH. The optimal pH will be in the region where the tailing factor is minimized and stable.

Protocol 2: General HPLC System Passivation
  • Objective: To create an inert protective oxide layer on the internal stainless steel surfaces of the HPLC system to minimize metal-analyte interactions.[24][25]

  • Warning: This procedure uses strong acid. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[27] Ensure proper ventilation.

  • Procedure:

    • Remove the HPLC column and any guard column. Replace with a union fitting.[23][25]

    • Flush the entire system thoroughly with HPLC-grade water to remove any buffers or organic solvents.

    • Prepare the passivation solution: typically a 6M nitric acid solution. (Caution: Always add acid to water slowly). [23]

    • Place all solvent inlet lines into the passivation solution.

    • Purge the pump(s) and prime the system with the acid solution.

    • Flush the entire system (including the autosampler flow path) at a low flow rate (e.g., 1 mL/min) for 30-60 minutes.[23][24]

    • Replace the acid solution with fresh, HPLC-grade water.

    • Flush the system extensively with water (at least 1 hour) until the effluent is neutral (check with pH paper).

    • Finally, flush the system with an organic solvent like methanol or isopropanol before preparing for normal use.[23]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Element Lab Solutions. (n.d.). The Theory of HPLC Column Chemistry.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography.
  • Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159893, this compound.
  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc.
  • MicroSolv Technology Corporation. (2021). What is the Definition of Passivating and Purging in HPLC - FAQ.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82341, Perphenazine sulfoxide.
  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents.
  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • SilcoTek Corporation. (2017). How To Passivate HPLC Stainless Steel For Corrosion Resistance.
  • LCGC International. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
  • Cenmed Enterprises. (n.d.). This compound.
  • Waters Corporation. (n.d.). HPLC Column Performance.
  • MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?

Sources

Technical Support Center: Perazine Sulfoxide Fragmentation Pattern Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of perazine sulfoxide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental work. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental molecular properties of this compound I need to know for mass spectrometry?

A1: Before any analysis, it's critical to know the precise molecular characteristics of your analyte. This compound is a metabolite of the antipsychotic drug perazine.[1][2] Its structure consists of a phenothiazine core, oxidized at the sulfur atom, with a 10-(3-(4-methylpiperazin-1-yl)propyl) side chain.

Understanding these properties is the first step in setting up your mass spectrometer's acquisition parameters and interpreting the resulting spectra.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₅N₃OS[1][3]
Average Molecular Weight 355.50 g/mol [1][4]
Monoisotopic Mass 355.17183360 Da[3]
IUPAC Name 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide[3][4]
Parent Compound Perazine[2]
Q2: What is the expected fragmentation pattern for this compound in Electron Ionization (EI) Mass Spectrometry?

A2: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation.[5] The resulting pattern is a detailed fingerprint of the molecule's structure. For this compound, fragmentation is primarily driven by the stability of the phenothiazine ring and cleavages along the alkylpiperazine side chain.

The most characteristic fragmentation event for phenothiazines with an N-alkyl side chain is the cleavage of the C-C bond beta to the ring nitrogen (N-10).[6] This results in the formation of a stable, resonance-delocalized phenothiazine cation. The piperazine ring itself is also a common site of fragmentation.[7]

Below is a diagram illustrating the primary proposed fragmentation pathway under EI conditions.

G cluster_main Proposed EI Fragmentation Pathway parent This compound (M+•) m/z = 355 frag1 Phenothiazine Sulfoxide Cation m/z = 214 parent->frag1 β-cleavage (- C₇H₁₅N₂) frag3 Propylpiperazine Cation m/z = 141 parent->frag3 α-cleavage at ring N (- C₁₂H₈NOS) frag2 Piperazine Side Chain Fragment m/z = 99 frag3->frag2 - C₃H₆

Caption: Proposed EI fragmentation of this compound.

Key Expected Fragments in EI-MS:

  • m/z 214: This ion corresponds to the phenothiazine sulfoxide core, formed by the characteristic cleavage of the bond between the first and second carbon of the propyl side chain. Its stability and abundance make it a key diagnostic peak.

  • m/z 141: This fragment arises from the cleavage of the bond between the phenothiazine nitrogen and the propyl chain, representing the [CH₂(CH₂)₂N(CH₂CH₂)₂NCH₃]⁺ cation.

  • m/z 99: A common fragment from the piperazine portion of the molecule, corresponding to the [CH₂N(CH₂CH₂)₂NCH₃]⁺ ion.[7]

Q3: How does Electrospray Ionization (ESI) change the expected mass spectrum?

A3: Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts much less energy to the analyte than EI.[5] Consequently, you will observe significantly less fragmentation.

  • Primary Ion: The most prominent ion will be the protonated molecule, [M+H]⁺, at m/z 356.18 . This is because the multiple nitrogen atoms in the piperazine side chain are readily protonated.

  • In-Source Fragmentation: While ESI is gentle, some fragmentation can be induced in the ion source by increasing cone voltages. This "in-source" collision-induced dissociation will typically yield the same core fragments seen in MS/MS experiments.

  • Tandem MS (MS/MS): For structural confirmation using ESI, tandem mass spectrometry (MS/MS) is required. By selecting the [M+H]⁺ ion (m/z 356) and subjecting it to collision-induced dissociation, you would expect to see fragments resulting from the cleavage of the side chain, similar to those in EI, such as the ion at m/z 214.

Troubleshooting Guide
Problem 1: Poor or No Signal Intensity for this compound

You are injecting your sample but see a very weak signal or no peak at the expected m/z.

Systematic Troubleshooting Protocol:

  • Verify Sample Preparation:

    • Concentration Check: this compound may be too dilute. Prepare a fresh, more concentrated standard to confirm the instrument can detect it. Conversely, overly concentrated samples can cause ion suppression, particularly in ESI.[8]

    • Solvent Mismatch: Ensure your sample is fully dissolved in a solvent compatible with your ionization method. For ESI, ensure the solvent can support protonation (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Optimize Ionization Source Parameters:

    • Ionization Method Suitability: this compound has multiple basic nitrogen sites, making positive-ion ESI highly suitable. If using another method like APCI, ensure it is appropriate for this compound class.[9]

    • Parameter Tuning: Infuse a standard solution of this compound directly into the source and optimize key parameters (e.g., capillary voltage, cone voltage for ESI; corona discharge for APCI) to maximize the signal for the [M+H]⁺ ion.

  • Check Instrument Performance:

    • Calibration: When was the last time the mass spectrometer was tuned and calibrated? Run the manufacturer's recommended calibration standard to ensure the instrument is performing within specifications.[8][10] Poor calibration can lead to mass shifts and sensitivity loss.

    • System Contamination: A dirty ion source can severely suppress the signal. Follow the manufacturer's protocol for cleaning the source components (e.g., capillary, skimmer cone).

G start Issue: Poor or No Signal step1 Step 1: Verify Sample Concentration & Solvent start->step1 step2 Step 2: Tune Ion Source Parameters step1->step2 If sample is OK step3 Step 3: Run System Calibration & Check for Contamination step2->step3 If tuning fails result Resolution: Signal Restored step3->result After cleaning/ recalibration

Caption: Troubleshooting workflow for poor signal intensity.

Problem 2: Unexpected Peaks in the Mass Spectrum

Your spectrum shows the expected ions, but also significant peaks that you cannot identify.

Potential Causes and Solutions:

  • Contamination: The most common cause.

    • Source: Contaminants can come from solvents, glassware, the LC system, or sample carryover.

    • Solution: Run a solvent blank. If the peaks are present in the blank, clean your system. Check solvent purity and use high-purity (e.g., LC-MS grade) solvents. If the peaks are not in the blank, it may be an impurity in your sample.

  • Adduct Formation (ESI):

    • Cause: In ESI, ions other than protons can attach to the analyte. Common adducts include sodium ([M+Na]⁺ at m/z 378.16) and potassium ([M+K]⁺ at m/z 394.13). These often arise from glassware or mobile phase additives.

    • Solution: Recognize the mass difference between your expected ion and the unknown peak (+22 Da for sodium, +38 Da for potassium). To mitigate, use high-purity solvents and acid-washed glassware.

  • In-source Fragmentation/Degradation:

    • Cause: The analyte may be fragmenting in the ion source due to overly harsh conditions (e.g., high temperatures, high cone voltage).[10] Perazine and other phenothiazines can be sensitive to heat and light.

    • Solution: Methodically reduce the ion source temperature and cone/fragmentor voltage to see if the abundance of the unexpected peaks decreases relative to the molecular ion. Ensure samples are stored properly, protected from light.

Problem 3: My Fragmentation Pattern Doesn't Match the Expected Pattern

You are performing MS/MS on the [M+H]⁺ ion, but the resulting fragments (e.g., m/z 214, 141) are absent or have very low intensity.

Potential Causes and Solutions:

  • Incorrect Precursor Ion Selection:

    • Cause: The isolation window for your precursor ion (m/z 356.18) may be too wide, allowing other ions to enter the collision cell, or it may be set to the wrong m/z value.

    • Solution: Double-check the precursor m/z in your acquisition method. Ensure your instrument is well-calibrated so that the selected mass is accurate.[10]

  • Collision Energy is Not Optimized:

    • Cause: Fragmentation is highly dependent on collision energy. If the energy is too low, the precursor ion will not fragment efficiently. If it is too high, it may shatter into very small, uninformative fragments.[10]

    • Solution: Perform a collision energy ramp or a series of experiments with varying collision energies (e.g., from 10 eV to 40 eV) to find the optimal setting that produces your desired fragments (like m/z 214) with the highest intensity.

  • Analyte Stability:

    • Cause: The protonated this compound may be fragmenting in an unexpected way, or a different, more stable fragmentation pathway may be preferred under your specific conditions.

    • Solution: Re-evaluate the spectrum for other major fragments. The fragmentation of complex molecules can be influenced by instrument geometry and pressure in the collision cell. Consider that the proposed pathway is a common but not exclusive route.

References
  • PubChem. (n.d.). Perphenazine sulfoxide. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Semantic Scholar. (n.d.). Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines.
  • Witte, P. U., & Mück, W. M. (1978). Chemical characterization of decomposition products of drugs. Part 6. Mass spectrometry of some perazine derivatives. Polish Journal of Pharmacology and Pharmacy, 30(5), 731-741.
  • PubChem. (n.d.). Perazine. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • SpectraBase. (n.d.). Perazine-M (nor-sulfoxide-) MS2. Wiley-VCH GmbH.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
  • Oxford Academic. (n.d.). Analysis of Psychoactive Phenothiazine Drugs by Gas Chromatography. Journal of Chromatographic Science.
  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).
  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
  • MDPI. (n.d.). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Chem Help ASAP.

Sources

Technical Support Center: Perazine Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of Perazine Sulfoxide. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate and resolve common interferences and challenges encountered during the quantification of this critical metabolite. Our goal is to provide not just solutions, but a deeper understanding of the underlying scientific principles to empower you in your method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered in this compound analysis, from matrix effects to chromatographic abnormalities.

Category 1: Matrix Effects & Ionization Issues in LC-MS/MS

Q1: My this compound signal is inconsistent and shows poor recovery in plasma samples. What could be causing this, and how do I fix it?

A1: This is a classic symptom of matrix effects , where co-eluting endogenous components from the biological matrix (like plasma) interfere with the ionization of your target analyte, this compound.[1][2] This interference can either suppress or enhance the signal, leading to inaccurate and imprecise results.[3] Common culprits in plasma include phospholipids, salts, and proteins.[4]

Troubleshooting Steps:

  • Confirm Matrix Effects: First, you must confirm that matrix effects are indeed the problem. The post-extraction spike method is a reliable way to quantify this.[3] A result significantly different from 100% indicates the presence of matrix effects.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[3] While simple Protein Precipitation (PPT) is fast, it often leaves behind significant amounts of phospholipids.[3] Consider switching to more selective techniques.

    • Liquid-Liquid Extraction (LLE): LLE is highly effective at removing salts and many polar interferences. It involves partitioning the analyte into an immiscible organic solvent.[5][6]

    • Solid-Phase Extraction (SPE): SPE offers superior cleanup by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[5][7] Mixed-mode SPE, which utilizes both ion-exchange and reversed-phase mechanisms, can be particularly effective for basic compounds like this compound.[5]

  • Optimize Chromatography: If sample preparation changes are insufficient, focus on your chromatographic separation. The goal is to separate the this compound peak from the region where matrix components elute.[1][3]

    • Adjust the gradient profile to increase resolution around the analyte's retention time.

    • Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as Deuterium-labeled this compound, will co-elute with the analyte and experience the same matrix effects.[3] This allows it to effectively compensate for signal suppression or enhancement, correcting the final calculated concentration.

Protocol: Evaluating Matrix Effect using the Post-Extraction Spike Method

This protocol allows you to quantify the extent of ion suppression or enhancement.[3]

  • Prepare Set A (Analyte in Neat Solution): Spike a known concentration of this compound into your final mobile phase or reconstitution solvent.

  • Prepare Set B (Analyte in Extracted Matrix): Process a blank plasma sample through your entire sample preparation procedure (e.g., LLE or SPE). Spike the same concentration of this compound into the final, clean extract.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Interpretation:

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • A value of 100% indicates no significant matrix effect.

Q2: I'm using heparinized plasma tubes and observing significant ion suppression. Are the tubes the problem?

A2: Yes, this is a distinct possibility. While endogenous matrix components are a primary concern, exogenous materials can also cause significant matrix effects.[4][8] Lithium heparin, a common anticoagulant, has been specifically identified as a source of ion suppression in LC-MS/MS assays.[4][8] Furthermore, plasticizers and polymers can leach from different brands of collection or processing tubes, introducing unexpected interferences.[8]

Recommendations:

  • Standardize Consumables: Use the same brand and lot number of plastic tubes for collecting and processing all samples, including your standards and quality controls.[8]

  • Test Anticoagulants: If possible, evaluate different anticoagulants during method development. EDTA or sodium citrate may present fewer interference issues compared to heparin for your specific assay.

  • Switch Ionization Mode: Although Electrospray Ionization (ESI) is common, some interferences are mode-specific. If your instrument allows, testing Atmospheric Pressure Chemical Ionization (APCI) may show a reduction in the observed matrix effect.[8]

Category 2: Chromatographic Interferences & Peak Shape Issues

Q3: I am seeing a peak that co-elutes with my this compound peak. How can I identify and resolve this?

A3: Co-elution is a common challenge, especially when analyzing metabolites in a complex biological matrix. The interfering peak could be an endogenous matrix component, a different metabolite of the parent drug, or a degradation product.

Identification and Resolution Strategy:

  • Metabolite Interference: Perazine is known to be metabolized into several compounds, including the parent drug itself, demethylperazine, and N-oxide derivatives.[9][10][11] this compound is a primary metabolite.[10][12] It is crucial to obtain reference standards for the parent drug (Perazine) and other known major metabolites to check their retention times in your chromatographic system.

  • Mass Spectrometry Check: Use the high selectivity of tandem mass spectrometry (MS/MS). Ensure you are monitoring a specific and unique MRM (Multiple Reaction Monitoring) transition for this compound. Analyze the co-eluting peak to see if it shares the same precursor and product ions. If the ions are different, the interference will not affect quantification in MRM mode, though it could still cause ion suppression. A high-resolution mass spectrometer can definitively determine the elemental composition of the interfering compound.

  • Chromatographic Selectivity: If the interference is real and problematic, modify your HPLC method to improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity and may separate the co-eluting peaks.

    • Adjust Mobile Phase pH: this compound is a basic compound.[13] Adjusting the pH of the aqueous mobile phase can change its retention behavior and its separation from other compounds.[14]

    • Try a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl or embedded polar group column instead of a standard C18) offers a different separation mechanism and is a powerful tool for resolving co-eluting peaks.

Table 1: Example LC-MS/MS Parameters for Perazine and its Metabolites

Note: These are starting parameters and require optimization on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Potential Interference
This compound 356.2142.4Primary analyte of interest.
Perazine (Parent Drug)340.2113.2Potential for co-elution.
7-hydroxypericyazine382.5142.4Metabolite of a related drug, note shared product ion.[15]
Perphenazine (IS)404.3171.3Common internal standard.[15]

Q4: My this compound peak is tailing badly. What are the common causes and solutions?

A4: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with the silica stationary phase.[14]

Common Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Secondary Silanol Interactions Residual acidic silanol groups (-Si-OH) on the silica surface become ionized (-Si-O⁻) at higher pH and can interact with the basic amine groups of this compound, causing peak tailing.[14][16]1. Lower Mobile Phase pH: Use a mobile phase pH of around 3. This protonates the silanol groups, minimizing ionic interactions.[14] 2. Use a High-Purity Silica Column: Modern, end-capped columns have a much lower concentration of active silanols. 3. Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.
Column Overload Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a broad, tailing peak.[14]1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Dilute the Sample: Lower the concentration of the sample.
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger (more organic) than the starting mobile phase, it can cause peak distortion and tailing.[14]Match the Solvents: Ideally, dissolve your sample in the initial mobile phase.[14] If a stronger solvent is needed for solubility, inject the smallest possible volume.
Column Contamination/Age Accumulation of strongly retained matrix components can create active sites at the column inlet, leading to peak tailing.1. Use a Guard Column: A guard column will protect the analytical column from contaminants. 2. Flush the Column: Follow the manufacturer's instructions for column washing and regeneration.
Category 3: Visualization of Workflows

To provide further clarity, the following diagrams illustrate key workflows in this compound analysis.

G cluster_0 Metabolic Pathway Perazine Perazine (Parent Drug) Sulfoxide This compound (Analyte) Perazine->Sulfoxide Sulfoxidation Demethyl Demethylperazine (Metabolite) Perazine->Demethyl N-Demethylation N_Oxide Perazine N-Oxide (Metabolite) Perazine->N_Oxide N-Oxidation

Caption: Metabolic pathways of Perazine.

G cluster_1 Liquid-Liquid Extraction (LLE) Workflow start 1. Plasma Sample add_is 2. Add Internal Standard (IS) start->add_is alkalize 3. Alkalize Sample (e.g., with NaOH) add_is->alkalize add_solvent 4. Add Immiscible Organic Solvent alkalize->add_solvent vortex 5. Vortex/Mix add_solvent->vortex centrifuge 6. Centrifuge to Separate Layers vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: General workflow for Liquid-Liquid Extraction.

G sub_node sub_node action_node action_node start Inaccurate or Inconsistent Results? eval_me Evaluate Matrix Effect (ME)? start->eval_me me_present Significant ME Observed? eval_me->me_present Post-Extraction Spike sub_node_1 Mitigation Strategy me_present->sub_node_1 Yes action_node_final Problem likely not ME. Investigate other causes (e.g., instrument performance, standard integrity). me_present->action_node_final No action_node_1 Switch from PPT to LLE or SPE sub_node_1->action_node_1 Sample Prep action_node_2 Optimize Gradient or Change Column sub_node_1->action_node_2 Chromatography action_node_3 Use Stable Isotope- Labeled IS sub_node_1->action_node_3 Internal Standard

Caption: Troubleshooting workflow for matrix effects.

References
  • Bickel, M. H., & Gigon, P. L. (1971). Metabolic interconversions of psychotropic drugs. In Journal of neurochemistry (Vol. 18, Issue 7, pp. 1075–1082). [Link]
  • Majumder, P., & Basak, A. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES, 1(3), 1-9.
  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 30-38.
  • Li, W., & Cohen, L. H. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
  • V, P., & G, S. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-349.
  • Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2010). A validated specific stability indicating reverse phase liquid chromatographic method for vardenafil hydrochloride. Analytical Chemistry: An Indian Journal, 9(4), 484-489.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]
  • Blazheyevskiy, M. Y., Kucher, M. M., & Shpychak, O. S. (2019). The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid. French-Ukrainian Journal of Chemistry, 7(2), 96-103.
  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Piperazine derivatives as metabolites of therapeutic drugs. Molecules, 27(19), 6296. [Link]
  • Li, X., Ding, L., Fan, L., Zhang, B., & Liu, X. (2015). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of pharmaceutical and biomedical analysis, 111, 259–265. [Link]
  • Breyer, U., & Gaertner, H. J. (1974). Pharmacological studies on perazine and its primary metabolites. Psychopharmacologia, 34(3), 225–234. [Link]
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103.
  • Patel, D. N., & Patel, N. J. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-6.
  • Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittel-Forschung, 36(4), 635–637. [Link]
  • Zaney, J. C., & Khey, D. N. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules, 27(23), 8560. [Link]
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159893, this compound.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Liquid Chromatography & Related Technologies, 35(10), 1381-1390.
  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568. [Link]
  • Li, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2199. [Link]
  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3328. [Link]
  • Melanson, S. E. F., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica chimica acta, 425, 78–84. [Link]
  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3328. [Link]
  • Patel, S., & Patel, P. (2021). A Review: Method Development and Validation of Antipsychotic Drug by HPLC Method. International Journal of Novel Research and Development, 6(5), 45-56. [Link]

Sources

Low recovery of Perazine sulfoxide during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for professionals encountering challenges with the bioanalysis of Perazine Sulfoxide. Perazine is a phenothiazine-class antipsychotic drug, and its primary metabolite, this compound, is a key analyte in pharmacokinetic and drug metabolism studies.[1][2] A common and frustrating issue reported by researchers is the low and inconsistent recovery of this compound during sample preparation from biological matrices.

This guide is structured in a practical question-and-answer format to directly address these challenges. We will delve into the underlying chemical principles governing these issues and provide robust, field-tested protocols to help you troubleshoot and optimize your workflow, ensuring data integrity and confidence in your results.

Frequently Asked Questions (FAQs)
Q1: We're seeing consistently low recovery for this compound, but not for the parent drug, perazine. What are the likely reasons for this discrepancy?

This is a classic problem that stems directly from the metabolic transformation of perazine. The addition of a sulfoxide group significantly alters the physicochemical properties of the molecule.

  • Increased Polarity: The primary reason for the differential recovery is the significant increase in polarity when perazine is metabolized to this compound. The sulfoxide group (S=O) is highly polar, which decreases the molecule's affinity for non-polar organic solvents used in Liquid-Liquid Extraction (LLE) and alters its retention characteristics on reversed-phase Solid-Phase Extraction (SPE) sorbents.[3]

  • Lower Partition Coefficient (LogP): The partition coefficient, a measure of a compound's hydrophobicity, is lower for this compound compared to perazine. This means it has a stronger preference for the aqueous phase over an immiscible organic phase, making it more difficult to extract efficiently.[3][4]

To illustrate this critical difference, consider their computed properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3*
PerazineC₂₀H₂₅N₃S339.54.1
This compound C₂₀H₂₅N₃OS 355.5 2.7
Data sourced from PubChem. XLogP3 is a computed measure of hydrophobicity. A lower value indicates higher polarity.[1][3]

This data clearly shows that this compound is substantially more polar than its parent compound, which is the root cause of most extraction challenges.

Q2: Could my analyte be degrading during sample preparation? Phenothiazines are known to be sensitive.

Yes, analyte instability is a critical and often overlooked cause of low recovery for phenothiazine derivatives.[5]

  • Oxidative Instability: The sulfur atom in the phenothiazine ring is susceptible to oxidation.[6] While your analyte is already an S-oxide, further oxidation or other degradation pathways can occur. The entire sample preparation workflow, from collection to final analysis, should be designed to minimize oxidative stress.

  • Photodegradation: Phenothiazines are notoriously sensitive to light.[5] Exposure to ambient laboratory light, especially UV, can rapidly degrade the analyte. An ethanolic solution of perazine was shown to degrade via photooxidation.[5]

Troubleshooting Steps for Analyte Instability:

  • Work under reduced light: Use amber glass or light-blocking polypropylene tubes for all sample handling and storage steps.[7]

  • Control Temperature: Keep samples on ice or in a cooling rack throughout the extraction process to minimize thermal degradation.

  • Use Antioxidants: Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your collection tubes or initial sample matrix, provided it does not interfere with your downstream analysis.

  • Process Samples Promptly: Minimize the time between sample thawing and final extraction. Avoid leaving samples at room temperature for extended periods.

Below is a diagram illustrating the primary factors that can lead to low recovery.

Troubleshooting_Workflow Start Low Recovery of This compound Cause1 Extraction Inefficiency Start->Cause1 Cause2 Analyte Degradation Start->Cause2 Cause3 Adsorption to Surfaces Start->Cause3 SubCause1a Incorrect LLE Solvent/pH Cause1->SubCause1a SubCause1b Suboptimal SPE Method Cause1->SubCause1b SubCause1c Emulsion Formation (LLE) Cause1->SubCause1c SubCause2a Photo-oxidation Cause2->SubCause2a SubCause2b Thermal/Chemical Instability Cause2->SubCause2b Solution2 Use amber vials, work on ice, add antioxidants, process quickly Cause2->Solution2 Fix Solution3 Use silanized glassware or low-binding polypropylene tubes Cause3->Solution3 Fix Solution1a Use more polar solvent (e.g., MTBE, Ethyl Acetate) Adjust pH > pKa SubCause1a->Solution1a Fix Solution1b Switch to mixed-mode or polymeric SPE sorbent. Optimize wash/elute steps. SubCause1b->Solution1b Fix Solution1c Gentle mixing, add salt, centrifuge, use SLE SubCause1c->Solution1c Fix

Caption: Troubleshooting workflow for low this compound recovery.

Q3: I'm using Liquid-Liquid Extraction (LLE). What are the best practices for a polar metabolite like this compound?

Standard LLE protocols designed for the more hydrophobic parent drug (perazine) will almost certainly fail for its sulfoxide metabolite. Optimization is key.

Core Principle: To efficiently extract a basic, polar compound like this compound from an aqueous matrix into an organic solvent, you must neutralize its charge to decrease its aqueous solubility and increase its affinity for the organic phase.[4][8]

LLE Troubleshooting StrategyCausality and ExplanationRecommended Action
pH Adjustment This compound contains a piperazine ring, which is basic. At neutral or acidic pH, this group will be protonated (charged), making the molecule highly water-soluble. By raising the pH of the aqueous sample to be at least two units above the pKa of the piperazine moiety, you deprotonate it, rendering the molecule neutral and more readily extractable into an organic solvent.[8]Adjust sample pH to 10-11 using a base like ammonium hydroxide or sodium carbonate before extraction.
Solvent Selection A non-polar solvent like hexane or heptane, which might work for perazine, is too weak to effectively extract the more polar sulfoxide. You need a solvent with higher polarity to attract the analyte.[4]Use a more polar, water-immiscible solvent. Good starting points are Methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like dichloromethane/isopropanol (e.g., 90:10 v/v).
Salting Out The addition of salt to the aqueous phase increases its ionic strength, which can decrease the solubility of organic analytes and "push" them into the organic phase, thereby improving recovery.[8][9]Saturate your aqueous sample with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) before adding the extraction solvent.
Emulsion Formation Biological matrices (plasma, urine) contain endogenous components like lipids and proteins that can act as surfactants, preventing a clean separation between the aqueous and organic layers.[4][9]1. Gentle Mixing: Instead of vigorous shaking, gently rock or invert the tube for 5-10 minutes. 2. Centrifugation: Spin the tubes to help break the emulsion. 3. Alternative Techniques: Consider Supported Liquid Extraction (SLE) for samples prone to emulsion formation.[9]

Optimized LLE Protocol (Example)

  • Pipette 500 µL of sample (e.g., plasma) into a 2 mL low-binding polypropylene tube.

  • Add internal standard solution.

  • Add 50 µL of 1M Sodium Carbonate to adjust pH to >10. Vortex briefly.

  • Add 1.5 mL of Methyl tert-butyl ether (MTBE).

  • Gently rock the tube for 10 minutes to mix.

  • Centrifuge at 3000 x g for 5 minutes to separate phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in mobile phase for LC-MS analysis.

Q4: I'm using Solid-Phase Extraction (SPE), but my recovery is still poor and variable. How can I troubleshoot my SPE method?

SPE is a powerful technique, but a poorly chosen sorbent or an unoptimized method can lead to significant analyte loss.[10][11] For this compound, the choice of sorbent and the wash steps are particularly critical.

SPE Troubleshooting Flowchart

SPE_Troubleshooting Start SPE Recovery Issue Step1 Analyze Flow-Through and Wash Fractions Start->Step1 Result1 Analyte found in Load/Wash Fractions Step1->Result1 Result2 Analyte NOT found in Load/Wash Fractions Step1->Result2 Reason1 Poor Retention Result1->Reason1 Reason2 Poor Elution Result2->Reason2 Fix1a Sorbent Polarity Mismatch (Analyte too polar for C18) Reason1->Fix1a Fix1b Incorrect Sample pH (Analyte is charged) Reason1->Fix1b Fix1c Wash Solvent Too Strong Reason1->Fix1c Fix1d Flow Rate Too High Reason1->Fix1d Fix2a Elution Solvent Too Weak Reason2->Fix2a Fix2b Secondary Interactions with Sorbent Reason2->Fix2b Fix2c Insufficient Elution Volume Reason2->Fix2c

Caption: A systematic approach to troubleshooting SPE recovery issues.

Common Pitfalls and Solutions for this compound SPE:

  • Sorbent Choice: A standard C18 (reversed-phase) sorbent may not provide adequate retention for the polar this compound, leading to analyte loss during sample loading.[10][11]

    • Solution: Use a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) which offers better retention for polar compounds. Alternatively, a mixed-mode cation exchange sorbent can be very effective, retaining the analyte by both hydrophobic interaction and ionic interaction with the basic piperazine group.

  • Sample Pre-treatment (pH): For retention on a reversed-phase sorbent, the analyte should be in its neutral form. For retention on a cation exchange sorbent, it must be charged (protonated).

    • Solution (Reversed-Phase): Adjust sample pH to >10 before loading.

    • Solution (Cation Exchange): Adjust sample pH to <4 (e.g., with formic or phosphoric acid) to ensure the piperazine nitrogen is protonated.

  • Wash Step: This is where recovery is often lost. A wash solvent that is too strong will elute the analyte along with interferences.[11][12]

    • Solution: For reversed-phase, use a weak wash (e.g., 5-10% methanol in water or aqueous buffer). For mixed-mode, you can use a strong organic wash (e.g., 100% methanol) to remove neutral interferences while the analyte remains ionically bound.

  • Elution Step: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction.[10]

    • Solution (Reversed-Phase): Use a high-percentage organic solvent like methanol or acetonitrile. Adding a small amount of acid or base can improve recovery.

    • Solution (Mixed-Mode Cation Exchange): The elution solvent must contain a basic modifier to neutralize the analyte and release it from the sorbent. A common choice is 5% ammonium hydroxide in methanol.

Recommended SPE Protocol (Mixed-Mode Cation Exchange)

  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 2% phosphoric acid. Vortex.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 2% phosphoric acid through the cartridge. Do not let the sorbent go dry.[10]

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).[11]

  • Wash 1 (Polar Interferences): Wash with 1 mL of 0.1M acetate buffer.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase for analysis.

References
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
  • The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach Scientific.[Link]
  • Hodson, G. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex.[Link]
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4744, Perazine. PubChem.[Link]
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 159893, this compound. PubChem.[Link]
  • Jähnchen, E., et al. (1989). Pharmacological studies on perazine and its primary metabolites.
  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.[Link]
  • Daniel, W. A., et al. (1999). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Drug Metabolism and Disposition, 27(9), 1043-1049. [Link]
  • Three Common SPE Problems. (2017).
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82341, Perphenazine sulfoxide. PubChem.[Link]
  • Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittelforschung, 36(4), 635-7. [Link]
  • Müller-Oerlinghausen, B., Riedel, E., & Schley, J. (1977). Thin-layer and gas-liquid chromatographic procedures for the determination of perazine and its metabolites in human body fluids. International Journal of Clinical Pharmacology and Biopharmacy, 15(8), 366-72. [Link]
  • Pharmacology of Perphenazine; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.[Link]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Stanaszek, R., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3326. [Link]
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.[Link]
  • How Can We Improve Our Liquid-Liquid Extraction Processes? (n.d.). SCION Instruments.[Link]
  • Analytical Methods. (n.d.). Royal Society of Chemistry Publishing.[Link]
  • Raynie, D. E. (2018). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Tips for Troubleshooting Liquid-Liquid Extraction. (2025). K-Jhil.[Link]
  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Koch-Glitsch.[Link]
  • Raynie, D. E. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.[Link]

Sources

Degradation of Perazine sulfoxide under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of Perazine Sulfoxide

Introduction

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with Perazine and its primary metabolite, this compound. Understanding the stability and degradation profile of this compound is critical for ensuring the accuracy of experimental results and the safety and efficacy of potential pharmaceutical formulations.

Perazine, a phenothiazine derivative, is susceptible to degradation under various environmental conditions, with the primary pathway being the oxidation of the sulfur atom in the phenothiazine ring to form this compound[1][2]. While this compound is a metabolite, it is also a degradation product, and its own stability is a key consideration in formulation development and analytical studies. This guide provides in-depth, evidence-based answers to common questions and troubleshooting advice for challenges you may encounter during your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Perazine and lead to the formation of this compound?

A1: The formation of this compound from Perazine is primarily driven by oxidative stress. Several factors can initiate or accelerate this process:

  • Photodegradation (Exposure to Light): Perazine, like many phenothiazine derivatives, is sensitive to light, particularly UV radiation[3]. Light exposure can trigger photooxidation, leading to the formation of this compound and other photolytic products[2][3]. This is a critical factor to control during storage and handling.

  • Chemical Oxidation: The presence of oxidizing agents can directly lead to the formation of this compound. In laboratory settings, this can be simulated in forced degradation studies using reagents like hydrogen peroxide (H₂O₂)[4].

  • Thermal Stress (Heat): Elevated temperatures can increase the rate of degradation reactions, including oxidation[5]. While Perazine has some thermal stability, prolonged exposure to high temperatures will promote degradation.

  • pH of the Solution: The stability of Perazine can be pH-dependent. In acidic aqueous solutions, photochemical degradation of perazine derivatives can occur through both photooxidation and photolysis[3]. The rate and pathway of degradation can be influenced by the pH of the medium[6][7][8].

  • Presence of Metal Ions: Certain metal ions can act as catalysts in oxidation reactions, accelerating the degradation of phenothiazines[9].

Q2: My solid Perazine raw material is showing signs of discoloration. What could be the cause?

A2: Discoloration of solid Perazine is a common indicator of degradation. The most likely cause is exposure to light and/or air (oxygen). Phenothiazines are known to be light-sensitive, and even ambient laboratory light over time can initiate photo-oxidative processes at the surface of the solid material, leading to the formation of colored degradation products, including the sulfoxide. To mitigate this, always store solid Perazine in well-sealed, amber-colored or opaque containers, in a dark and cool environment.

Q3: I am observing the formation of this compound in my placebo formulation. What could be the source?

A3: If you are observing this compound in a placebo, it strongly suggests an interaction with one or more of your excipients. Some excipients may contain reactive impurities, such as peroxides (often found in polymers like povidone), or trace metal ions that can catalyze the oxidation of any residual Perazine that may be present due to cross-contamination or, more likely, are reacting with a component of your analytical methodology. A thorough excipient compatibility study is essential. We recommend performing stress studies (e.g., elevated temperature and humidity) on binary mixtures of Perazine with each individual excipient to identify the problematic component.

Part 2: Troubleshooting Guide

Issue 1: Rapid and Unexpected Degradation of Perazine to this compound in Solution.
Potential Cause Troubleshooting Action Scientific Rationale
Solvent Impurities Use high-purity, HPLC-grade solvents. If preparing aqueous solutions, use freshly purified water (e.g., Milli-Q). Consider de-gassing solvents to remove dissolved oxygen.Solvents can contain impurities like peroxides or dissolved oxygen that can act as oxidizing agents, accelerating the conversion of Perazine to its sulfoxide.
Inappropriate pH Buffer your solution to an optimal pH. The stability of phenothiazines is often pH-dependent. Conduct a pH-stability profile study to determine the pH at which Perazine is most stable.Hydrolysis and oxidation rates can be significantly influenced by the pH of the medium[6][7][8]. The protonation state of the molecule can affect its susceptibility to degradation.
Photodegradation Prepare and handle all solutions under low-light conditions or using amber glassware. Protect solutions from direct sunlight and fluorescent lighting.Phenothiazines are well-documented to be photosensitive[10][11][12][13][14]. UV and even visible light can provide the energy for photo-oxidative degradation.
Contamination with Metal Ions Use high-quality glassware that has been thoroughly cleaned. If possible, use plasticware for storage. If metal ion contamination is suspected, consider adding a chelating agent like EDTA as a formulation stabilizer.Metal ions can catalyze oxidative degradation pathways[9].
Issue 2: Inconsistent Results in this compound Quantification.
Potential Cause Troubleshooting Action Scientific Rationale
Unstable Analytical Standard Prepare fresh stock solutions of this compound for each analytical run. Store solid reference material under recommended conditions (typically cool and dark).If the analytical standard itself is degrading, it will lead to inaccurate quantification of the analyte in your samples.
Adsorption to Container Surfaces Use silanized glassware or polypropylene containers for sample preparation and storage, especially for dilute solutions.Phenothiazines and their metabolites can be "sticky" and adsorb to glass surfaces, leading to lower than expected concentrations.
Inadequate Chromatographic Separation Optimize your HPLC method to ensure baseline separation between Perazine, this compound, and other potential degradants. This may involve adjusting the mobile phase composition, pH, gradient, or column chemistry.Co-elution of peaks will lead to inaccurate integration and quantification. A well-developed, stability-indicating method is crucial[15].

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of Perazine

This protocol is designed to intentionally degrade Perazine under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method, in line with ICH guidelines[16][17][18][19].

Objective: To investigate the degradation of Perazine under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Perazine drug substance

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV or PDA detector

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Perazine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 2 hours (or until approximately 5-20% degradation is observed).

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 2 hours (or until approximately 5-20% degradation is observed).

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 2 hours (or until approximately 5-20% degradation is observed).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place a known quantity of solid Perazine in a hot air oven at 80°C for 24 hours.

    • Also, expose a solution of Perazine to the same conditions.

    • After the specified time, dissolve the solid sample and dilute both the solid and solution samples to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Perazine and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the main Perazine peak from all degradation products.

Protocol 2: Stability-Indicating HPLC Method for Perazine and this compound

Objective: To provide a starting point for an HPLC method capable of separating Perazine from its primary degradation product, this compound. Note: This method may require optimization for your specific instrumentation and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Part 4: Visualizations

Degradation Pathway of Perazine

G cluster_stress Stress Conditions Perazine Perazine (Phenothiazine Derivative) Sulfoxide This compound (Primary Degradant/Metabolite) Perazine->Sulfoxide Oxidation Other Other Degradation Products (e.g., Photolytic, Hydrolytic) Perazine->Other Light Light (UV) Light->Perazine Heat Heat Heat->Perazine Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->Perazine pH Acid/Base pH->Perazine

Caption: Primary degradation pathway of Perazine to this compound under various stress conditions.

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Apply Stress Conditions cluster_analysis Analysis Stock Prepare Perazine Stock Solution Acid Acid/Heat Stock->Acid Base Base/Heat Stock->Base Oxidation H₂O₂ Stock->Oxidation Thermal Heat (Solid/Solution) Stock->Thermal Photo Light/UV Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for conducting forced degradation studies on Perazine.

References

  • Title: Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC Source: National Center for Biotechnology Inform
  • Title: ICH Stability Guidelines | LSC Group® Source: LSC Group URL:[Link]
  • Title: Ich guideline for stability testing Source: SlideShare URL:[Link]
  • Title: Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC Source: National Center for Biotechnology Inform
  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency URL:[Link]
  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL:[Link]
  • Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL:[Link]
  • Title: Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols Source: PubMed URL:[Link]
  • Title: Kinetics of drug decomposition. Part 46.
  • Title: Oxidative degradation of piperazine in the absorption of carbon dioxide Source: University of Regina URL:[Link]
  • Title: Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Source: TU Delft Repositories URL:[Link]
  • Title: (PDF)
  • Title: Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols.
  • Title: Forced degradation study Source: ResearchG
  • Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas
  • Title: Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method Source: ResearchG
  • Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmaceutical Technology URL:[Link]
  • Title: this compound | C20H25N3OS Source: PubChem URL:[Link]
  • Title: Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture Source: The University of Texas
  • Title: Photo-decomposition and metabolism of the phenothiazine drug perazine Source: PubMed URL:[Link]
  • Title: Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of ... Source: PubMed URL:[Link]
  • Title: Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)
  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Journal of Pharmaceutical Research URL:[Link]
  • Title: Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL:[Link]
  • Title: Chemical stability of perphenazine Source: PubMed URL:[Link]
  • Title: The Effect of Water pH on Pesticide Effectiveness Source:
  • Title: The effect of room-temperature storage on the stability of compounds in DMSO Source: PubMed URL:[Link]
  • Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL:[Link]
  • Title: Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process Source: ResearchG
  • Title: Chemical Stability of Perphenazine Source: ResearchG
  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
  • Title: Analytical Methods Source: Royal Society of Chemistry URL:[Link]
  • Title: Removal and degradation pathway study of sulfasalazine with Fenton-like reaction Source: PubMed URL:[Link]
  • Title: Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions Source: PubMed URL:[Link]
  • Title: Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions Source: ResearchG
  • Title: The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Source: PubMed URL:[Link]

Sources

Technical Support Center: Navigating Ion Suppression in Perazine Sulfoxide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Perazine Sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental data.

Introduction to the Challenge: The "Matrix Effect"

In the realm of LC-MS/MS-based bioanalysis, achieving accurate quantification is paramount. However, the journey from sample to result is often fraught with a common adversary: the matrix effect.[1][2] This phenomenon, particularly ion suppression, can significantly compromise the quality of your data by altering the ionization efficiency of your target analyte, this compound.[1][3][4] Co-eluting endogenous components from complex biological matrices like plasma or urine can interfere with the ionization process in the mass spectrometer's source, leading to a suppressed signal and, consequently, inaccurate quantification.[5]

This guide provides a structured approach to understanding, identifying, and mitigating ion suppression to develop a robust and reliable method for this compound quantification.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding ion suppression in the analysis of this compound.

Q1: What is ion suppression and why is it a concern for this compound analysis?

Q2: What are the common sources of ion suppression in biological samples?

A2: The primary culprits of ion suppression in bioanalysis are endogenous matrix components that are often present at high concentrations. These include:

  • Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression, particularly in electrospray ionization (ESI) mode.[7][8][9]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reducing ionization efficiency.[3]

  • Endogenous Metabolites: A myriad of small molecules present in biological fluids can co-elute with the analyte.

  • Proteins: While largely removed during sample preparation, residual proteins can still contribute to matrix effects.[1]

Q3: How can I determine if my this compound assay is affected by ion suppression?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This technique involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while injecting a blank, extracted sample matrix.[3][10][11] A dip in the baseline signal at the retention time of any co-eluting matrix components indicates a region of ion suppression.[12][13][14]

  • Post-Extraction Spike Method: This involves comparing the response of this compound spiked into a pre-extracted blank matrix (Set B) to the response of the analyte in a neat solution (Set A).[3][4] The matrix effect can be calculated as:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]

Regulatory bodies like the FDA and EMA recommend a thorough evaluation of matrix effects during bioanalytical method validation.[15][16][17][18][19]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) enough to compensate for ion suppression?

A4: While a SIL-IS is the gold standard for correcting variability during sample preparation and analysis, it may not always perfectly compensate for ion suppression.[3] For a SIL-IS to be effective, it must co-elute precisely with the analyte and experience the same degree of ion suppression.[3][20] Differences in retention time, even slight ones, between the analyte and the SIL-IS can lead to differential ion suppression and inaccurate results. Therefore, while highly recommended, the use of a SIL-IS should be coupled with efforts to minimize the underlying ion suppression.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to ion suppression in this compound quantification.

Guide 1: Poor Sensitivity and Inconsistent Results

Problem: You are observing a weak signal for this compound, high variability between replicate injections, or results that are not reproducible.

Potential Cause: Significant ion suppression is likely affecting the analyte's signal at its retention time.

Solutions:

Step 1: Diagnose the Problem with a Post-Column Infusion Experiment.

  • Rationale: This will visually identify the chromatographic regions where ion suppression is occurring.

  • Protocol:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

    • Set up a 'T' junction to introduce this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream just before it enters the mass spectrometer.[10][11]

    • Begin infusing the standard solution and acquire data in MRM mode for this compound. You should observe a stable baseline.

    • Inject a blank plasma or serum sample that has been processed through your standard sample preparation procedure.

    • Monitor the baseline. Any significant drop in the signal indicates a region of ion suppression.[12]

Step 2: Optimize Chromatographic Separation.

  • Rationale: Shifting the retention time of this compound away from the ion suppression zone is a highly effective strategy.

  • Actions:

    • Modify the Gradient: Adjust the gradient slope to better separate this compound from early and late-eluting matrix components.[13]

    • Change the Organic Modifier: The type and percentage of the organic solvent (e.g., acetonitrile vs. methanol) can significantly alter the elution profile of both the analyte and interfering phospholipids.[21]

    • Alter the pH of the Mobile Phase: Modifying the pH can change the retention behavior of this compound and potentially interfering compounds.

    • Consider a Different Column Chemistry: If using a standard C18 column, explore other stationary phases like phenyl-hexyl or embedded polar group (EPG) columns that offer different selectivities.

Step 3: Enhance Sample Preparation.

  • Rationale: A cleaner sample extract will have fewer interfering components, thus reducing ion suppression.[1][22]

  • Comparison of Techniques:

Sample Preparation TechniqueEffectiveness in Removing InterferencesRecommendation for this compound
Protein Precipitation (PPT) LowNot ideal as a standalone method; often leaves high levels of phospholipids.[5][7][8]
Liquid-Liquid Extraction (LLE) Moderate to HighA good option to explore; selectivity can be tuned by changing the extraction solvent.[1]
Solid-Phase Extraction (SPE) HighHighly recommended for complex matrices; allows for targeted removal of interferences.[1][23]
Phospholipid Removal Plates/Cartridges Very HighSpecifically designed to remove phospholipids, a major source of ion suppression.[7][8]
Guide 2: Method Fails Validation for Matrix Effect

Problem: During method validation, the matrix effect assessment shows significant variability between different lots of biological matrix, failing the acceptance criteria set by regulatory guidelines (e.g., precision >15% CV).[19]

Potential Cause: The chosen sample preparation and chromatographic conditions are not sufficiently robust to handle the inherent biological variability between individuals.[24]

Solutions:

Step 1: Re-evaluate and Optimize Sample Preparation.

  • Rationale: The initial sample preparation may not be selective enough to remove key interferences that vary between matrix lots.

  • Action: Transition from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE). Develop a robust SPE protocol by testing different sorbents (e.g., mixed-mode cation exchange if this compound is basic) and wash/elution conditions.

Step 2: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Rationale: A co-eluting SIL-IS is the most effective tool to compensate for inter-individual differences in matrix effects.[3][24]

  • Action: If not already in use, incorporate a SIL-IS for this compound (e.g., this compound-d4). Ensure that the chromatographic conditions are optimized for co-elution of the analyte and the SIL-IS.[20]

Step 3: Dilute the Sample.

  • Rationale: Reducing the concentration of the matrix components by diluting the sample can lessen the severity of ion suppression.[3][25]

  • Action: Investigate the effect of diluting the sample with a suitable buffer before extraction. Be mindful that this will also dilute the analyte, so ensure your method has sufficient sensitivity.

Visualizing the Workflow

A systematic approach is crucial for tackling ion suppression. The following diagram illustrates a recommended workflow for identifying and mitigating matrix effects in your this compound assay.

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Phase cluster_mitigation Mitigation Strategies cluster_verification Verification PoorSensitivity Poor Sensitivity / Inconsistent Results PostColumn Perform Post-Column Infusion PoorSensitivity->PostColumn ValidationFailure Method Fails Matrix Effect Validation PostExtraction Perform Post-Extraction Spike ValidationFailure->PostExtraction OptimizeChroma Optimize Chromatography (Gradient, Column, pH) PostColumn->OptimizeChroma Identify Suppression Zone ImproveSamplePrep Improve Sample Preparation (SPE, LLE, PL Removal) PostExtraction->ImproveSamplePrep Quantify Suppression UseSIL_IS Implement SIL-IS OptimizeChroma->UseSIL_IS Revalidate Re-evaluate Matrix Effect & Re-validate Method OptimizeChroma->Revalidate ImproveSamplePrep->UseSIL_IS ImproveSamplePrep->Revalidate UseSIL_IS->Revalidate DiluteSample Dilute Sample DiluteSample->Revalidate

Caption: Workflow for Diagnosing and Mitigating Ion Suppression.

Conclusion

Ion suppression is a significant but manageable challenge in the quantification of this compound. By understanding its causes and employing a systematic approach to diagnosis and mitigation—combining optimized chromatography, rigorous sample preparation, and the appropriate use of internal standards—researchers can develop robust and reliable LC-MS/MS methods. Adherence to regulatory guidelines on bioanalytical method validation is essential to ensure the integrity of the data generated.[15][16][17][18][19]

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
  • Guideline on bioanalytical method validation. European Medicines Agency (EMA).
  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • Marchand, A., et al. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Bioanalytical method validation emea. SlideShare.
  • Andersen, S., et al. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A.
  • Jian, W., et al. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry.
  • Carrascal, J., et al. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).
  • Tufa, A., et al. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).
  • Cho, H.Y., et al. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta.
  • The impact of phospholipids and phospholipid removal on bioanalytical method performance. ResearchGate.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • Ion Suppression Correction. IROA Technologies.
  • Zimmer, D. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis.
  • Carrascal, J., et al. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications.
  • Xu, Y., et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Post-column infusion experiment for evaluation of ion suppression.... ResearchGate.
  • Mei, H., et al. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry.
  • Hansen, L.B., et al. Clinical pharmacokinetic studies of perphenazine. British Journal of Clinical Pharmacology.
  • Li, H., et al. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Chromatography B.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. ResearchGate.
  • Drug-Mediated Ion Suppression and Mitigation of Interferences Using Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (LC-Q/TOF-MS) and Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). ResearchGate.
  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. ResearchGate.
  • Ion Suppression in LC–MS–MS Analysis. Scribd.
  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta.
  • Li, W., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.

Sources

Technical Support Center: Optimizing Chromatographic Separation of Perazine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of perazine and its primary metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the separation of these compounds. Our focus is on providing scientifically sound, field-proven insights to help you achieve robust and reproducible results.

Introduction to Perazine and its Chromatographic Challenges

Perazine is a tricyclic antipsychotic of the phenothiazine class, characterized by a piperazine ring in its side chain.[1] In vivo, it is primarily metabolized in the liver through two main pathways: sulfoxidation and N-demethylation.[2] This results in the formation of its major metabolites: Perazine Sulfoxide and N-desmethylperazine (also known as 10-Piperazinylpropylphenothiazine).[1][2]

The successful chromatographic separation of perazine from its metabolites is crucial for pharmacokinetic, toxicological, and clinical monitoring studies. However, the chemical similarity and differing polarities of these compounds present unique analytical challenges. Perazine, being a basic compound with a piperazine moiety, is prone to peak tailing in reversed-phase HPLC due to interactions with residual silanol groups on silica-based columns.[3] Furthermore, the increased polarity of its metabolites can lead to co-elution or poor retention, complicating accurate quantification.

This guide will provide a comprehensive framework for developing and optimizing a robust separation method, along with a detailed troubleshooting section to address common issues.

Understanding the Physicochemical Properties

A fundamental understanding of the physicochemical properties of perazine and its metabolites is the cornerstone of effective method development. These properties, particularly the partition coefficient (LogP) and the acid dissociation constant (pKa), dictate the chromatographic behavior of the analytes.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (Predicted)
Perazine C20H25N3S339.54.1[1]8.5 (strongest basic)
This compound C20H25N3OS355.52.7[4]8.2 (strongest basic)
N-desmethylperazine C19H23N3S325.53.8 (Predicted)9.0 (strongest basic)

The lower XLogP3 value of this compound indicates it is more polar than the parent drug, perazine.[4] This is expected due to the introduction of the polar sulfoxide group. Consequently, in reversed-phase chromatography, this compound will elute earlier than perazine. The N-desmethylperazine metabolite has a slightly lower predicted XLogP3 than perazine, suggesting it is also more polar and will likely elute earlier. The basic nature of all three compounds, indicated by their pKa values, is a critical factor in managing peak shape.

Recommended Starting Method: HPLC-UV

For initial method development, a reversed-phase HPLC method with UV detection is a robust and widely accessible starting point.

Instrumentation and Columns
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A high-purity, end-capped C18 column is recommended to minimize silanol interactions.

    • Dimensions: 150 mm x 4.6 mm

    • Particle Size: 5 µm or 3.5 µm for higher efficiency.

Mobile Phase and Gradient
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Detection Wavelength: 254 nm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.030
10.070
12.070
12.130
15.030

Frequently Asked Questions (FAQs)

Q1: Why is my perazine peak tailing?

A1: Peak tailing for perazine is a common issue and is primarily caused by secondary interactions between the basic piperazine moiety of the molecule and acidic residual silanol groups on the silica-based stationary phase.[3] At a mobile phase pH above the pKa of the silanol groups (typically > 3.5), these groups become ionized and can interact with the protonated, positively charged perazine molecule.

Q2: How can I reduce or eliminate peak tailing for perazine?

A2: There are several effective strategies:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) will suppress the ionization of the silanol groups, minimizing the secondary interactions.[3]

  • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert compound to prevent interactions.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the silanol groups, effectively shielding the perazine from these sites. However, be aware that TEA can shorten column lifetime and may suppress MS signals if using LC-MS.

  • Optimize Sample Concentration: Injecting too much sample can lead to column overload and peak asymmetry. Try reducing the injection volume or diluting the sample.

Q3: My this compound and N-desmethylperazine peaks are co-eluting. How can I improve their separation?

A3: Co-elution of these more polar metabolites can be addressed by modifying the mobile phase conditions:

  • Adjust the Organic Solvent Ratio: Since both metabolites are more polar than perazine, they will elute earlier. To increase their retention and improve separation, you can try a shallower gradient or a lower starting percentage of the organic solvent (acetonitrile).

  • Change the Organic Solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation. Methanol is a more polar solvent and can provide different interactions with the analytes and the stationary phase.

  • Fine-tune the pH: While a low pH is generally recommended for good peak shape of the parent drug, slight adjustments to the pH can alter the ionization and, therefore, the retention of the metabolites, potentially improving their resolution.

Q4: I am not getting enough retention for my metabolites. What should I do?

A4: Poor retention of the polar metabolites is a common challenge in reversed-phase chromatography. Consider the following:

  • Decrease the Organic Content of the Mobile Phase: A lower percentage of acetonitrile or methanol at the start of your gradient will increase the retention of polar compounds.

  • Use a Polar-Embedded or Phenyl-Hexyl Column: These types of stationary phases offer alternative selectivities and can provide enhanced retention for polar analytes compared to a standard C18 column.

  • Consider HILIC: For very polar metabolites that are not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode.

Q5: What is the best way to prepare plasma samples for analysis?

A5: For the analysis of perazine and its metabolites in plasma, protein precipitation is a simple and effective sample preparation technique. A common procedure involves adding three parts of cold acetonitrile to one part of plasma, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The clear supernatant can then be injected directly or after evaporation and reconstitution in the mobile phase.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common chromatographic issues.

TroubleshootingGuide Start Problem Observed PeakTailing Peak Tailing (Especially Perazine) Start->PeakTailing PoorResolution Poor Resolution / Co-elution (Metabolites) Start->PoorResolution LowSensitivity Low Sensitivity / Broad Peaks Start->LowSensitivity PressureIssues High or Fluctuating Backpressure Start->PressureIssues Sol1_Tailing Lower Mobile Phase pH (2.5-3.5) PeakTailing->Sol1_Tailing Primary Action Sol2_Tailing Use High-Purity, End-Capped C18 Column PeakTailing->Sol2_Tailing Column Choice Sol3_Tailing Reduce Sample Concentration PeakTailing->Sol3_Tailing Sample Prep Sol1_Resolution Adjust Gradient (Shallower or Lower %B Start) PoorResolution->Sol1_Resolution Mobile Phase Sol2_Resolution Change Organic Modifier (ACN to MeOH) PoorResolution->Sol2_Resolution Selectivity Sol3_Resolution Try a Different Stationary Phase (e.g., Phenyl-Hexyl) PoorResolution->Sol3_Resolution Column Sol1_Sensitivity Increase Sample Concentration (if possible) LowSensitivity->Sol1_Sensitivity Sample Sol2_Sensitivity Check Detector Settings (Wavelength, Lamp) LowSensitivity->Sol2_Sensitivity Instrument Sol3_Sensitivity Ensure Sample Solvent is Weaker than Mobile Phase LowSensitivity->Sol3_Sensitivity Injection Sol1_Pressure Check for Blockages (Frits, Tubing) PressureIssues->Sol1_Pressure Hardware Sol2_Pressure Filter Mobile Phase and Samples PressureIssues->Sol2_Pressure Routine Sol3_Pressure Check for Buffer Precipitation PressureIssues->Sol3_Pressure Mobile Phase

Caption: A troubleshooting decision tree for common HPLC issues.

Experimental Workflow for Method Development

A systematic approach to method development will save time and lead to a more robust final method.

MethodDevelopment Start Define Analytical Goals (e.g., quantitation, peak purity) Step1 Select Column and Initial Conditions (C18, ACN/Buffer, pH 3.0) Start->Step1 Step2 Optimize Gradient Elution for Elution of All Analytes Step1->Step2 Step3 Evaluate Peak Shape (Especially Perazine) Step2->Step3 Step4 Adjust pH and Buffer Concentration for Optimal Peak Shape Step3->Step4 Step4->Step1 Poor Peak Shape, Re-evaluate Column/pH Step5 Optimize Resolution of Metabolites Step4->Step5 Good Peak Shape Step6 Adjust Gradient Slope and Organic Modifier Step5->Step6 Step6->Step1 Poor Resolution, Try Different Column/Solvent Step7 Method Validation (Linearity, Accuracy, Precision) Step6->Step7 Adequate Resolution Step7->Start Re-evaluate if Validation Fails

Caption: A systematic workflow for HPLC method development.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4744, Perazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159893, this compound.
  • Bączek, T., & Wiczling, P. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Danielak, D., & Wieczorek, P. P. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3299.
  • Gesto, D. S., de Oliveira, R. B., & de Oliveira, A. R. M. (2020). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 30(23), 127599.
  • Hamborg, E. S., & Versteeg, G. F. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Jantos, R., Skopp, G., & Graw, M. (2014). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 59(5), 1363-1369.
  • Kielbasa, W., & Taut, F. (2000). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. British Journal of Clinical Pharmacology, 50(5), 455-464.
  • Kłys, M., Rojek, S., & Kula, K. (2012). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules, 17(8), 9449-9462.
  • Lanças, F. M., & Queiroz, M. E. C. (2008). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combinations. Journal of Analytical Toxicology, 32(7), 543-549.
  • Li, W., & Flarakos, J. (2017). Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS. Bioanalysis, 9(15), 1167-1178.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine.
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Wang, F., & Musson, D. G. (2007). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
  • Wätzig, H., & Degenhardt, M. (2008). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 425, 135-152.
  • Wójcikowski, J., & Daniel, W. A. (1989). Pharmacological studies on perazine and its primary metabolites.
  • IJNRD. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
  • ResearchGate. (n.d.). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives.
  • ResearchGate. (n.d.). Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC.
  • ResearchGate. (n.d.). If anyone has sollution of preventing reduction of sulfoxide metabolite in human blood.

Sources

Technical Support Center: Perazine Sulfoxide & Adduct Formation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with perazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the mass spectrometric analysis of perazine, with a specific focus on its sulfoxide metabolite and other adduct formations.

Section 1: Core Concepts in Perazine Analysis

Before diving into troubleshooting, it's crucial to understand the underlying biochemistry and analytical chemistry of perazine.

The Metabolic Journey: From Perazine to Perazine Sulfoxide

Perazine is a phenothiazine-class antipsychotic medication that undergoes extensive metabolism in the liver.[1] The primary metabolic pathway is sulfoxidation, where an oxygen atom is added to the sulfur atom of the phenothiazine ring, forming this compound.[2][3] This reaction is primarily catalyzed by Cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, which account for approximately 32% and 30% of this conversion, respectively.[2]

This compound is a major, and generally less pharmacologically active, metabolite of perazine.[3][4] Its accurate detection and quantification are essential for pharmacokinetic and drug metabolism studies.[5]

PerazineMetabolism Perazine Perazine Sulfoxide This compound (+16 Da) Perazine->Sulfoxide Sulfoxidation Enzymes CYP1A2, CYP3A4 (Liver Microsomes) Enzymes->Perazine

Fig 1. Primary metabolic pathway of perazine to its sulfoxide metabolite.
Understanding Adduct Formation in Electrospray Ionization (ESI-MS)

In ESI-MS, we aim to ionize our target molecule, typically by adding a proton to form the protonated molecule, denoted as [M+H]⁺. However, other charged species (ions) present in the sample or mobile phase can also associate with the analyte.[6] This process forms "adduct ions."

Common adducts in positive ion mode include:

  • Sodium Adducts [M+Na]⁺: Often from glassware, buffers, or solvent impurities.

  • Potassium Adducts [M+K]⁺: Similar sources to sodium adducts.[7]

  • Ammonium Adducts [M+NH₄]⁺: Typically formed when ammonium salts like ammonium acetate or formate are used as mobile phase modifiers.

These adducts split the analyte signal across multiple m/z values, which can complicate data interpretation and reduce the sensitivity for the desired [M+H]⁺ ion.[6][8]

Beyond Metabolism: Reactive Metabolites and Covalent Adducts

While sulfoxidation is a common metabolic step, phenothiazines like perazine can also be bioactivated into more reactive, electrophilic intermediates.[9][10] These intermediates, such as quinone imines, are highly reactive and can form covalent bonds with nucleophilic macromolecules like proteins.[11][12] This formation of drug-protein adducts is a significant concern in drug development as it can be linked to idiosyncratic adverse drug reactions.[10][13] Detecting these adducts requires specialized "trapping" experiments, where a nucleophile like glutathione (GSH) is added to the reaction to form a stable, detectable small-molecule adduct.[9][13]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm seeing an unexpected peak at [M+16 Da] in my sample. Is this definitively this compound?

Answer: A mass shift of +15.99 Da (for high-resolution MS) or +16 Da (for nominal mass MS) is a strong indication of sulfoxidation. Perazine has a monoisotopic mass of 339.1820 Da, while this compound is 355.1770 Da.[14]

However, you must confirm its identity and rule out other possibilities:

  • Causality Check: Does this peak appear only in post-incubation or in vivo samples and not in your parent drug standard? If yes, it's likely a metabolite.

  • Chromatographic Separation: A true metabolite like this compound is a distinct chemical entity and will almost always have a different retention time than the parent drug, typically eluting earlier due to increased polarity.

  • MS/MS Fragmentation: This is the definitive confirmation. The fragmentation pattern of the sulfoxide will be different from that of perazine. Perform a product ion scan on the [M+H]⁺ of both your perazine standard and the suspected sulfoxide peak. Compare the resulting spectra. The sulfoxide of phenothiazines often shows a characteristic loss of the sulfoxide group.

Q2: My perazine signal is weak and split across multiple m/z values, including [M+23] and [M+39]. How can I consolidate the signal into the protonated [M+H]⁺ peak?

Answer: This is a classic case of alkali metal adduct formation ([M+Na]⁺ and [M+K]⁺). The charge on the ESI droplets is finite, and your analyte is competing with ubiquitous sodium and potassium ions.[6] This dilutes your signal of interest and can make quantification unreliable.[8]

Troubleshooting Steps:

  • Improve Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives.

  • Acidify the Mobile Phase: The most effective strategy is to provide an overwhelming source of protons (H⁺) to favor the formation of [M+H]⁺.[7] Add 0.1% formic acid to your mobile phases. This lowers the pH and increases the proton concentration.

  • Use High-Purity Water: Ensure your water is from a high-purity source (e.g., Milli-Q, 18.2 MΩ·cm) to minimize metal ion contamination.

  • Avoid Glassware: If possible, use polypropylene autosampler vials and mobile phase bottles, as sodium can leach from glass.

  • Promote a Single Adduct: If acidification is not possible, you can sometimes force the formation of a single, consistent adduct. Adding a low concentration (e.g., 2-5 mM) of ammonium acetate can promote the formation of the [M+NH₄]⁺ adduct, which can be more stable and provide better sensitivity than a mix of protonated and metal adducts.

Q3: I suspect perazine is forming reactive metabolites that bind to proteins in my in vitro liver microsome assay. How can I detect these?

Answer: You are correct to be concerned, as phenothiazines can be bioactivated to electrophilic intermediates.[11] Because these intermediates are highly unstable and bind to large proteins, they are nearly impossible to detect directly. The standard industry approach is to "trap" them with a small-molecule nucleophile.[10][13]

Experimental Approach:

  • Introduce a Trapping Agent: The most common trapping agent is glutathione (GSH), a tripeptide that is naturally present in cells and is an excellent soft nucleophile.[9][13] Add an excess of GSH (typically 1-5 mM) to your human liver microsome (HLM) incubation.

  • Analyze for the GSH Adduct: The reactive metabolite of perazine will react with GSH to form a stable Perazine-SG conjugate. You must then use your LC-MS/MS to specifically look for the m/z of this new, larger molecule.

    • Mass Calculation: Mass of Perazine + Mass of GSH - Mass of H (for addition reaction) = Expected mass of adduct.

  • Confirmation: The presence of a peak corresponding to the GSH adduct is strong evidence of reactive metabolite formation. This is a critical step in preclinical safety assessment.

Q4: What are the key m/z values I should be monitoring for perazine analysis?

Answer: Below is a table of calculated monoisotopic masses for the protonated molecule and common adducts. These values are essential for setting up your mass spectrometer's selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods.

CompoundFormulaMonoisotopic Mass (Da)[M+H]⁺[M+Na]⁺[M+K]⁺
Perazine C₂₀H₂₅N₃S339.1820340.1893362.1712378.1452
This compound C₂₀H₂₅N₃OS355.1770356.1842378.1662394.1401

Note: These values are for the most abundant isotope and may vary slightly based on instrument calibration.

Fig 2. Troubleshooting workflow for identifying unknown peaks in LC-MS analysis.

Section 3: Experimental Protocols

Protocol 1: Quantitative Analysis of Perazine and this compound by LC-MS/MS

This protocol provides a robust method for simultaneously quantifying perazine and its sulfoxide metabolite in a plasma matrix.

  • Materials & Reagents:

    • Perazine and this compound reference standards.

    • Internal Standard (IS): A stable isotope-labeled version of perazine (e.g., Perazine-d8) or another phenothiazine like Chlorpromazine.

    • LC-MS grade acetonitrile (ACN) and methanol (MeOH).

    • LC-MS grade formic acid (FA).

    • Ultrapure water.

    • Human plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples to room temperature.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of working Internal Standard solution.

    • Add 200 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

      • Perazine: Q1 340.2 -> Q3 [fragment ion]

      • This compound: Q1 356.2 -> Q3 [fragment ion]

      • Note: Specific fragment ions (Q3) must be optimized by infusing pure standards.

Protocol 2: In Vitro Screening for Reactive Metabolites using GSH Trapping

This protocol outlines a discovery experiment to determine if perazine forms reactive metabolites in a liver microsome system.

  • Incubation Preparation:

    • Prepare a master mix containing:

      • Phosphate buffer (100 mM, pH 7.4).

      • Human Liver Microsomes (HLMs) (final concentration 0.5 mg/mL).

      • Glutathione (GSH) (final concentration 5 mM).

      • Perazine (from a stock in DMSO, final concentration 10 µM; final DMSO < 0.5%).

    • Prepare two sets of tubes: one with the NADPH-regenerating system (for active metabolism) and one without (negative control).

  • Metabolic Reaction:

    • Pre-warm the incubation mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system solution.

    • Incubate at 37°C for 60 minutes in a shaking water bath.

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Processing & Analysis:

    • Centrifuge the quenched reaction tubes at high speed to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50% methanol/water.

    • Analyze using a high-resolution LC-MS (e.g., Q-TOF or Orbitrap) to search for the predicted exact mass of the perazine-GSH conjugate. Use data mining software to compare the +NADPH and -NADPH samples to identify unique peaks corresponding to metabolites and adducts.

References
  • Daniel, W. A., Syrek, M., Rylko, J., & Wójcikowski, J. (2001). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed. [Link]
  • Eckert, E., & Jantos, R. (2000). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. American Chemical Society. [Link]
  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. (2022).
  • Controlling Na and K Adducts in LC-MS. CHROMacademy. [Link]
  • Baillie, T. A., & Davis, M. R. (2009). Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development.
  • Kringel, D., & Bubenzer, R. H. (1991). Photo-decomposition and metabolism of the phenothiazine drug perazine. PubMed. [Link]
  • William, B. (2011). TIP # 115 Adduct Formation in LCMS.
  • Jain, R., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]
  • What is the mechanism of Perazine Dimalonate?. (2024).
  • Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • This compound. PubChem, NIH. [Link]
  • Breyer-Pfaff, U., & Schley, J. (1984). Pharmacological studies on perazine and its primary metabolites. PubMed. [Link]
  • Lin, G., et al. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. PubMed. [Link]
  • Kumar, S., et al. (2012). Deleterious effects of reactive metabolites. PMC, NIH. [Link]
  • Reactive Metabolite Analysis.
  • Baillie, T. A., & Davis, M. R. (2009). Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development. PubMed. [Link]

Sources

Technical Support Center: Perazine Sulfoxide Trace Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for perazine sulfoxide trace analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying trace levels of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common contamination issues and other analytical challenges.

Troubleshooting Guide: Contamination & Other Issues

This section directly addresses specific problems you may encounter during the trace analysis of this compound, a primary metabolite and degradation product of perazine.[1][2][3]

Issue 1: Persistent Ghost Peaks in Chromatograms

Question: I am observing unexpected peaks, often called "ghost peaks," in my LC-MS chromatograms during the analysis of this compound, even in blank runs. What are the potential sources and how can I eliminate them?

Answer:

Ghost peaks are a common nuisance in trace analysis and can originate from various sources within your analytical workflow.[4][5] Systematically identifying the source is key to resolving the issue.

Causality and Explanation:

Ghost peaks are typically the result of contaminants introduced into the system that are retained on the column or in the sample path and elute during a gradient run or a subsequent injection.[5] In trace analysis, even minute amounts of contaminants can produce significant peaks.

Step-by-Step Troubleshooting Protocol:

  • Isolate the Source:

    • Run a Blank Gradient: Execute your analytical gradient without an injection. If ghost peaks are present, the contamination is likely from the mobile phase, LC system, or detector.[5]

    • Inject Pure Solvent: Inject the solvent used for your sample dissolution. If the peaks appear, the contamination may be in your solvent or the autosampler pathway.[6]

  • Mobile Phase Contamination:

    • Use High-Purity Solvents: Always use freshly opened, HPLC or LC-MS grade solvents.[4]

    • Check Water Source: If using a water purification system, ensure filters and cartridges are within their expiry date. Contaminants can leach from exhausted systems.[7]

    • Solvent Additives: Trace impurities in additives like formic acid or ammonium acetate can be a source. Prepare fresh solutions and consider using a different batch.

  • LC System Contamination:

    • System Flush: Thoroughly flush the entire LC system with a strong solvent mixture like isopropanol/acetonitrile/water to remove adsorbed contaminants.[5]

    • Injector and Autosampler: Clean the injector needle and autosampler lines. Carryover from previous injections is a frequent cause of ghost peaks.[6]

  • Sample Preparation Related Contamination:

    • Vials and Caps: Use high-quality, certified low-bleed vials and caps. Some plastics can leach plasticizers like phthalates, which are common contaminants in LC-MS.[8][9]

    • Filters: Syringe filters can be a source of extractables. Pre-rinse the filter with the sample solvent before collecting the filtrate for injection.[8] Hydrophilic PTFE filters are often a good choice for minimizing extractables.[8]

Diagram of the Ghost Peak Troubleshooting Workflow:

Ghost Peak Troubleshooting Figure 1: Ghost Peak Troubleshooting Workflow Start Ghost Peak Observed Blank_Gradient Run Blank Gradient Start->Blank_Gradient Peak_Present_BG Peak(s) Present? Blank_Gradient->Peak_Present_BG Inject_Solvent Inject Pure Solvent Peak_Present_BG->Inject_Solvent No Mobile_Phase_Contamination Source: Mobile Phase / LC System Peak_Present_BG->Mobile_Phase_Contamination Yes Peak_Present_IS Peak(s) Present? Inject_Solvent->Peak_Present_IS Solvent_Vial_Contamination Source: Solvent / Vials / Caps Peak_Present_IS->Solvent_Vial_Contamination Yes Sample_Contamination Source: Sample Matrix / Prep Peak_Present_IS->Sample_Contamination No Clean_System Clean LC System & Use Fresh Mobile Phase Mobile_Phase_Contamination->Clean_System Check_Solvent_Vials Use New Solvent & Certified Vials Solvent_Vial_Contamination->Check_Solvent_Vials Optimize_Sample_Prep Optimize Sample Preparation Sample_Contamination->Optimize_Sample_Prep Resolved Issue Resolved Clean_System->Resolved Check_Solvent_Vials->Resolved Optimize_Sample_Prep->Resolved

Caption: Figure 1: A systematic workflow for identifying and resolving the source of ghost peaks.

Issue 2: Poor Sensitivity and Signal Suppression

Question: My this compound signal is much lower than expected, or it varies significantly between injections. What could be causing this ion suppression?

Answer:

Ion suppression is a common challenge in LC-MS, especially when analyzing samples in complex biological matrices.[10] It occurs when co-eluting compounds interfere with the ionization of the analyte of interest in the mass spectrometer source.

Causality and Explanation:

Matrix components, such as phospholipids from plasma or residual formulation agents, can compete with this compound for ionization, leading to a suppressed signal.[10][11] This effect can be variable and unpredictable, causing poor reproducibility.[11]

Step-by-Step Troubleshooting Protocol:

  • Evaluate Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of a this compound standard solution into the LC eluent post-column. Inject an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering matrix components. Select a cartridge and protocol optimized for phenothiazine metabolites.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate this compound from the sample matrix.

    • Protein Precipitation: While a simpler method, it may be less effective at removing all interfering substances and can sometimes exacerbate matrix effects.[11]

  • Chromatographic Optimization:

    • Improve Separation: Modify your gradient or change the column to better separate this compound from co-eluting matrix components.

    • Divert Flow: Use a diverter valve to direct the initial and final portions of the chromatographic run (which often contain highly interfering compounds) to waste instead of the MS source.

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Non-selective, may not remove all interfering substances.[11]
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.Good for removing salts and some polar interferences.Can be labor-intensive and may have lower recovery.
Solid-Phase Extraction Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides excellent cleanup and concentration.Can be more expensive and requires method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound in a sample?

This compound can be present in a sample for two main reasons:

  • Metabolism: It is a known human metabolite of the parent drug, perazine.[12]

  • Degradation: Perazine is susceptible to oxidation, particularly photooxidation, which can lead to the formation of this compound.[2][13][14] Therefore, improper sample handling and storage (e.g., exposure to light) can artificially increase its concentration.

Q2: How can I prevent the artificial formation of this compound during sample preparation and analysis?

To minimize the ex-vivo formation of this compound:

  • Protect from Light: Use amber vials and minimize exposure of samples and standards to direct light.[13]

  • Control Temperature: Store samples at appropriate low temperatures (e.g., -20°C or -80°C) to slow down degradation processes.

  • Use Antioxidants: In some cases, the addition of an antioxidant to the sample matrix may be considered, but this must be carefully validated to ensure it does not interfere with the analysis.

Q3: What are "extractables" and "leachables," and how are they relevant to this compound trace analysis?

  • Extractables are compounds that can be forced out of a material (like a vial or filter) under harsh conditions (e.g., aggressive solvents, high temperature).[15][16]

  • Leachables are compounds that migrate from a material into the sample under normal storage and use conditions.[15][17]

These are critical in trace analysis because they can introduce contaminants that may interfere with the this compound peak or cause ion suppression.[18][19] For example, plasticizers from storage containers can leach into the sample over time.[17] Using high-quality, appropriate materials for all sample contact surfaces is essential.

Q4: What are the key validation parameters I should focus on for a trace analysis method for this compound according to regulatory guidelines?

According to guidelines from bodies like the ICH, key validation parameters for a quantitative impurity method include:[20][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Diagram of the Analytical Method Validation Framework:

Method Validation Framework Figure 2: Key Pillars of Analytical Method Validation Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Figure 2: Core performance characteristics for analytical method validation.

References

  • Extractables and Leachables in Pharmaceutical Products. ResolveMass Laboratories Inc.
  • Understanding Extractables and Leachables Analysis for the Pharmaceutical Industry. Jordi Labs.
  • Extractables and Leachables. US Pharmacopeia (USP).
  • Extractables and Leachables: Testing of Pharmaceutical Packaging to Ensure Drug Safety and Efficacy. Shimadzu Asia Pacific.
  • Extractables vs. Leachables | Ensuring Drug Safety and Compliance. Element.
  • An In-depth Technical Guide to the Degradation Products and Pathways of Promethazine Sulfoxide. Benchchem.
  • Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum. PubMed.
  • LC-MS Contaminants. Merck Millipore.
  • (PDF) Best practices for metabolite quantification in drug development: Updated recommendation from the European Bioanalysis Forum. ResearchGate.
  • Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives. PubMed.
  • Troubleshooting Problems with Ghost Peaks. PharmaGuide.
  • A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Promethazine Sulfoxide Analysis. Benchchem.
  • Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pharmacological studies on perazine and its primary metabolites. PubMed.
  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. AAPS J.
  • Ghost Peak Investigation in a Reversed-Phase Gradient LC System. LCGC International.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science.
  • How do I identify contamination in my LC-MS system and what should I do? Providion.
  • Photo-decomposition and metabolism of the phenothiazine drug perazine. PubMed.
  • The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid. ResearchGate.
  • Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Agilent.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
  • Controlling Contamination in LC/MS Systems. Mass Spectrometry.
  • Recommendations for Reporting Metabolite Data. Plant Cell.
  • Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Agilent.
  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Curr Drug Metab.
  • Common LC/MS Contaminants. CIGS.
  • Notes on Troubleshooting LC/MS Contamination. UCSB.
  • Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed.
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed.
  • This compound. PubChem.
  • Application Note and Protocol: Quantitative Analysis of Promethazine and Its Impurities, Including Promethazine Sulfoxide. Benchchem.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance.
  • Recent Advances in Trace Analysis of Pharmaceutical Genotoxic Impurities. PubMed.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry. ResearchGate.

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Perazine Sulfoxide Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the sensitive quantification of Perazine sulfoxide. As a primary metabolite of the antipsychotic drug Perazine, accurate low-level detection is critical for pharmacokinetic, pharmacodynamic, and toxicological studies.[1][2] This document moves beyond standard protocols to explain the underlying principles and causality behind experimental choices, empowering you to troubleshoot and optimize your own assays effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting low-level this compound?

The choice of analytical technique is the most critical factor in achieving high sensitivity. The three primary methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification of small molecules in complex biological matrices.[3] Using Multiple Reaction Monitoring (MRM), it provides exceptional specificity, minimizing interference from matrix components.[3]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible technique, HPLC-UV is robust but generally less sensitive than LC-MS/MS.[4] Its sensitivity can be enhanced through chemical derivatization to improve the chromophoric properties of the analyte.[5][6]

  • Spectrofluorimetry: This method can offer very high sensitivity, sometimes rivaling LC-MS/MS, by measuring the fluorescence of the analyte or its derivative.[7] It is particularly useful when the target compound is naturally fluorescent or can be converted into a fluorescent product.[3]

Q2: Why is sample preparation so critical for achieving high sensitivity?

Biological matrices like plasma, serum, and urine are incredibly complex. They contain proteins, lipids, salts, and other endogenous compounds that can interfere with the analysis.[8] This interference, known as the "matrix effect," can suppress or enhance the analyte signal, leading to inaccurate and irreproducible results.[9][10] An effective sample preparation strategy is designed to selectively isolate this compound while removing as many of these interfering components as possible. A clean sample leads directly to a lower baseline, higher signal-to-noise ratio, and thus, enhanced sensitivity.

Q3: What are typical detection limits for this compound?

Detection limits are highly method- and matrix-dependent. However, based on published data for similar phenothiazine sulfoxides, the following ranges can be expected:

Analytical TechniqueTypical Lower Limit of Quantification (LLOQ)Key Considerations
LC-MS/MS 0.02 - 1 ng/mL[3]Highest sensitivity and selectivity. Prone to matrix effects if sample cleanup is inadequate.
Spectrofluorimetry 1 - 5 ng/mL[7]Can be extremely sensitive but may require a derivatization step.[3]
HPLC-UV 50 - 100 ng/mL[4][11]Lower sensitivity. May be sufficient for higher concentration studies or pharmaceutical formulations.

Note: These values are estimates based on structurally related compounds and should be determined experimentally for your specific assay.

Troubleshooting Guide: Overcoming Low Signal & Poor Sensitivity

This section addresses specific issues encountered during method development and validation for low-level this compound analysis.

Scenario 1: You are experiencing a very low or non-existent signal for your analyte.

Q: My this compound peak is barely detectable, even in my highest calibrator. What is the first thing I should check?

A: Start with your sample preparation. Inefficient extraction is the most common cause of low analyte signal. The goal is to maximize the recovery of this compound while minimizing the co-extraction of interfering matrix components.

  • Expertise & Causality: Simple Protein Precipitation (PPT) , while fast, is a non-selective method that leaves many matrix components, particularly phospholipids, in the final extract.[10] These components are notorious for causing ion suppression in LC-MS/MS.[9] More rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) provide significantly cleaner extracts.[9][12] SPE, in particular, can be tailored using different sorbents (e.g., C18, mixed-mode cation exchange) to selectively bind the analyte of interest and wash away interferences, leading to higher sensitivity.

  • Troubleshooting Workflow:

    Start Low Analyte Signal Detected CheckRecovery Step 1: Assess Analyte Recovery Is recovery >85% and consistent? Start->CheckRecovery OptimizeSPE Optimize SPE/LLE Method: - Test different sorbents/solvents - Adjust pH of sample/solvents - Optimize wash/elution steps CheckRecovery->OptimizeSPE No CheckMatrix Step 2: Investigate Matrix Effects (See 'Matrix Effect' section) CheckRecovery->CheckMatrix Yes OptimizeSPE->CheckRecovery InstrumentCheck Step 3: Verify Instrument Performance Is the instrument tuned and calibrated? CheckMatrix->InstrumentCheck OptimizeMS Optimize MS Parameters: - Confirm MRM transitions - Optimize collision energy - Tune source parameters (voltages, gas flows, temp) InstrumentCheck->OptimizeMS No Success Problem Resolved: Sensitive & Reproducible Signal InstrumentCheck->Success Yes OptimizeMS->InstrumentCheck

    Caption: Troubleshooting workflow for low analyte signal.

Scenario 2: Your signal is present but inconsistent, and your results are not reproducible.

Q: I'm seeing significant variability between replicate injections and different sample batches. Could this be a matrix effect?

A: Yes, inconsistent results are a classic symptom of variable matrix effects. The composition of biological samples can differ slightly from one individual to another, or even within the same individual over time. If your sample cleanup is insufficient, this sample-to-sample variation will cause unpredictable ion suppression or enhancement, destroying your assay's precision.[8]

  • Authoritative Grounding: The FDA's "Bioanalytical Method Validation Guidance for Industry" mandates the evaluation of selectivity and matrix effects to ensure that results are reliable.[13][14]

  • How to Diagnose Matrix Effects: The most common method is the post-extraction spike comparison .

    • Prepare Set A: Spike a known amount of this compound into a clean solvent (e.g., the mobile phase).

    • Prepare Set B: Process a blank matrix sample (from at least 6 different sources) through your entire sample preparation procedure. Then, spike the final, clean extract with the same amount of this compound as in Set A.

    • Calculate: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[9]

      • A value near 100% indicates no significant matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • High variability (%RSD) in the values from the 6 different matrix sources indicates a problematic and inconsistent matrix effect.

  • Diagram of Matrix Effect Assessment:

    cluster_A Set A: Analyte in Neat Solution cluster_B Set B: Post-Extraction Spike NeatSolvent Mobile Phase Spike_A Spike with This compound NeatSolvent->Spike_A Result_A Analyze via LC-MS/MS (Reference Peak Area) Spike_A->Result_A BlankMatrix Blank Plasma/Urine Extract Perform Sample Extraction (SPE/LLE) BlankMatrix->Extract Spike_B Spike Clean Extract with This compound Extract->Spike_B Result_B Analyze via LC-MS/MS (Matrix Peak Area) Spike_B->Result_B

    Caption: Workflow for assessing matrix effects.

  • Solution:

    • Improve Chromatography: Create more separation between your analyte and the co-eluting matrix components. Try a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of C18) or adjust the gradient to better resolve the peak.

    • Enhance Sample Cleanup: If you are using PPT or LLE, switch to a well-developed SPE method. This is often the most effective solution.[9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects. A SIL-IS (e.g., this compound-d4) is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement. By using the peak area ratio (Analyte/IS), the variability is normalized, leading to highly accurate and precise results.[15][16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a robust starting point for extracting this compound from plasma, designed to minimize matrix effects.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges/Plates

  • LC-MS Grade Methanol, Acetonitrile, Water

  • Formic Acid and Ammonium Hydroxide

  • Human Plasma (with anticoagulant)

  • Internal Standard (ideally a stable isotope-labeled this compound)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add 20 µL of internal standard working solution and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid.

    • Wash 2: Add 1 mL of methanol.

    • Dry the cartridge thoroughly under high vacuum or positive pressure for 5 minutes to remove residual methanol.

  • Elution: Elute the analyte with 1 mL of a freshly prepared solution of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v).[17]

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Starting Conditions

These are suggested starting parameters. Optimization is required for your specific instrument and application.

ParameterRecommended Starting ConditionRationale / Optimization Tip
HPLC Column C18 or Biphenyl Column (e.g., 50 x 2.1 mm, 1.8 µm)Biphenyl columns can offer different selectivity for aromatic compounds like Perazine.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode electrospray ionization (ESI).
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileMethanol can sometimes offer different selectivity compared to acetonitrile.
Flow Rate 0.4 mL/minAdjust based on column dimensions and desired pressure.
Gradient Start at 5-10% B, ramp to 95% B over 5 min, hold, re-equilibrate.A shallow gradient around the elution time of the analyte will improve separation from interferences.
Injection Volume 5 µLKeep low to minimize loading of matrix components onto the column.
Ionization Mode Positive Electrospray Ionization (ESI+)The piperazine moiety is basic and readily protonated.[18]
MRM Transitions Requires experimental determinationInfuse a standard solution of this compound to find the precursor ion (Q1) and optimize collision energy to find the most abundant and stable product ions (Q3). For Pericyazine sulfoxide (a related compound), a transition of m/z 382.5 > 142.4 was used.[3]
Source Temp. 400-550 °COptimize for maximum signal intensity and stability.

References

  • Abdel-Kawy, M., et al. (2018). Highly sensitive spectrofluorimetric procedure for the assay of phenothiazine derivatives in the presence of their sulfoxide oxidized product.
  • SpectraBase. (n.d.). Perazine-M (nor-sulfoxide-) MS2. [Link]
  • Blazheyevskiy, M., et al. (2019). The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159893, this compound. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4744, Perazine. [Link]
  • Li, Q., et al. (2015). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma.
  • Zhang, G., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Davidson, A. G., & Fadiran, E. O. (1988).
  • The Human Metabolome Database. (2021). Metabocard for Promethazine sulfoxide (HMDB0247377). [Link]
  • Matuszewski, B. K., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. CORE. [Link]
  • Matuszewski, B. K., et al. (2003).
  • Forrest, I. S., et al. (1961). Detection of phenothiazine derivatives in urine. An evaluation of 3 methods. Semantic Scholar. [Link]
  • Cychowska, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
  • Ali, I., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
  • Zancajo, A., & Montalvo, G. (2021). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]
  • Shibanuma, K., et al. (1990). Study of the metabolism of phenothiazines: determination of N-demethylated phenothiazines in urine. PubMed. [Link]
  • Biotage. (n.d.).
  • Alfred-Ugbenbo, D., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition.
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2018).
  • Murali, M. B., & Yogeeta, S. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Jo, A., et al. (2021).
  • Cychowska, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]
  • Roche, S., et al. (2017). Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays.
  • Tompsett, S. L. (1968). The detection and determination of phenothiazine drugs in urine. PubMed. [Link]
  • Junker, A., et al. (2022). Embedding a Sensitive Liquid-Core Waveguide UV Detector into an HPLC-UV System for Simultaneous Quantification of Differently Dosed Active Ingredients during Drug Release.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

Technical Support Center: Resolving Isomeric Metabolites of Perazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges associated with resolving isomeric metabolites of Perazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the complexities of separating and identifying these closely related molecules. Our focus is on the "why" behind the "how," ensuring you can build robust, self-validating analytical methods.

Introduction: The Challenge of Perazine's Isomeric Metabolites

Perazine, a phenothiazine-based antipsychotic, undergoes extensive Phase I metabolism, leading to a variety of metabolites. The primary metabolic pathways include N-demethylation, aromatic hydroxylation, N-oxidation, and sulfoxidation[1][2]. The enzymes primarily responsible for these transformations in humans are cytochrome P450 isoforms, particularly CYP1A2 and CYP3A4 for sulfoxidation, and CYP2C19 for N-demethylation[2].

The core analytical challenge arises from the formation of isomers—molecules with the same molecular formula but different structural arrangements. These can include:

  • Positional (Regio-) Isomers: Arising from hydroxylation at different positions on the aromatic rings[3][4].

  • Stereoisomers (Enantiomers/Diastereomers): Particularly relevant for metabolites like perazine sulfoxide, where the sulfur atom becomes a chiral center[5][6].

Regulatory bodies often require the separate evaluation of isomers, as they can have different pharmacological and toxicological profiles[7]. Therefore, robust analytical methods capable of resolving and quantifying these isomers are critical.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the analysis of Perazine's isomeric metabolites in a question-and-answer format.

FAQ 1: My mass spectrometer can't differentiate between several Perazine metabolites. Why is this happening and what can I do?

Answer:

This is a common issue, especially with positional isomers of piperazine-containing compounds. While these isomers have the same mass, they often produce nearly identical fragmentation patterns in mass spectrometry (MS) because the fragmentation is primarily driven by the piperazine ring[8][9]. Therefore, relying on MS alone is insufficient for unambiguous identification.

Troubleshooting Steps:

  • Chromatographic Separation is Key: Your primary focus should be on achieving baseline separation of the isomers before they enter the mass spectrometer.

    • For GC-MS: Experiment with different capillary columns. A mid-polarity stationary phase, such as one containing phenyl and/or cyanopropyl groups, can often provide the selectivity needed to separate positional isomers based on subtle differences in their boiling points and interactions with the stationary phase[8][10].

    • For LC-MS: Optimize your reversed-phase HPLC/UPLC method.

      • Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) to exploit different separation mechanisms like hydrophobicity and pi-pi interactions.

      • Mobile Phase Composition: Fine-tune the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH and buffer. Small changes can significantly impact selectivity.

  • Consider Alternative Analytical Techniques:

    • Raman Microspectroscopy: This technique, especially when combined with chemometrics, can be a powerful tool for distinguishing between isomers that are difficult to separate chromatographically and have similar mass spectra[11].

FAQ 2: I'm struggling with poor peak shape and low resolution for what I suspect are chiral sulfoxide metabolites. How can I improve this?

Answer:

The analysis of chiral metabolites, such as the enantiomers of this compound, requires specialized chromatographic techniques. Poor peak shape for these basic compounds is often due to secondary interactions with the stationary phase.

Troubleshooting Workflow for Chiral HPLC:

G

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor[12].

    • Starting Point: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Lux® series), have broad applicability for separating a wide range of chiral compounds, including those with piperazine motifs[12][13][14]. Immobilized polysaccharide CSPs are often a good first choice due to their robustness and compatibility with a wider range of solvents.

  • Mobile Phase Optimization:

    • Normal Phase vs. Reversed Phase: Both modes can be effective. Normal phase (e.g., hexane/ethanol) often provides better selectivity for chiral separations.

    • Crucial Additive for Basic Compounds: For basic analytes like perazine metabolites, the addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase is essential. This deactivates acidic silanol groups on the silica support, significantly improving peak shape and resolution[12][13].

  • System Parameter Adjustments:

    • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Evaluate temperatures in the range of 10-40°C. Lower temperatures often improve resolution but increase analysis time.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.

FAQ 3: I have observed the formation of N-oxide metabolites. Are there any special handling considerations for these?

Answer:

Yes, N-oxide metabolites can be unstable and may revert back to the parent drug, both in vivo and in vitro[15][16][17]. This instability can lead to inaccurate quantification and misinterpretation of metabolic profiles.

Best Practices for Handling N-Oxide Metabolites:

  • Sample Collection and Storage:

    • Process samples (plasma, urine, microsomal incubations) as quickly as possible.

    • Store samples at -80°C to minimize degradation.

    • Avoid repeated freeze-thaw cycles.

  • Sample Preparation:

    • Keep samples on ice during preparation.

    • Use gentle extraction methods.

    • Be aware that acidic conditions can sometimes promote the reduction of N-oxides.

  • Analytical Run:

    • Use a cooled autosampler (e.g., 4°C) to maintain sample integrity during the analytical sequence.

FAQ 4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for Perazine metabolite analysis?

Answer:

Supercritical Fluid Chromatography (SFC) is an excellent alternative to both normal and reversed-phase HPLC for the analysis of drug metabolites, including phenothiazines[18][19][20].

Key Advantages of SFC:

FeatureAdvantage for Perazine Metabolite Analysis
Low Viscosity Mobile Phase Allows for higher flow rates and faster separations without a significant loss in resolution[19][20].
Orthogonal Selectivity SFC often provides different elution orders and selectivities compared to RPLC, making it a powerful tool for resolving isomers that are difficult to separate by other means[21].
Polar Compound Analysis While using a non-polar primary mobile phase (supercritical CO2), the addition of polar co-solvents (like methanol) allows for the effective analysis of a wide range of polar metabolites.
Preparative Capabilities SFC is well-suited for preparative scale separations to isolate sufficient quantities of isomeric metabolites for further structural elucidation (e.g., by NMR) or pharmacological testing[19].

Starting Point for SFC Method Development:

  • Column: Use a polar stationary phase such as silica, diol, or amino-propyl bonded silica[21].

  • Mobile Phase: Supercritical CO2 with a polar organic modifier like methanol.

  • Additive: As with HPLC, adding a basic modifier (e.g., DEA) is often necessary to achieve good peak shapes for basic analytes.

Summary of Recommended Analytical Approaches

Analytical ChallengePrimary RecommendationSecondary/Confirmatory Method
Positional Isomers High-Resolution HPLC/UPLC with screening of different column chemistries (C18, Phenyl, PFP).GC-MS with a mid-polarity column.
Chiral Sulfoxide Enantiomers Chiral HPLC with a polysaccharide-based CSP and an amine modifier in the mobile phase.Chiral SFC for orthogonal selectivity.
N-Oxide Metabolites Reversed-Phase HPLC with careful sample handling and temperature control.LC-MS for sensitive detection.
Complex Mixtures Supercritical Fluid Chromatography (SFC) for fast, high-resolution separations.Two-dimensional liquid chromatography (2D-LC).

References

  • Dal Cason, T. A., & DeRuiter, J. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.
  • DeRuiter, J., & Cason, T. A. D. (2009). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
  • Breyer-Pfaff, U., & SchMoldt, A. (1979). Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species. Biochemical pharmacology, 28(18), 2737-2743. [Link]
  • Daniel, W. A., Syrek, M., Rzewuska, M., & Wójcikowski, J. (2001). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 11(4), 307-313. [Link]
  • Mr. Taylor, L. T., & Mr. Shah, S. (1994). Separation of Drugs by Packed Column Supercritical Fluid Chromatography 1. Phenothiazine Antipsychotics. Journal of Pharmaceutical Sciences, 83(3), 281-286. [Link]
  • Rana, P. (2019). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]
  • United Nations Office on Drugs and Crime. (2013).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159893, this compound.
  • Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Molecules, 26(24), 7578. [Link]
  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560-568. [Link]
  • Pang, M., Wang, B., Bu, X., Zhang, Y., Xie, K., & Zhao, X. (2020). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites.
  • Alfredsson, G., & Sedvall, G. (1981). Identification of O-demethylated and ring-hydroxylated metabolites of methotrimeprazine (levomepromazine) in man. Psychopharmacology, 72(2), 181-184. [Link]
  • Matsubara, A., Fukusaki, E., & Bamba, T. (2010). Metabolite analysis by supercritical fluid chromatography. Bioanalysis, 2(1), 27-34. [Link]
  • Archer, A. W., Dargan, P. I., Lee, H. A., & Wood, D. M. (2011). Analytical method for the simultaneous detection of piperazines and their congeners in ‘ecstasy’ tablets. Analytical Methods, 3(4), 903-909. [Link]
  • Breyer, U. (1970). [Metabolism of perazine in vitro]. Naunyn-Schmiedebergs Archiv fur Pharmakologie, 266(4), 302. [Link]
  • Ramulu, K., & Rao, D. V. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840. [Link]
  • Al-Bayati, Y. K. (2017). A Review on Analytical Methods for Piperazine Determination. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 26(2), 1-9. [Link]
  • Wikipedia. (n.d.). Cetirizine.
  • Zhang, T., Zhang, X., & Ito, Y. (2020). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 25(17), 3943. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82341, Perphenazine sulfoxide.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Al-Saeed, F. A., Al-Tamimi, A. M., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Van Der Mey, M., Huisman, M., & Kruse, C. G. (2007). N-oxides of pyridylmethylpiperazine and-piperidine derivatives.
  • Dogan, I., Tekiner-Gulbas, B., & Yildiz, I. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][8][12] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4). [Link]
  • Al-Majid, A. M., Barakat, A., & Al-Othman, Z. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3328. [Link]
  • Bamba, T., Matsubara, A., & Fukusaki, E. (2010). Metabolite analysis by supercritical fluid chromatography. Bioanalysis, 2(1), 27-34. [Link]
  • Ciaffoni, L., & Mazzesi, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6668. [Link]
  • Kumar, R., Hassan, M., & Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-223. [Link]

Sources

Stability of Perazine sulfoxide in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction to Perazine Sulfoxide Stability

Perazine, a phenothiazine derivative, is a widely used antipsychotic medication. Like other phenothiazines, it is susceptible to metabolism and degradation, primarily through oxidation of the sulfur atom in the phenothiazine ring to form this compound, its main metabolite.[1][2] The chemical stability of this sulfoxide metabolite is a critical parameter for researchers in drug development and formulation, as its degradation can impact the overall safety and efficacy profile of the parent drug.

This technical support guide provides an in-depth resource for scientists and researchers encountering stability challenges with this compound, particularly under acidic and basic stress conditions. It offers troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a concern in our experiments?

A1: The stability of this compound is crucial because its degradation can lead to the formation of new, potentially uncharacterized impurities. These degradants could have altered pharmacological or toxicological profiles, impacting the accuracy of your experimental results and potentially raising safety concerns in later drug development stages. Understanding its stability profile under various pH conditions is essential for developing robust analytical methods, designing stable formulations, and ensuring the reliability of preclinical and clinical data.

Q2: We've observed a loss of this compound concentration in our acidic stock solution. What is the likely cause?

A2: Perazine and its derivatives can undergo degradation in acidic aqueous solutions.[3] While this compound is the product of oxidation of the parent drug, the phenothiazine ring system can be susceptible to further reactions under acidic conditions, potentially involving the sulfoxide group or the piperazine side chain. The rate and type of degradation can be influenced by the nature of substituents on the phenothiazine ring.[3] It is also possible that the degradation is accelerated by other factors such as exposure to light (photodegradation) or the presence of metal ions.[4][5]

Q3: Our basic solutions of this compound are showing unexpected peaks in the HPLC chromatogram. What could these be?

A3: Under basic conditions, molecules containing piperazine rings can be susceptible to degradation.[6] While specific degradation pathways for this compound under basic stress are not extensively documented in publicly available literature, hydrolysis of functional groups adjacent to the piperazine ring or reactions involving the piperazine ring itself are possibilities. For instance, studies on other piperazine-containing compounds have shown cleavage of amide bonds under basic conditions.[5] It is crucial to perform forced degradation studies to identify these unknown peaks.

Q4: How can we prevent the degradation of this compound during our experiments?

A4: To minimize degradation, it is recommended to:

  • Use freshly prepared solutions whenever possible.

  • Control the pH of your solutions with appropriate buffers. Based on analogous compounds, near-neutral or slightly acidic conditions may be more favorable for stability than strongly acidic or basic conditions.

  • Protect solutions from light by using amber vials or covering containers with aluminum foil. Phenothiazines are known to be light-sensitive.[4]

  • Store stock solutions at low temperatures (refrigerated or frozen) and in small aliquots to avoid repeated freeze-thaw cycles.

  • Use high-purity solvents and reagents to minimize the presence of catalytic impurities like metal ions.

Troubleshooting Guide for Stability Studies

This section provides a structured approach to troubleshooting common issues encountered during the stability assessment of this compound.

Issue 1: Inconsistent or non-reproducible stability data.
Potential Cause Troubleshooting Action Scientific Rationale
Inconsistent pH of the medium Verify the pH of your buffers and solutions before and during the experiment. Use a calibrated pH meter.The degradation rate of many pharmaceuticals is highly pH-dependent. Small variations in pH can lead to significant differences in stability.
Presence of metal ion contamination Use high-purity water (e.g., Milli-Q) and glassware that has been properly cleaned and rinsed to remove any metal residues. Consider using a chelating agent like EDTA in your buffer if metal ion catalysis is suspected.Metal ions, such as Cu(II) and Fe(III), can catalyze the oxidative degradation of phenothiazines.[4][5]
Photodegradation Conduct experiments under controlled and minimized light conditions. Use amber glassware or light-protective foil.Phenothiazines are known to be susceptible to photodegradation, which can lead to the formation of various degradation products.[3][4]
Variability in sample preparation Standardize your sample preparation protocol, including weighing, dissolution, and dilution steps. Ensure complete dissolution of the compound.Inconsistencies in sample preparation can lead to variations in the initial concentration and, consequently, the observed degradation.
Issue 2: Appearance of unexpected peaks in the chromatogram.
Potential Cause Troubleshooting Action Scientific Rationale
Degradation of this compound Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products.Forced degradation helps to create a "fingerprint" of potential degradants, aiding in peak identification in your stability samples.
Interaction with excipients or other components If working with a formulation, conduct compatibility studies with individual excipients to identify any interactions.Excipients are not always inert and can react with the active pharmaceutical ingredient, leading to the formation of new adducts or degradation products.
Contamination from the analytical system Run a blank (mobile phase) injection to check for system peaks. Ensure proper cleaning and flushing of the HPLC system between runs.Ghost peaks or contamination from previous injections can be mistaken for degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of approximately 1 mg/mL.

2. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Basic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute with the mobile phase for HPLC analysis.

4. Data Analysis:

  • Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2).
  • Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
  • Aim for approximately 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization.
Protocol 2: Stability-Indicating HPLC Method (Suggested Starting Conditions)

This method is a starting point based on validated methods for related phenothiazine compounds and should be optimized and validated for your specific application.[6][7]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 258 nm[7]
Injection Volume 10 µL

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Degradation Pathway and Workflow Visualization

The following diagrams illustrate the potential degradation pathways of this compound and the experimental workflow for a typical stability study.

cluster_degradation Potential Degradation Pathways of this compound Perazine Perazine Perazine_Sulfoxide This compound Perazine->Perazine_Sulfoxide Oxidation Acid_Degradation Acidic Degradation Products Perazine_Sulfoxide->Acid_Degradation Acid Hydrolysis Base_Degradation Basic Degradation Products Perazine_Sulfoxide->Base_Degradation Base Hydrolysis

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Perazine Sulfoxide Stock Solution Stress Apply Stress Conditions (Acid/Base, Heat) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize & Dilute Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze Data Data Analysis & Degradant Identification Analyze->Data

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Perazine Sulfoxide Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative analysis of Perazine sulfoxide. As a critical metabolite and potential impurity in Perazine formulations, the accurate and precise measurement of this compound is paramount in pharmaceutical quality control and research. This document delves into the experimental protocols for both methodologies, presenting a comparative analysis of their performance characteristics to empower researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific applications. The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Introduction to this compound and the Imperative for Validated Analytical Methods

Perazine, a phenothiazine derivative, is an antipsychotic medication. Its metabolism often involves the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of this compound.[6][7][8] The presence and quantity of this sulfoxide are critical quality attributes, as it can impact the efficacy and safety profile of the drug product. Therefore, robust, validated analytical methods are essential for its accurate quantification in bulk drug substances, pharmaceutical formulations, and biological matrices.

The choice between analytical techniques is often a balance between sensitivity, specificity, cost, and the specific requirements of the analysis. This guide will objectively compare a stability-indicating HPLC method with a simpler, more accessible UV-Vis spectrophotometric method for the determination of this compound.

Comparative Analysis of Analytical Methodologies

A head-to-head comparison of the validation parameters for the HPLC and UV-Vis spectrophotometric methods is crucial for an informed decision. The following table summarizes the typical performance characteristics of each method for the analysis of this compound, based on data from similar phenothiazine compounds.[9][10][11]

Table 1: Comparison of Validation Parameters

Validation ParameterHPLC MethodUV-Vis Spectrophotometric Method
Specificity High (able to separate from parent drug and other degradation products)Lower (potential for interference from compounds with overlapping absorption spectra)
Linearity Range 1 - 50 µg/mL2 - 12 µg/mL[9][11]
Correlation Coefficient (r²) > 0.999[10]> 0.999[10]
Accuracy (% Recovery) 98.0 - 102.0%[10]98.0 - 102.0%[9]
Precision (% RSD) < 2.0%[10]< 2.0%[9]
Limit of Detection (LOD) ~0.05 µg/mL~0.4 µg/mL[10]
Limit of Quantitation (LOQ) ~0.15 µg/mL~1.2 µg/mL[10]
Robustness HighModerate

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation of both HPLC and UV-Vis spectrophotometric methods for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is designed to quantify the analyte of interest while also separating it from any potential degradation products, ensuring the method's specificity.[12][13][14][15][16]

3.1.1. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0, 20mM) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, and 50 µg/mL).

  • Sample Solution: Prepare a solution of the drug product or substance in the mobile phase to obtain a theoretical concentration of this compound within the linear range.

3.1.3. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on a sample containing Perazine.[12][14][17][18] The goal is to generate potential degradation products, including this compound.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

After degradation, the samples are analyzed to ensure that the this compound peak is well-resolved from any other peaks.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation A Weigh this compound Reference Standard B Prepare Standard Stock Solution (100 µg/mL) A->B C Prepare Working Standard Solutions (1-50 µg/mL) B->C D Prepare Sample Solution B->D F Inject Standards and Samples C->F D->F E Set Chromatographic Conditions E->F G Acquire Chromatographic Data F->G H Linearity & Range G->H I Accuracy & Precision G->I J Specificity (Forced Degradation) G->J K LOD & LOQ G->K L Robustness G->L

Caption: HPLC Method Validation Workflow

UV-Vis Spectrophotometric Method

UV-Vis spectrophotometry offers a simpler and more rapid alternative for the quantification of this compound, particularly in routine quality control where specificity is not a major concern.[9][11][19]

3.2.1. Method Parameters

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm. For similar phenothiazine sulfoxides, this is often in the range of 250-280 nm.

  • Instrument: A calibrated UV-Vis spectrophotometer.

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linearity range (e.g., 2, 4, 6, 8, 10, and 12 µg/mL).[9][11]

  • Sample Solution: Prepare a solution of the drug product or substance in methanol to obtain a theoretical concentration of this compound within the linear range.

3.2.3. Validation Procedure

  • Linearity: Measure the absorbance of the working standard solutions at the determined λmax and plot a calibration curve of absorbance versus concentration.

  • Accuracy: Perform recovery studies by spiking a known concentration of this compound into a placebo or sample matrix at different levels (e.g., 80%, 100%, 120%).[9][10]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or with different equipment.

UV_Vis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uv_analysis UV-Vis Analysis cluster_validation_uv Method Validation A_uv Weigh this compound Reference Standard B_uv Prepare Standard Stock Solution (100 µg/mL) A_uv->B_uv C_uv Prepare Working Standard Solutions (2-12 µg/mL) B_uv->C_uv D_uv Prepare Sample Solution B_uv->D_uv F_uv Measure Absorbance of Standards and Samples C_uv->F_uv D_uv->F_uv E_uv Determine λmax E_uv->F_uv G_uv Linearity & Range F_uv->G_uv H_uv Accuracy & Precision F_uv->H_uv I_uv LOD & LOQ F_uv->I_uv

Caption: UV-Vis Method Validation Workflow

Expert Insights and Recommendations

The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound is contingent upon the specific analytical needs.

  • For research, development, and stability studies , where specificity is paramount, the HPLC method is unequivocally the superior choice . Its ability to separate this compound from the parent drug and other potential degradation products provides a level of assurance that is unattainable with UV-Vis spectrophotometry. The forced degradation studies are a critical component of this validation, demonstrating the method's stability-indicating power.

  • For routine quality control of a well-characterized product , where the potential for interfering substances is low, the UV-Vis spectrophotometric method can be a cost-effective and efficient alternative . Its simplicity and high throughput make it suitable for analyzing a large number of samples. However, it is crucial to have a thorough understanding of the sample matrix to avoid erroneous results due to spectral interferences.

References

  • UV Spectrophotometric Methods for the Determination of Perphenazine in Dosage Form. (2019). Research Journal of Pharmacy and Technology. [Link]
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Fletcher, G., et al. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]
  • Vyskočil, V., et al. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]
  • HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. [Link]
  • Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. (1981).
  • HPLC Methods for analysis of Piperazine. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
  • Forced degradation study. (n.d.).
  • UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. (2016). Scholars Research Library. [Link]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
  • Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. (2015).
  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (2023). Methods and objects of chemical analysis. [Link]
  • Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. (1983). Journal of Pharmaceutical Sciences. [Link]
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2015). Pharmaceutical Technology. [Link]
  • A study of the conversion of phenothiazine derivatives to the corresponding sulfoxides on thin-layer plates. (1966).
  • ICH Guidelines for Analytical Method Valid
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2016).
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medic
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • Rapid Methods for High-Throughput Detection of Sulfoxides. (2013).
  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2019).
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2006).
  • Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. (2007).
  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of their degradation products. (2024). Acta Pharmaceutica Sciencia. [Link]

Sources

A Senior Application Scientist's Guide to Perazine Assay Specificity: Investigating Cross-reactivity with Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Perazine is a first-generation antipsychotic of the phenothiazine class, utilized in the management of schizophrenia and other psychotic disorders.[1][2] Effective therapeutic drug monitoring (TDM) is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing dose-dependent side effects.[3] Immunoassays are frequently employed for TDM due to their speed and ease of use. However, a significant challenge in immunoassay-based TDM is the potential for cross-reactivity with drug metabolites, which can lead to an overestimation of the parent drug concentration and subsequent clinical misinterpretation.[4][5] This guide provides an in-depth analysis of the cross-reactivity of Perazine assays with its primary metabolite, Perazine sulfoxide, offering experimental frameworks and data-driven insights for researchers and drug development professionals.

The Challenge of Metabolites in Immunoassays

Immunoassays rely on the highly specific binding between an antibody and its target antigen.[6][7] The specificity of this interaction is determined by the antibody's paratope recognizing a specific epitope on the antigen.[8] Cross-reactivity occurs when an antibody binds to a substance other than its designated target, typically a molecule with a similar chemical structure.[8][9] Since drug metabolites often retain the core structure of the parent compound, they are common sources of assay interference.[5][10] This can compromise the accuracy of quantitative results, a critical issue in a clinical setting where precise drug concentration measurement is paramount.[9]

Perazine Metabolism: The Formation of this compound

Perazine undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes.[11] One of the key metabolic pathways is sulfoxidation, which involves the addition of an oxygen atom to the sulfur atom in the phenothiazine ring, converting Perazine into this compound.[12][13][14] This structural modification is relatively minor, leaving the majority of the molecule, including the piperazine side chain, intact. This structural similarity is the fundamental reason for potential cross-reactivity in immunoassays designed to detect Perazine.

cluster_0 Metabolic Pathway Perazine Perazine C₂₀H₂₅N₃S Perazine_Sulfoxide This compound C₂₀H₂₅N₃OS Perazine->Perazine_Sulfoxide Sulfoxidation (CYP450 Enzymes)

Caption: Metabolic conversion of Perazine to this compound.

Quantifying the Impact: Comparative Bioactivity

While specific immunoassay cross-reactivity data is often proprietary, data from other binding assays, such as radioreceptor assays, can provide valuable insights into the relative binding affinities of Perazine and its metabolites. A study analyzing the bioactivity of Perazine and its metabolites at the dopamine D2 receptor provides a useful proxy for understanding potential cross-reactivity in immunoassays targeting the core structure.

The IC50 value, the concentration required to inhibit 50% of a biological response, is a key metric. A lower IC50 indicates a higher binding affinity. The cross-reactivity of an assay can be calculated using the following formula:

  • % Cross-Reactivity = (IC50 of Perazine / IC50 of this compound) x 100

The following table summarizes the binding affinities of Perazine and this compound from a published radioreceptor assay study.[15]

CompoundIC50 (nmol/L)Calculated Cross-Reactivity (%)
Perazine 175100% (Reference)
This compound 105016.7%

Data derived from a radioreceptor assay measuring blockade of ³H-spiroperidol binding to dopamine receptors.[15]

This data indicates that this compound has a significantly lower affinity for the dopamine receptor compared to the parent drug.[15] In the context of an immunoassay, this suggests that while cross-reactivity is likely, its magnitude may be limited. However, it is crucial to recognize that antibody-antigen interactions can differ significantly from receptor-ligand interactions. Therefore, direct experimental validation using the specific immunoassay is essential.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To definitively quantify the cross-reactivity of a Perazine immunoassay with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This protocol outlines the necessary steps.

Principle of the Assay: In this format, free Perazine (or the cross-reactant, this compound) in a sample competes with a fixed amount of enzyme-labeled Perazine for a limited number of binding sites on an anti-Perazine antibody coated onto a microplate. As the concentration of Perazine or this compound in the sample increases, the amount of enzyme-labeled Perazine that binds to the antibody decreases. This results in a lower signal upon addition of the enzyme's substrate, creating an inverse relationship between analyte concentration and signal intensity.

cluster_workflow Competitive ELISA Workflow prep 1. Coat Plate (Anti-Perazine Ab) block 2. Block Plate (e.g., BSA) prep->block add_standards 3. Add Standards/Samples (Perazine or this compound) block->add_standards add_conjugate 4. Add Conjugate (Perazine-HRP) add_standards->add_conjugate incubate 5. Incubate (Competitive Binding) add_conjugate->incubate wash1 6. Wash Plate incubate->wash1 add_substrate 7. Add Substrate (e.g., TMB) wash1->add_substrate stop_rxn 8. Stop Reaction add_substrate->stop_rxn read 9. Read Absorbance (e.g., 450 nm) stop_rxn->read analyze 10. Analyze Data (Calculate IC50 & %CR) read->analyze

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Step-by-Step Methodology
  • Antibody Coating:

    • Dilute anti-Perazine capture antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare separate serial dilutions of Perazine (standard) and this compound (test compound) in assay buffer. Concentrations should span a wide range to generate a full dose-response curve.

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of each standard dilution or test compound dilution to the appropriate wells.

    • Immediately add 50 µL of diluted Perazine-HRP (Horseradish Peroxidase) conjugate to all wells.

    • Incubate for 1-2 hours at room temperature on a shaker. This is the critical competitive binding step.

  • Signal Development and Detection:

    • Wash the plate 5 times with Wash Buffer to remove unbound reagents.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for both Perazine and this compound.

    • Perform a four-parameter logistic (4-PL) curve fit for each dataset.

    • Determine the IC50 value (concentration at 50% of the maximum signal) from the curve for both Perazine and this compound.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Alternative Analytical Methods for Unambiguous Quantification

When cross-reactivity is confirmed and poses a significant issue for accurate TDM, alternative analytical methods must be considered. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), are the reference methods for specific and simultaneous quantification of a parent drug and its metabolites.[16][17] These methods physically separate the compounds based on their chemical properties before detection, thereby eliminating the issue of cross-reactivity.

Conclusion and Recommendations

The potential for cross-reactivity of Perazine immunoassays with its sulfoxide metabolite is a valid concern rooted in their structural similarity. While binding affinity data suggests that this compound is a less potent binder than the parent drug, its presence in patient samples can still lead to an overestimation of Perazine levels.

Key Recommendations for Researchers:

  • Validate Assay Specificity: Never assume 100% specificity. Always perform cross-reactivity testing with major metabolites, including this compound, for any new or in-house developed Perazine immunoassay using the protocol outlined above.

  • Consult Manufacturer Data: For commercial kits, thoroughly review the package insert for any provided cross-reactivity data.[4] Note the concentrations at which metabolites were tested.

  • Utilize Confirmatory Methods: In clinical research or situations requiring high accuracy, presumptive positive or unexpectedly high results from an immunoassay should be confirmed using a more specific method like LC-MS/MS.[5]

  • Understand the Assay Format: Be aware that cross-reactivity can vary depending on the specific immunoassay format and the antibodies used.[18]

By rigorously evaluating and understanding the specificity of Perazine assays, researchers and clinicians can ensure the accuracy of their data, leading to more reliable therapeutic monitoring and improved patient outcomes.

References

  • Monitoring of serum bioactivity levels of perazine and its metabolites by radioreceptor assay. PubMed. [Link]
  • Perazine | C20H25N3S | CID 4744.
  • This compound | C20H25N3OS | CID 159893.
  • Pharmacological studies on perazine and its primary metabolites. PubMed. [Link]
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of.... PubMed. [Link]
  • Types Of Immunoassay - And When To Use Them. Quanterix. [Link]
  • The AGNP-TDM Expert Group Consensus Guidelines: Therapeutic Drug Monitoring in Psychi
  • A Review on Analytical Methods for Piperazine Determination.
  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
  • Understanding Immunoassays: A Comprehensive Guide to Their Mechanisms and Applic
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Principles | MI - Microbiology. Microbiology Info. [Link]
  • Analytical Methods. RSC Publishing. [Link]
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
  • Perazine. Wikipedia. [Link]
  • Perphenazine sulfoxide | C21H26ClN3O2S | CID 82341.
  • Radioimmunoassay for perphenazine in human plasma.
  • This compound. Semantic Scholar. [Link]
  • Perazine – Knowledge and References. Taylor & Francis. [Link]
  • perazine. Drug Central. [Link]
  • What is the mechanism of Perazine Dimalonate?.
  • Interpretive Summary of Cross-Reactivity of Substances. Oregon Health & Science University. [Link]
  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review.
  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. eScholarship.org. [Link]
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.

Sources

A Senior Application Scientist's Guide to Bioanalytical Method Validation for Metabolites: Navigating Regulatory Expectations and Scientific Rigor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the journey of a therapeutic agent is meticulously charted, not just for the parent drug but for its metabolites as well. These metabolic byproducts can have significant pharmacological or toxicological implications, making their accurate quantification a cornerstone of preclinical and clinical studies. This guide provides an in-depth comparison of bioanalytical method validation guidelines for metabolites, drawing from the authoritative frameworks of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We will dissect the core validation parameters, explore the scientific rationale behind them, and offer practical insights to ensure your bioanalytical methods are robust, reliable, and regulatory-compliant.

The "Why" Behind Metabolite Quantification: A Regulatory and Scientific Imperative

Before delving into the "how" of validation, it is crucial to understand "why" regulatory bodies place such a strong emphasis on metabolite analysis. The FDA's "Safety Testing of Drug Metabolites" guidance and the EMA's "Guideline on the investigation of drug interactions" provide a clear mandate. Metabolites are broadly categorized based on their activity and abundance. "Major" human metabolites are those that constitute more than 10% of the parent drug's exposure at steady state. If these major metabolites are not significantly present in the animal species used for nonclinical safety assessments, they may require their own safety qualification. This underscores the need for validated bioanalytical methods to accurately determine their concentrations in various biological matrices.

From a scientific standpoint, understanding a drug's metabolic profile is fundamental to deciphering its mechanism of action, potential for drug-drug interactions, and sources of inter-individual variability in patient response. A validated method ensures that the data underpinning these critical decisions is trustworthy.

Core Validation Parameters: A Comparative Analysis

While the FDA and EMA guidelines are largely harmonized, subtle differences in emphasis and specific recommendations exist. The following sections provide a comparative overview of the key validation parameters.

Specificity and Selectivity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For metabolites, this includes the parent drug, other metabolites, and endogenous matrix components.

  • FDA Perspective: The 2018 Bioanalytical Method Validation Guidance for Industry emphasizes the need to assess for potential interference from related compounds and matrix components.

  • EMA Perspective: The EMA guideline on bioanalytical method validation similarly requires the demonstration of selectivity against endogenous and exogenous substances.

Experimental Protocol: Specificity Assessment

  • Analyte-Free Matrix: Analyze at least six independent sources of blank biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Cross-Interference Check:

    • Spike the highest concentration of the parent drug into the matrix and analyze to ensure no significant contribution to the metabolite's signal.

    • Spike the highest concentration of known major metabolites into the matrix to check for mutual interference.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements.

  • Harmonized Approach: Both the FDA and EMA have similar acceptance criteria for accuracy and precision, which are assessed through replicate analyses of quality control (QC) samples at multiple concentration levels.

Experimental Protocol: Accuracy and Precision (Intra- and Inter-Assay)

  • Prepare QC Samples: Spike blank matrix with known concentrations of the metabolite at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC (≥ 75% of the upper limit of quantification, ULOQ)

  • Intra-Assay (Within-Run) Assessment: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-Assay (Between-Run) Assessment: Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

ParameterAcceptance Criteria
Accuracy The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve and Linearity

The calibration curve depicts the relationship between the analytical response and the concentration of the analyte.

Experimental Protocol: Calibration Curve

  • Prepare Standards: Prepare a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards by spiking the analyte into the biological matrix.

  • Analysis: Analyze the standards and plot the response ratio (analyte peak area / IS peak area) against the nominal concentration.

  • Regression Analysis: Use a simple, appropriate regression model (typically linear, weighted 1/x or 1/x²).

  • Acceptance Criteria:

    • At least 75% of the non-zero standards must meet the accuracy criterion of ±15% of the nominal value (±20% at LLOQ).

    • The standards used to define the curve must be consecutive.

Stability

Metabolites can be prone to degradation in the biological matrix. Therefore, rigorous stability testing is paramount.

  • Key Stability Assessments: Both FDA and EMA require the evaluation of:

    • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.

    • Bench-Top Stability: Evaluates the stability of the metabolite in the matrix at room temperature for a duration that mimics sample handling conditions.

    • Long-Term Stability: Determines the stability of the metabolite in the matrix at the intended storage temperature over the expected duration of sample storage.

    • Stock Solution Stability: Confirms the stability of the stock solutions used to prepare calibration standards and QC samples.

Experimental Protocol: Freeze-Thaw Stability

  • Prepare Samples: Use at least three replicates each of low and high QC samples.

  • Freeze-Thaw Cycles: Subject the samples to the number of freeze-thaw cycles anticipated for study samples (typically three cycles). For each cycle, samples are frozen at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thawed completely at room temperature.

  • Analysis: Analyze the samples and compare the mean concentrations to those of freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

G cluster_dev Method Development cluster_app Sample Analysis Dev Develop Assay (LC-MS/MS, etc.) Spec Specificity & Selectivity Dev->Spec AP Accuracy & Precision Spec->AP Cal Calibration Curve & Linearity AP->Cal Stab Stability (Freeze-Thaw, Bench-Top, etc.) Cal->Stab ME Matrix Effect & Recovery Stab->ME Analysis Analyze Study Samples ME->Analysis

Caption: A decision-making framework for determining the extent of validation required for a drug metabolite.

Conclusion: A Unified Goal of Data Integrity

The bioanalytical method validation guidelines from the FDA and EMA provide a robust framework for ensuring the quality and integrity of data on drug metabolites. While largely harmonized, a thorough understanding of the nuances of each agency's expectations is essential for successful regulatory submissions. The core principles of specificity, accuracy, precision, and stability are universal and scientifically grounded. By approaching metabolite bioanalysis with a proactive, science-driven strategy that anticipates challenges such as chemical instability and the availability of reference standards, researchers can generate high-quality data that is not only compliant but also provides a clear and accurate picture of a drug's metabolic fate. This, in turn, is fundamental to the development of safe and effective medicines.

References

  • Source: U.S.
  • Title: Guideline on the investigation of drug interactions Source: European Medicines Agency URL:[Link]
  • Source: U.S.
  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency URL:[Link]
  • Title: Acyl glucuronides: are they a problem in drug development? Source: Bioanalysis Journal URL:[Link]

Perazine and its Sulfoxide Metabolite: A Comparative Analysis of Neuroleptic Activity

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers and drug development professionals on the contrasting pharmacological profiles of the antipsychotic drug perazine and its primary metabolite, perazine sulfoxide.

Introduction: The Clinical Significance of Perazine and its Metabolism

Perazine is a first-generation antipsychotic of the phenothiazine class, utilized in the treatment of schizophrenia and other psychotic disorders.[1][2] Like other typical antipsychotics, its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine D2 receptors in the mesolimbic pathway of the brain.[1][3] Following administration, perazine undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway, leading to the formation of this compound.[4][5] Understanding the pharmacological activity of this major metabolite is crucial for a complete comprehension of perazine's overall clinical profile, including its efficacy and potential for side effects. This guide provides a detailed comparison of the neuroleptic activity of perazine and this compound, drawing upon available preclinical data and outlining the key experimental methodologies used for such evaluations.

Contrasting Neuroleptic Profiles: In Vivo Evidence

A pivotal study by Brand et al. (1989) provides the most direct in vivo comparison of the neuroleptic activities of perazine and this compound. The findings from this research strongly indicate that this compound possesses significantly diminished, if any, neuroleptic and antidepressive properties compared to the parent compound.

Effects on Spontaneous Behavior in Mice

In observational studies of mouse behavior, perazine induced a dose-dependent reduction in spontaneous motor activity and grooming, effects characteristic of neuroleptic agents. In stark contrast, this compound was largely inactive, only producing minimal effects at the highest doses tested. This suggests a substantially lower potency in modulating central nervous system activity.

Antiemetic Activity in Dogs

Molecular Basis of Activity: Dopamine D2 Receptor Binding

For perazine, its affinity for the D2 receptor is a key determinant of its antipsychotic potency. A comprehensive search of publicly available databases did not yield a specific Ki value for this compound, highlighting a gap in the complete molecular characterization of this metabolite.

Experimental Methodologies

To provide a practical framework for researchers, this section details the standard protocols for the key in vivo and in vitro assays used to compare the neuroleptic activity of compounds like perazine and this compound.

In Vitro Dopamine D2 Receptor Binding Assay

This assay quantifies the affinity of a compound for the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand for binding to the D2 receptor.

Detailed Protocol:

  • Membrane Preparation:

    • Utilize cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

    • Homogenize cells in an appropriate buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test compound (perazine or this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, and then add scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Dopamine D2 Receptor Binding Assay Workflow

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Counting cluster_analysis Data Analysis p1 D2 Receptor-Expressing Cells p2 Homogenization p1->p2 p3 Centrifugation & Washing p2->p3 p4 Membrane Pellet p3->p4 a1 Incubate: Membranes Radioligand ([³H]-Spiperone) Test Compound p4->a1 s1 Filtration a1->s1 a2 Control: + High Concentration of Haloperidol (Non-specific Binding) a2->s1 s2 Washing s1->s2 s3 Scintillation Counting s2->s3 d1 Calculate Specific Binding s3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki (Cheng-Prusoff) d3->d4

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

In Vivo Assessment of Neuroleptic Activity

This model is a classic in vivo screen for dopamine D2 receptor antagonist activity.

Objective: To evaluate the antiemetic efficacy of a test compound against a centrally acting emetic agent.

Animals: Beagle dogs are commonly used for this assay.

Detailed Protocol:

  • Acclimation and Fasting:

    • Acclimate the dogs to the experimental environment.

    • Fast the animals overnight prior to the experiment, with water available ad libitum.

  • Test Compound Administration:

    • Administer the test compound (perazine or this compound) or vehicle control via a suitable route (e.g., subcutaneous or oral).

    • Allow for a predetermined pretreatment time based on the pharmacokinetic profile of the test compound.

  • Emetic Challenge:

    • Administer a standardized dose of apomorphine hydrochloride subcutaneously (e.g., 0.1 mg/kg) to induce emesis.[6]

  • Observation:

    • Observe the animals continuously for a defined period (e.g., 60 minutes) following the apomorphine challenge.

    • Record the latency to the first emetic event and the total number of emetic events (retching and vomiting).

  • Data Analysis:

    • Compare the incidence of emesis, latency to emesis, and the number of emetic events between the test compound-treated groups and the vehicle control group.

    • A significant reduction in emesis is indicative of antiemetic (and likely neuroleptic) activity.

Diagram of the Apomorphine-Induced Emesis Protocol

start Fasted Beagle Dogs pretreatment Administer Test Compound (Perazine or this compound) or Vehicle start->pretreatment challenge Subcutaneous Injection of Apomorphine (0.1 mg/kg) pretreatment->challenge observation Observe for 60 minutes challenge->observation data_collection Record: - Incidence of Emesis - Latency to First Emesis - Number of Emetic Events observation->data_collection analysis Compare Treatment Groups to Vehicle Control data_collection->analysis

Caption: Protocol for Apomorphine-Induced Emesis in Dogs.

This assay assesses the sedative or inhibitory effects of a compound on general activity.

Objective: To measure the effect of a test compound on spontaneous locomotor activity.

Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

Detailed Protocol:

  • Acclimation:

    • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Test Compound Administration:

    • Administer the test compound (perazine or this compound) or vehicle control via a suitable route (e.g., intraperitoneal or oral).

  • Testing:

    • At a predetermined time after dosing, place each mouse individually into the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data, often in time bins (e.g., 5-minute intervals), to assess both the initial and sustained effects of the compound.

    • Compare the activity levels of the treated groups to the vehicle control group. A significant decrease in activity is indicative of a sedative or neuroleptic-like effect.

Comparative Summary and Conclusion

The available evidence strongly indicates a significant disparity in the neuroleptic activity of perazine and its sulfoxide metabolite.

FeaturePerazineThis compound
Dopamine D2 Receptor Affinity Moderate to high affinity (presumed)Very low to negligible affinity (inferred from in vivo data)
In Vivo Neuroleptic Activity Present (reduces spontaneous motor activity)Absent or significantly diminished
Antiemetic Activity PresentAbsent

References

  • Brand, U., Menge, H. G., Neumann, B. W., & Stille, G. (1989). Pharmacological studies on perazine and its primary metabolites.
  • Daniel, W. A., & Wójcikowski, J. (1997). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Pharmacological research, 35(4), 337–342.
  • PubChem. (n.d.). Perazine.
  • PubChem. (n.d.). This compound.
  • Seeman, P. (1981). Brain dopamine receptors. Pharmacological reviews, 32(3), 229–313.
  • van den Broek, G. W., van der Jagt, H., & de Vries, H. W. (1990). Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone. Journal of veterinary pharmacology and therapeutics, 13(2), 154–158.
  • Wójcikowski, J., & Daniel, W. A. (2001). Effect of selective serotonin reuptake inhibitors (SSRIs) on the pharmacokinetics and metabolism of perazine in the rat. Journal of pharmacy and pharmacology, 53(5), 695–702.
  • Leucht, S., Huhn, M., & Leucht, C. (2012). Perazine for schizophrenia.
  • Patel, K. R. (2024, July 17). What is the mechanism of Perazine Dimalonate?. Patsnap Synapse.
  • Golebiewski, A. (2025, January 29). Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube.
  • Cochrane. (2014, January 15). Perazine for schizophrenia.
  • Wikipedia. (n.d.). Perazine.
  • PubMed. (n.d.). Possible mutagenicity of the psychoactive phenothiazine derivative perazine in vivo and in vitro.
  • Daniel, W. A., & Wójcikowski, J. (1999). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • Dadgar, D., Frouzesh, A., & Vatanara, A. (2021). Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles. Drug development and industrial pharmacy, 47(1), 146–152.
  • Sharma, A., Kumar, A., & Singh, P. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current drug targets, 22(14), 1646–1667.
  • ResearchGate. (n.d.). Relative binding affinities of dopamine and antipsychotic drugs for....
  • Newman, A. H., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3182.
  • Filip, M., & Zaniewska, M. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. The Journal of pharmacy and pharmacology, 57(3), 347–352.
  • Butini, S., & Campiani, G. (2011). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 54(19), 6647–6661.
  • Girych, M., & Tarasova, O. (2020). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 33, 111–118.
  • Sawada, K., & Sato, K. (1975). The effect of dimethyl sulfoxide on the neuronal excitability and cholinergic transmission in Aplysia ganglion cells. The Japanese journal of physiology, 25(1), 107–121.
  • Di Giovanni, G., & De Deurwaerdère, P. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in pharmacology, 11, 607183.
  • Murer, M. G., & Riquelme, L. A. (1997). Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors. Brain research. Molecular brain research, 51(1-2), 18–26.

Sources

A Comparative Guide to Perazine Sulfoxide Certified Reference Material: Ensuring Analytical Accuracy in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic profiling, the accuracy of analytical data is paramount. This guide provides an in-depth comparison of Perazine Sulfoxide Certified Reference Material (CRM) against alternative in-house or non-certified standards. As the primary S-oxide metabolite of the antipsychotic drug Perazine, accurate quantification of this compound is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This document, authored from the perspective of a Senior Application Scientist, will delve into the technical justifications for employing a CRM, supported by experimental protocols and data interpretation, to ensure the integrity and reliability of your research findings.

The Critical Role of Metabolite Reference Standards in Pharmaceutical Analysis

Perazine, a phenothiazine-class antipsychotic, undergoes extensive metabolism in the body, with this compound being a significant metabolite.[1][2] The quantification of such metabolites is not merely an academic exercise; it is a regulatory expectation and a scientific necessity to fully understand a drug's disposition and potential for drug-drug interactions or metabolite-mediated toxicity.[3][4]

Analytical reference standards are fundamental to achieving accurate and reproducible results in these studies.[5] They serve as the benchmark against which unknown sample concentrations are measured. The quality of this standard directly impacts the validity of the entire analytical method.[6][7]

This guide will compare two primary sources of reference standards for this compound:

  • Certified Reference Material (CRM): A highly characterized and authenticated material, produced by an accredited body, accompanied by a comprehensive Certificate of Analysis (CoA) that guarantees its purity, identity, and traceability.[8][9]

  • In-house Synthesized/Non-Certified Standard: A standard prepared within the research laboratory or purchased from a supplier without the rigorous certification process. While potentially more cost-effective, it carries significant risks related to purity and characterization.[10]

Head-to-Head Comparison: CRM vs. In-house Standard

The choice between a CRM and an in-house standard is a critical decision with far-reaching implications for data quality and regulatory acceptance. The following table summarizes the key differences:

FeatureThis compound Certified Reference Material (CRM)In-house/Non-Certified this compound Standard
Purity & Characterization Purity is rigorously determined and certified (often >99%). A detailed Certificate of Analysis (CoA) provides data from multiple analytical techniques (e.g., HPLC, LC-MS, NMR, Karl Fischer).[11]Purity is often assumed or determined by a single method (e.g., % area by HPLC), which may not detect all impurities. Full characterization is often lacking.[2]
Traceability & Uncertainty Traceable to national or international standards. The CoA provides a statement of measurement uncertainty, giving a quantitative indication of the quality of the result.[9][12]Lacks metrological traceability. The uncertainty of the purity value is unknown, leading to a higher overall uncertainty in experimental results.
Regulatory Compliance Meets the stringent requirements of regulatory bodies like the FDA and EMA for use in bioanalytical method validation.[6]May not be accepted by regulatory agencies for pivotal studies due to insufficient characterization and lack of traceability.[6]
Homogeneity & Stability Guaranteed to be homogeneous and stable under specified storage conditions, ensuring consistency between vials and over time.[11]Homogeneity and stability must be established in-house, requiring significant time and resources. Risk of degradation or inhomogeneity is higher.[2]
Cost & Time Investment Higher initial purchase cost.Lower initial cost, but significant hidden costs in terms of synthesis, purification, characterization, and potential for failed studies.[10]

The Risks of Uncharacterized Standards: A Domino Effect of Analytical Error

Using a poorly characterized in-house standard can introduce systematic errors that compromise the entire study.[13] For instance, if an in-house standard has a true purity of 90% but is assumed to be 100%, all subsequent measurements will be overestimated by 10%. This can lead to incorrect pharmacokinetic parameters, flawed safety assessments, and potentially, the failure of a drug development program.

Furthermore, impurities in the reference standard can interfere with the analysis of the analyte of interest, leading to inaccurate quantification.[7] The synthesis of phenothiazine sulfoxides can be challenging, with potential for the formation of sulfones and other related substances that may be difficult to separate and identify without proper analytical expertise and instrumentation.[1][14]

Experimental Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

To illustrate the practical application of a this compound CRM, a detailed experimental protocol for its quantification in human plasma is provided below. This method is representative of a typical bioanalytical workflow where accuracy is paramount.

Materials and Reagents
  • This compound Certified Reference Material

  • Perazine-d8 (Isotope-labeled Internal Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure)

Preparation of Standard and Quality Control (QC) Solutions

The cornerstone of accurate quantification is the preparation of precise standard and QC samples.

  • Stock Solution (1 mg/mL): Accurately weigh the this compound CRM and dissolve in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a 10 ng/mL solution of Perazine-d8 in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile, vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: To be determined by infusion of the CRM

    • Perazine-d8 (IS): To be determined by infusion

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical framework for choosing a CRM.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS_add Add Internal Standard Plasma->IS_add PPT Protein Precipitation (Acetonitrile) IS_add->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data caption Figure 1: Experimental workflow for the quantification of this compound in plasma.

Caption: Figure 1: Experimental workflow for this compound quantification.

CRM_Decision_Logic Start Need for this compound Reference Standard Decision Is the study for regulatory submission or requires high accuracy? Start->Decision CRM Use Certified Reference Material (CRM) Decision->CRM Yes InHouse Consider In-house Standard (with extensive qualification) Decision->InHouse No Qualify Qualify In-house Standard: - Purity (multiple methods) - Identity (NMR, MS) - Stability - Homogeneity InHouse->Qualify Qualify->CRM Qualification Fails or is not cost-effective Risk Accept Higher Risk of Analytical Error and Potential Regulatory Scrutiny Qualify->Risk Proceed with Caution caption Figure 2: Decision logic for selecting a reference standard.

Caption: Figure 2: Decision logic for selecting a reference standard.

Conclusion: The Foundational Importance of a Certified Reference Material

In the rigorous and demanding field of drug development, the integrity of analytical data is non-negotiable. While the upfront cost of a this compound Certified Reference Material may be higher than that of an in-house prepared standard, the long-term scientific and financial benefits are undeniable. A CRM provides the highest level of confidence in the identity, purity, and stability of the reference standard, thereby minimizing the risk of costly analytical errors and regulatory delays.[8][9][11]

References

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). U.S.
  • BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S.
  • An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (2020). Taylor & Francis Online. [Link]
  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medic
  • How to qualify HPLC: Qualification Explained Chromatography | HPLC Method validation | Lab concepts. (2025). YouTube. [Link]
  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. (2024). Inorganic Ventures. [Link]
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024).
  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medic
  • Evaluation of Analytical Errors in a Clinical Chemistry Laboratory: A 3 Year Experience. (n.d.). NIH. [Link]
  • Electrochemical Synthesis of the in human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (2024).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
  • Case Study: Systematic Error Due to Method – Avoiding Analytical Mistakes. (2025). YouTube. [Link]
  • Certified Reference Material (CRM): benefits for the analytical routine. (2020). Controllab. [Link]
  • HPLC analysis and system suitability check procedure. (n.d.). FDA Drug Approval Process. [Link]
  • Qualification of High-Performance Liquid Chromatography Systems. (n.d.). LabWrench. [Link]
  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025). Qvents. [Link]
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]
  • The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other N
  • Cause analysis for unsatisfactory results in proficiency testing activities: A case study of Brazilian calibration laboratories accredited under ISO/IEC 17025:2005. (2013). ResearchGate. [https://www.researchgate.net/publication/273766946_Cause_analysis_for_unsatisfactory_results_in_proficiency_testing_activities_A_case_study_of_Brazilian_calibration_laboratories_accredited_under_ISOIEC_170252005_a]([Link]_ laboratories_accredited_under_ISOIEC_170252005_a)
  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. (2024).
  • Analyzing Errors In Laboratory Testing: Causes And Prevention Strategies. (n.d.).
  • Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. (2025).
  • Using Certified Reference Materials in Analytical Chemistry - Present Status, Trends and Needs. (2025).
  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. (n.d.). NIH. [Link]
  • Method validation using Certified Reference Materials (CRMs). (2025). ARO Scientific. [Link]

Sources

A Senior Application Scientist's Guide to the Extraction of Perazine Sulfoxide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Perazine Sulfoxide

Perazine is a phenothiazine-class antipsychotic agent used in the treatment of various psychotic disorders.[1] Following administration, it undergoes extensive hepatic metabolism, primarily through oxidation, to form several metabolites, with this compound being one of the most significant.[1][2] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic studies, therapeutic drug monitoring (TDM), and toxicological assessments.[3] The inherent complexity of these biological samples, which are rich in potentially interfering substances like proteins and lipids, necessitates a robust sample preparation strategy to isolate the analyte of interest.[4]

The choice of extraction method is a critical decision point in the bioanalytical workflow. It directly influences the accuracy, precision, sensitivity, and throughput of the subsequent analysis, which is typically performed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5][6] This guide provides an in-depth comparison of the three most prevalent extraction techniques for this compound and similar drug metabolites: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic principles, provide validated experimental protocols, and offer expert insights to guide researchers in selecting the optimal method for their specific analytical objectives.

Core Extraction Methodologies: A Head-to-Head Comparison

The ideal sample preparation method should efficiently isolate the analyte from matrix components, be reproducible, and be compatible with the downstream analytical technique.[4] Let's explore the operational principles and practical applications of PPT, LLE, and SPE.

Protein Precipitation (PPT): The Rapid, High-Throughput Approach

Principle of Causality: PPT is the simplest and often fastest method for sample cleanup. The core principle involves the addition of a large excess of an organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) to the biological sample, typically plasma or serum.[7][8] This abrupt change in solvent polarity or pH disrupts the solvation shell around proteins, causing them to denature, aggregate, and precipitate out of the solution. The small-molecule analyte, this compound, remains soluble in the resulting supernatant, which can then be separated by centrifugation.[8]

Experimental Protocol: PPT for this compound in Human Plasma

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard (IS) working solution to compensate for variability.

  • Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.[7]

  • Vortexing: Vortex the mixture vigorously for 10 minutes to ensure complete protein denaturation and precipitation.[7]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,800 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 34-40°C.[7] This step concentrates the analyte and allows for reconstitution in a solvent more compatible with the initial mobile phase.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50% methanol or mobile phase).[7]

  • Final Centrifugation: Vortex and centrifuge the reconstituted sample again to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Expertise & Trustworthiness: While PPT is exceptionally fast and cost-effective, its primary drawback is its non-selective nature. Many endogenous matrix components, such as phospholipids, remain in the supernatant along with the analyte. This can lead to significant ion suppression or enhancement in LC-MS/MS analysis, a phenomenon known as the "matrix effect," which can compromise data accuracy and sensitivity.[9] Therefore, PPT is best suited for high-concentration samples or when high-throughput screening is prioritized over achieving the lowest possible limits of quantification.

Liquid-Liquid Extraction (LLE): The Classic Partitioning Technique

Principle of Causality: LLE operates on the principle of differential solubility and partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample phase and an organic solvent.[10] The efficiency of the extraction is governed by the analyte's partition coefficient (LogP) and the pH of the aqueous phase. For a basic compound like this compound, adjusting the sample pH to be more alkaline increases its neutrality, thereby enhancing its solubility in a non-polar organic solvent.[11]

Experimental Protocol: LLE for this compound in Plasma

  • Sample Preparation: To 1 mL of plasma in a screw-cap tube, add an appropriate volume of internal standard.

  • pH Adjustment: Basify the sample by adding a small volume of a basic solution (e.g., 1M NaOH or ammonium hydroxide) to raise the pH above the pKa of this compound.[11][12]

  • Solvent Addition: Add 5 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like n-pentane/isopropanol).[11][12]

  • Extraction: Cap the tube and vortex vigorously for 2-10 minutes to maximize the surface area between the two phases and facilitate analyte transfer.[11][13]

  • Phase Separation: Centrifuge the sample at moderate speed (e.g., 3000-4000 rpm) for 10 minutes to achieve a clean separation of the aqueous and organic layers.[13]

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous phase or the proteinaceous interface.[13]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[13]

  • Reconstitution: Reconstitute the dried residue in a small, known volume of mobile phase.[13]

  • Analysis: Inject an aliquot into the HPLC or LC-MS/MS system.

Expertise & Trustworthiness: LLE provides significantly cleaner extracts than PPT, reducing matrix effects.[14] The choice of organic solvent is critical; it must provide good recovery for the analyte while minimizing the co-extraction of interfering substances. However, LLE is more labor-intensive, uses larger volumes of organic solvents (posing environmental and safety concerns), and can be difficult to automate. Emulsion formation at the liquid-liquid interface can also be a challenge, potentially leading to poor recovery and variability.[15]

Solid-Phase Extraction (SPE): The Selective and Robust Standard

Principle of Causality: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[16] It involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or well plate. The analyte is retained on the sorbent while unwanted matrix components pass through. The analyte is then selectively eluted with a small volume of a different solvent.[16] The choice of sorbent (e.g., reversed-phase C18, ion-exchange, or polymeric) is dictated by the analyte's properties. For this compound, a mixed-mode or polymeric reversed-phase sorbent is often effective.[17]

Experimental Protocol: SPE for this compound in Urine

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. The pH may be adjusted (e.g., to pH 6 with a buffer) to optimize analyte retention.[13]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or a mixed-mode cartridge) by sequentially passing methanol followed by water or buffer through it. This activates the sorbent and ensures reproducible retention.[17]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, controlled flow rate to ensure efficient binding of the analyte.[17]

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences that were not retained as strongly as the analyte.[13]

  • Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or a basic elution solvent like ethyl acetate with ammonium hydroxide).[17][18]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.[13]

Expertise & Trustworthiness: SPE is widely regarded as the gold standard for bioanalytical sample preparation. It offers the highest degree of selectivity and provides the cleanest extracts, which is especially critical for high-sensitivity LC-MS/MS assays.[15][19] This results in minimal matrix effects and improved assay robustness.[14] While the initial method development can be more complex and the cost per sample is higher than PPT or LLE, SPE is highly amenable to automation, significantly increasing throughput for routine analysis.[16][19]

Visualizing the Workflows

To better understand the procedural differences, the following diagram illustrates the distinct steps involved in each extraction method.

G cluster_0 Sample Preparation Workflow Comparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (Plasma, Urine, etc.) PPT1 Add Organic Solvent (e.g., Acetonitrile) Start->PPT1 LLE1 Adjust pH & Add Immiscible Solvent Start->LLE1 SPE1 Condition Cartridge Start->SPE1 PPT2 Vortex & Centrifuge PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 PPT_End Analyze or Evaporate/ Reconstitute PPT3->PPT_End LLE2 Vortex & Centrifuge LLE1->LLE2 LLE3 Collect Organic Layer LLE2->LLE3 LLE4 Evaporate & Reconstitute LLE3->LLE4 LLE_End Analyze LLE4->LLE_End SPE2 Load Sample SPE1->SPE2 SPE3 Wash Interferences SPE2->SPE3 SPE4 Elute Analyte SPE3->SPE4 SPE5 Evaporate & Reconstitute SPE4->SPE5 SPE_End Analyze SPE5->SPE_End

Caption: Comparative workflow of PPT, LLE, and SPE methods.

Quantitative Performance Metrics: A Data-Driven Comparison

The selection of an extraction technique often involves a trade-off between speed, cost, and the quality of the final extract. The following table summarizes key performance indicators for each method, synthesized from typical results in bioanalytical literature.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Moderate to High (Can be variable)Good to Excellent (77-111% reported for similar compounds)[18]Excellent & Consistent (>85-95% typical)[14]
Matrix Effect High (Significant ion suppression/enhancement is common)[9]Low to ModerateVery Low (Cleanest extracts)[14][19]
Selectivity LowModerateHigh
Processing Time/Sample Very Fast (~15-20 min)Slow (~45-60 min)[14]Moderate (~30 min), but highly automatable[19]
Cost per Sample Very LowLowHigh
Solvent Consumption LowHighLow to Moderate
Automation Potential HighLowVery High
Suitability for LC-MS/MS Acceptable for high concentrations; challenging for trace analysisGoodExcellent

Conclusion and Recommendations

The optimal extraction method for this compound is not a one-size-fits-all solution but depends entirely on the context and goals of the research.

  • Protein Precipitation (PPT) is the method of choice for high-throughput screening applications where speed is more critical than ultimate sensitivity. It is effective when analyte concentrations are expected to be high and the analytical endpoint is less susceptible to matrix effects.

  • Liquid-Liquid Extraction (LLE) remains a viable and cost-effective option for laboratories without access to SPE or automation. It provides cleaner extracts than PPT and can achieve good recovery and sensitivity with careful method optimization.[14] It is well-suited for smaller-scale studies or methods where development time is prioritized over sample throughput .

  • Solid-Phase Extraction (SPE) is the gold standard for regulated bioanalysis, pharmacokinetic studies, and any application requiring the highest sensitivity and data quality .[15][19] Its ability to produce exceptionally clean extracts minimizes matrix effects, leading to more accurate and reproducible results. The higher initial cost and method development time are offset by superior performance and high-throughput capabilities when automated.

Ultimately, the Senior Application Scientist must weigh the analytical requirements—sensitivity, accuracy, throughput, and cost—to make an informed decision. For the robust and reliable quantification of this compound in complex biological matrices, SPE consistently provides the most trustworthy and highest quality data, forming the foundation of a self-validating and authoritative analytical system.

References

  • BenchChem. (2025). Application Notes and Protocols for the Extraction of Promethazine Sulfoxide from Biological Matrices. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Promethazine Sulfoxide Analysis in Urine. BenchChem.
  • BenchChem. (n.d.). Application Note: Quantitative Analysis of Promethazine Sulfoxide in Human Plasma by LC-MS/MS. BenchChem.
  • Alfred-Ugbenbo, D., Blazheyevskiy, M.Ye., Kovalenko, V.S., & Merzlikin, S.I. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis, 18(3), 143–151.
  • Patsnap Synapse. (2024). What is the mechanism of Perazine Dimalonate?.
  • ResearchGate. (2006). Assay methods for phenothiazine pharmaceuticals. Journal of the American Pharmaceutical Association, 31(2), 47-49.
  • Breyer-Pfaff, U., Nill, K., Schied, H. W., Gaertner, H. J., & Giedke, H. (1988). Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. Psychopharmacology, 95(3), 374-377.
  • Maurer, H., & Pfleger, K. (1988). Identification of phenothiazine antihistamines and their metabolites in urine. Archives of Toxicology, 62(2-3), 185-191.
  • National Center for Biotechnology Information. (n.d.). Perazine. PubChem.
  • Davidson, A. G. (1976). The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method. Journal of Pharmacy and Pharmacology, 28(11), 795-800.
  • Analyst (RSC Publishing). (n.d.). Spectrophotometric method for the determination of phenothiazines and its application to phenothiazine drugs.
  • ResearchGate. (n.d.). Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species.
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • Juhascik, M. P., & Jenkins, A. J. (2009). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of analytical toxicology, 33(7), 365-370.
  • Breyer-Pfaff, U., & Schied, H. W. (1980). Pharmacological studies on perazine and its primary metabolites. Psychopharmacology, 68(2), 139-144.
  • BenchChem. (n.d.). Technical Support Center: LC-MS/MS Analysis of Promethazine Sulfoxide. BenchChem.
  • Liu, Y., Zhang, Y., Li, W., & Guo, J. (2014). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 965, 143–149.
  • Slideshare. (n.d.). Solid - Phase Extraction.
  • ResearchGate. (2014). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.
  • Veršić Bratinčević, M., et al. (2017). Comparison of the solid phase and liquid-liquid extraction methods for methadone determination in human serum and whole blood samples using gas chromatography/mass spectrometry. Archives of Industrial Hygiene and Toxicology, 68(4).
  • Zabihi, R., et al. (2012). Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 17(11), 1062–1067.
  • BenchChem. (n.d.). comparative analysis of different extraction methods for promethazine sulfoxide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Extraction of Promethazine Sulfoxide. BenchChem.
  • D'Avolio, A., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules (Basel, Switzerland), 27(1), 195.
  • BenchChem. (n.d.). Application Note: HPLC Method for Simultaneous Determination of Promethazine and Promethazine Sulfoxide. BenchChem.
  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices.
  • BenchChem. (n.d.). Application Notes and Protocols for Liquid-Liquid Extraction of Trifluoperazine from Biological Matrices. BenchChem.
  • SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review.

Sources

A Comparative Guide to the Accuracy and Precision of Perazine Sulfoxide Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of analytical methodologies for the precise and accurate quantification of perazine sulfoxide, the primary metabolite of the antipsychotic medication perazine.[1][2][3] For researchers and professionals engaged in drug development and clinical monitoring, the choice of an appropriate analytical method is crucial for obtaining reliable and reproducible data. This document will explore the nuances of various techniques, providing insights based on established scientific principles and regulatory standards to inform your selection process.

The Significance of Perazine and its Sulfoxide Metabolite

Perazine is a phenothiazine-class antipsychotic agent used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic effects and potential side effects are intrinsically linked to its metabolism, predominantly occurring in the liver. The main metabolic pathway involves the oxidation of the sulfur atom within the phenothiazine structure, resulting in the formation of this compound.[2][3]

Accurate measurement of this compound is vital for:

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of perazine.

  • Therapeutic Drug Monitoring (TDM): To correlate drug and metabolite levels with clinical responses and adverse events.[4][5]

  • Drug-Drug Interaction (DDI) Studies: To evaluate the impact of co-administered medications on the metabolism of perazine.

  • In Vitro Metabolism Assays: To identify the specific enzymes responsible for the sulfoxidation of perazine.

Given the importance of this metabolite, the analytical methods used for its quantification must demonstrate high levels of accuracy and precision. This guide will compare several leading techniques to assist you in selecting the most suitable method for your research objectives.

Comparative Analysis of Quantification Methodologies

The quantification of this compound has been accomplished using a variety of analytical techniques, each presenting a unique set of strengths and weaknesses. In this guide, we will compare three commonly employed methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Summary: Performance Characteristics
ParameterHPLC-UVHPLC-MSUPLC-MS/MS
Limit of Quantification (LOQ) ~10-100 ng/mL~1-10 ng/mL~0.1-1 ng/mL[6][7]
Linearity (r²) >0.99[8]>0.995>0.998
Accuracy (% Bias) <15%<10%<5%[9]
Precision (% RSD) <15%[8]<10%<5%[9]
Selectivity ModerateHighVery High[5][10]
Sample Throughput Low to ModerateModerateHigh
Cost LowModerateHigh

Note: The values presented are typical and can vary based on the specific instrumentation, column, and sample matrix.

Methodological Deep Dive

2.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a conventional and widely available method for analyte quantification. It operates by separating the target analyte from other components in a sample matrix using a chromatographic column, followed by detection based on its absorbance of ultraviolet light at a specific wavelength.

  • Expertise & Experience: While economical and relatively straightforward to use, HPLC-UV can be limited by a lack of selectivity, especially in complex biological samples like plasma. Co-eluting endogenous substances that absorb light at the same wavelength as this compound can cause interference and lead to inaccurate quantification. This often requires extensive sample cleanup procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to mitigate these matrix effects.

  • Trustworthiness: To ensure the reliability of HPLC-UV results, a comprehensive validation is necessary. This involves demonstrating the method's specificity by analyzing blank matrix samples from various sources to confirm the absence of interfering peaks at the retention time of this compound. As stipulated by the International Council for Harmonisation (ICH) M10 guidelines, specificity is a critical validation parameter.[11][12]

2.2. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Pairing HPLC with a mass spectrometer provides a significant enhancement in selectivity and sensitivity over UV detection. Following chromatographic separation, the analyte is ionized, and the mass spectrometer identifies it based on its mass-to-charge ratio (m/z).

  • Expertise & Experience: The increased selectivity of MS detection often allows for more simplified sample preparation. The main benefit is the ability to monitor a specific m/z for this compound, which greatly reduces the risk of interference from co-eluting compounds. However, matrix effects like ion suppression or enhancement can still pose a challenge and must be carefully assessed during method development and validation. The use of a stable isotope-labeled internal standard is strongly advised to correct for these phenomena.

  • Authoritative Grounding: The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidelines on bioanalytical method validation that underscore the importance of evaluating matrix effects.[13][14][15]

2.3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is widely regarded as the gold standard for quantifying small molecules in complex matrices.[4][5][16] It employs columns with smaller particle sizes (<2 µm) to deliver superior resolution, speed, and sensitivity compared to traditional HPLC. The tandem mass spectrometer adds another dimension of selectivity by monitoring a specific fragmentation of the parent ion.

  • Expertise & Experience: The high selectivity of MS/MS, achieved through Multiple Reaction Monitoring (MRM), often enables very simple sample preparation methods, such as "dilute-and-shoot" or protein precipitation.[17][18] This not only boosts sample throughput but also minimizes the risk of analyte loss during cleanup. The enhanced sensitivity of UPLC-MS/MS allows for the quantification of this compound at very low concentrations, which is crucial for pharmacokinetic studies where levels can drop to the sub-nanogram per milliliter range.[6][7]

  • Trustworthiness: The MRM experiment is inherently self-validating, as it monitors a specific transition from a precursor ion to a product ion. The ratio of two different product ions from the same precursor can be used as a qualifier to confirm the analyte's identity, providing a high level of confidence in the results. This aligns with the principles detailed in the ICH M10 guideline on bioanalytical method validation.[11][12]

Experimental Protocol: UPLC-MS/MS Quantification of this compound in Human Plasma

This section outlines a detailed, step-by-step protocol for a robust and validated UPLC-MS/MS method.

3.1. Materials and Reagents

  • This compound certified reference standard

  • Perazine-d8 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

3.2. Sample Preparation: Protein Precipitation

  • In a microcentrifuge tube, add 10 µL of the internal standard working solution (Perazine-d8, 100 ng/mL in methanol) to 50 µL of human plasma.

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the UPLC-MS/MS system.

Rationale: Protein precipitation is a quick and efficient technique for removing the majority of proteins from the plasma sample, which could otherwise interfere with the analysis. Acetonitrile is a commonly used and effective precipitating agent.[18]

3.3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 356.2 -> 100.1 (Quantifier), m/z 356.2 -> 242.1 (Qualifier)

    • Perazine-d8 (IS): m/z 348.2 -> 108.1

Rationale: The C18 column offers good retention and separation for moderately polar compounds like this compound. The gradient elution ensures efficient separation from endogenous plasma components. Positive mode ESI is well-suited for the ionization of phenothiazines. The MRM transitions are specific to the precursor and product ions of the analyte and internal standard, guaranteeing high selectivity.

Visualizing the Workflow and Comparison

Diagram 1: UPLC-MS/MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard (10 µL) p1->p2 p3 Vortex p2->p3 p4 Add Acetonitrile (150 µL) p3->p4 p5 Vortex Vigorously p4->p5 p6 Centrifuge p5->p6 p7 Transfer Supernatant p6->p7 a1 Inject Supernatant (5 µL) p7->a1 a2 UPLC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for this compound quantification by UPLC-MS/MS.

Diagram 2: Method Comparison Logic

G cluster_methods Analytical Methods cluster_params Performance Parameters m1 HPLC-UV p1 Sensitivity m1->p1 Low p2 Selectivity m1->p2 Low p3 Throughput m1->p3 Low p4 Cost m1->p4 Low m2 HPLC-MS m2->p1 Moderate m2->p2 High m2->p3 Moderate m2->p4 Moderate m3 UPLC-MS/MS m3->p1 High m3->p2 Very High m3->p3 High m3->p4 High

Caption: Comparison of analytical methods for this compound.

Conclusion

The selection of an analytical method for quantifying this compound should be based on the specific needs of the study. While HPLC-UV may be adequate for preliminary research or high-concentration samples where cost is a primary concern, its limitations in selectivity and sensitivity must be acknowledged. HPLC-MS offers a notable improvement in performance and provides a good balance between cost and analytical rigor. For studies that require the highest levels of accuracy, precision, and sensitivity, particularly within a regulated bioanalytical framework, UPLC-MS/MS is the clear choice. Its exceptional selectivity minimizes matrix interference and facilitates high-throughput analysis, establishing it as the most dependable technique for pharmacokinetic and therapeutic drug monitoring of perazine and its metabolites.

References

  • MDPI. (n.d.). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance.
  • PubMed. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance.
  • Dovepress. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for S.
  • PubChem. (n.d.). Perazine.
  • Semantic Scholar. (n.d.). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human.
  • NIH. (n.d.). Application value of UPLC-MS/MS in detecting serum concentration of anti-schizophrenic drugs in patients with mental illnes.
  • Taylor & Francis Online. (n.d.). Perphenazine – Knowledge and References.
  • PubMed. (1989). Pharmacological studies on perazine and its primary metabolites.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
  • PubChem. (n.d.). This compound.
  • International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10.
  • PubMed. (n.d.). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.
  • ResearchGate. (2019). The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid.
  • European Medicines Agency. (n.d.). Bioanalytical method validation.
  • ResearchGate. (n.d.). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites.
  • ResearchGate. (n.d.). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubMed. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

Sources

A Senior Application Scientist's Comparative Guide to the Linearity and Range of Perazine Sulfoxide Analytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is a cornerstone of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring (TDM) studies. Perazine, a phenothiazine antipsychotic, undergoes extensive metabolism, with perazine sulfoxide being a major metabolite. The accurate measurement of this compound is critical, particularly as plasma concentrations of the parent drug can be exceedingly low or even undetectable after oral administration, making the metabolite a key analyte for assessing patient exposure and response.[1][2]

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a specific focus on two fundamental validation parameters: linearity and range . We will explore the theoretical underpinnings of these parameters as defined by international regulatory standards, compare the performance of high-sensitivity and classical analytical techniques, and provide the experimental context necessary to select the appropriate assay for your research needs.

The Bedrock of Quantitative Analysis: Understanding Linearity and Range

Before delving into comparative data, it is essential to establish a firm understanding of linearity and range. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, these parameters are defined as follows:

  • Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and is often confirmed with statistical methods, such as calculating a regression line by the method of least squares. The correlation coefficient (r), coefficient of determination (r²), y-intercept, and slope of the regression line are key metrics.[3]

  • Range: The range of an analytical procedure is the interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The lower limit of the range is often defined by the Lower Limit of Quantification (LLOQ), which is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

The selection of an appropriate analytical range is not arbitrary; it must be directly applicable to the intended purpose of the assay. For therapeutic drug monitoring, the range must encompass the expected plasma concentrations in patients, which for perazine has been suggested to be in the low ng/mL level (approximately 1-5 nmol/L or ~0.4-2 ng/mL for the parent drug).[4] For pharmacokinetic studies, a wider range may be necessary to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug and its metabolite.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique profoundly impacts the achievable linearity and range. Here, we compare two distinct yet powerful methods for the analysis of this compound and related phenothiazines: the high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the more classical, but still widely used, High-Performance Liquid Chromatography with UV detection (HPLC-UV), using a spectrophotometric method as a proxy. We also consider Gas Chromatography-Mass Spectrometry (GC-MS) as another relevant technique.

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. By coupling the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry, this technique can quantify analytes at very low concentrations even in complex biological matrices like plasma.

A validated LC-MS/MS method for the determination of pericyazine and its metabolites, including pericyazine sulfoxide, in human plasma demonstrates the capabilities of this technique. The method employed liquid-liquid extraction for sample cleanup and used an electrospray ionization (ESI) source in the positive ion mode for detection.[4][5]

Key Performance Characteristics (LC-MS/MS for Pericyazine Sulfoxide):

ParameterPerformanceReference
Linear Range 0.021 – 9.90 ng/mL[4][5]
LLOQ 0.021 ng/mL[4][5]
Correlation Coefficient (r) > 0.99[4][5]

The extremely low LLOQ and the broad linear range make this LC-MS/MS method ideally suited for clinical pharmacokinetic studies and TDM of perazine, where circulating concentrations of the sulfoxide metabolite are expected to be in the low ng/mL range.

Classical Method: Spectrophotometric (UV-Vis) Analysis

While less sensitive than LC-MS/MS, UV-Vis spectrophotometry, often coupled with HPLC, represents a robust, cost-effective, and widely accessible analytical technique. For compounds that may lack a strong native chromophore, or to enhance selectivity, derivatization is often employed.

An interesting approach for the quantification of perphenazine, a closely related phenothiazine, involves its oxidative derivatization to perphenazine sulfoxide, which is then quantified by spectrophotometry. This indirect method provides a valuable proxy for the performance of a classical UV-based assay for the sulfoxide metabolite.[6]

Key Performance Characteristics (Indirect Spectrophotometry for Perphenazine as Sulfoxide):

ParameterPerformanceReference
Linear Range 1 – 40 µg/mL[6]
LOQ 3.3 µg/mL[6]
Correlation Coefficient (r) 0.999[6]

The linear range of this method is in the µg/mL level, which is three orders of magnitude higher than the LC-MS/MS method. This would make it unsuitable for the analysis of this compound in clinical plasma samples but could be appropriate for the analysis of bulk drug substances or pharmaceutical formulations where the concentration of the analyte is much higher.

Alternative Chromatographic Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and quantification of volatile and thermally stable compounds. For some analytes, derivatization may be necessary to improve their chromatographic properties.

A validated GC-MS method for the simultaneous quantification of two piperazine designer drugs, 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), provides insight into the performance of this technique for related compounds.[7][8]

Key Performance Characteristics (GC-MS for Piperazine Derivatives):

ParameterPerformanceReference
Linear Range 0 – 10 µg/mL[7][8]
LOD (Plasma) 0.004 µg/mL[7][8]
Correlation Coefficient (r²) > 0.99[7][8]

The linear range of this GC-MS method is comparable to the spectrophotometric method, suggesting its utility for applications where analyte concentrations are in the µg/mL range. While more sensitive than UV-Vis, it does not reach the low ng/mL capabilities of the presented LC-MS/MS method.

Experimental Protocols and Workflows

To provide a practical context, the following sections detail the typical experimental workflows for establishing the linearity and range of an analytical method, as well as the specific conditions for the discussed techniques.

General Workflow for Linearity and Range Assessment

The determination of linearity and range is a fundamental part of method validation. The following diagram illustrates the typical workflow.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Analyte Stock Solution standards Prepare Calibration Standards (min. 5 concentrations) stock->standards qc Prepare Quality Control (QC) Samples (LLOQ, Low, Mid, High) stock->qc inject Inject Standards and QCs into Analytical System (e.g., LC-MS/MS) standards->inject qc->inject acquire Acquire Analytical Signal (e.g., Peak Area) inject->acquire plot Plot Signal vs. Concentration acquire->plot regression Perform Linear Regression Analysis (Calculate r², slope, intercept) plot->regression define Define Linear Range and LLOQ (Based on accuracy and precision) regression->define caption Workflow for Linearity and Range Assessment

Caption: Workflow for Linearity and Range Assessment.

Experimental Protocol: LC-MS/MS for Pericyazine Sulfoxide

This protocol is based on the validated method for pericyazine and its metabolites.[4][5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., perphenazine).

    • Alkalize the sample with sodium hydroxide solution.

    • Perform extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., Ultimate™ AQ-C18).

    • Mobile Phase: A gradient elution using an aqueous phase (e.g., 5mM ammonium acetate with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

    • Flow Rate: A typical flow rate for such an analysis would be around 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for pericyazine sulfoxide.

Experimental Protocol: Indirect Spectrophotometric Method for Perphenazine

This protocol is adapted from the method for the determination of perphenazine as its sulfoxide.[6]

  • Sample Preparation (Oxidative Derivatization):

    • Prepare a solution of the perphenazine-containing sample in an acidic medium (e.g., 0.4 M HCl).

    • Add an oxidizing agent (e.g., diperoxyazelaic acid) to convert perphenazine to its sulfoxide.

    • Allow the reaction to proceed to completion.

  • Spectrophotometric Analysis:

    • Instrument: A UV-Vis spectrophotometer.

    • Measurement: Measure the absorbance of the resulting perphenazine sulfoxide solution at its wavelength of maximum absorbance (λmax).

    • Quantification: Use a calibration curve prepared from perphenazine standards that have undergone the same derivatization process.

Logical Comparison of Analytical Techniques

The choice between these methods depends on the specific requirements of the study. The following diagram illustrates the logical considerations for selecting an appropriate technique.

G cluster_req Analytical Requirement cluster_methods Method Selection cluster_app Application req Required Sensitivity & Range lcms LC-MS/MS req->lcms High Sensitivity (pg/mL - ng/mL) hplcuv HPLC-UV / Spectrophotometry req->hplcuv Lower Sensitivity (µg/mL - mg/mL) gcms GC-MS req->gcms Moderate Sensitivity (high ng/mL - µg/mL) tdm TDM & Clinical PK (low ng/mL) lcms->tdm formulation Formulation & Bulk Analysis (µg/mL to mg/mL) hplcuv->formulation toxicology Toxicology & Overdose Cases (wide range, µg/mL) gcms->toxicology caption Logical Framework for Method Selection

Caption: Logical Framework for Method Selection.

Conclusion

The selection of an analytical assay for this compound must be guided by the required analytical range, which is dictated by the intended application.

  • For therapeutic drug monitoring and clinical pharmacokinetic studies , where analyte concentrations are expected in the low ng/mL range, LC-MS/MS is the unequivocal method of choice. Its superior sensitivity and selectivity ensure accurate and reliable quantification at clinically relevant levels.

  • For the analysis of pharmaceutical formulations or bulk drug substances , where concentrations are significantly higher, a simpler and more cost-effective HPLC-UV or spectrophotometric method would be perfectly suitable and provide the necessary performance in the µg/mL to mg/mL range.

  • GC-MS offers a viable alternative, particularly in forensic toxicology, with a performance profile that is generally intermediate between HPLC-UV and LC-MS/MS for this class of compounds.

By understanding the principles of linearity and range, and by carefully considering the performance characteristics of different analytical techniques, researchers can confidently select and validate a method that is fit-for-purpose, ensuring the generation of high-quality, reliable data in their drug development and clinical research endeavors.

References

  • Development and Validation of a Capillary Electrophoresis Method for the Determination of Phenothiazines in Human Urine in the Low Nanogram Per Milliliter Concentration Range Using Field-Amplified Sample Injection.Electrophoresis, 2005. [Link]
  • Plasma concentrations of perphenazine and its sulphoxide metabolite during continuous oral treatment.Psychopharmacology (Berl), 1977. [Link]
  • Enantioseparation of phenothiazines in capillary zone electrophoresis using cyclodextrins as chiral selectors.
  • Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction and polymer based stacking.
  • Clinical pharmacokinetic studies of perphenazine.British Journal of Clinical Pharmacology, 1976. [Link]
  • Electrophoretic separations of twelve phenothiazines and N-demethyl derivatives by using capillary zone electrophoresis and micellar electrokinetic chromatography with non ionic surfactant.
  • Enantioseparation of phenothiazines in capillary zone electrophoresis using cyclodextrins as chiral selectors.ElectronicsAndBooks. [Link]
  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers.Journal of Pharmaceutical and Biomedical Analysis, 2017. [Link]
  • The relationship between perphenazine plasma levels and clinical response in acute schizophrenia.
  • Clinical pharmacokinetic studies of perphenazine.PubMed, 1976. [Link]
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.Scholars.Direct, 2020. [Link]
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.Scholars.Direct, 2020. [Link]
  • A review of a recently published guidelines' “strong recommendation” for therapeutic drug monitoring of olanzapine, haloperidol, perphenazine, and fluphenazine.Mental Health Clinician, 2019. [Link]
  • Blood Levels to Optimize Antipsychotic Treatment in Clinical Practice: A Joint Consensus Statement of the American Society of Clinical Psychopharmacology and the Therapeutic Drug Monitoring Task Force of the Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie.
  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material.
  • The AGNP-TDM Expert Group Consensus Guidelines: Therapeutic Drug Monitoring in Psychiatry.
  • Current Status of Therapeutic Drug Monitoring in Mental Health Treatment: A Review.Pharmaceuticals (Basel), 2022. [Link]
  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface W
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.United Nations Office on Drugs and Crime, 2013. [Link]
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Journal of Chemical and Pharmaceutical Research, 2012. [Link]
  • Therapeutic drug monitoring in psychiatry. Consensus guidelines of the AGNP-TDM expert group.
  • Development and Validation of Prochlorperazine Maleate in Bulk and Pharmaceutical Dosage Form by UV Spectroscopic Method.Research Journal of Pharmacy and Technology, 2021. [Link]
  • The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid.

Sources

A Comparative Guide to the Metabolism of Perazine Across Species

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine is a first-generation antipsychotic of the phenothiazine class, characterized by a piperazine group in its side chain.[1] Its therapeutic action is primarily mediated through the antagonism of dopamine D2 receptors, though it also interacts with a variety of other neurotransmitter systems.[2] As with any xenobiotic, understanding its metabolic fate is paramount for predicting its efficacy, duration of action, potential for drug-drug interactions, and toxicity. The process of drug development critically relies on nonclinical toxicology studies, and the selection of an appropriate animal model is a pivotal decision.[3][4] A species whose metabolic profile closely mimics that of humans enhances the predictive value of such studies.[3][5]

This guide provides an in-depth comparison of Perazine metabolism across various species, synthesizing available experimental data to highlight key differences and similarities. We will delve into the primary metabolic pathways, the specific enzymes responsible, and the quantitative and qualitative variations observed in preclinical species compared to humans.

Section 1: Principal Metabolic Pathways of Perazine

The biotransformation of Perazine is primarily an oxidative process, occurring mainly in the liver.[2][6] The two major metabolic routes are N-demethylation of the piperazine ring and S-oxidation of the phenothiazine core.[7] These reactions are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, as well as flavin-containing monooxygenases (FMOs) for N-oxidation.[7][8][9]

The primary metabolites resulting from these pathways are N-desmethylperazine and Perazine-5-sulfoxide.[7][10] It is noteworthy that these primary metabolites do not appear to possess the neuroleptic or antidepressive properties of the parent compound, making metabolism a true detoxification and clearance pathway.[10]

Perazine_Metabolism Perazine Perazine NDesmethyl N-desmethylperazine Perazine->NDesmethyl  N-demethylation (CYP2C19, CYP2D6, CYP1A2, CYP3A4) Sulfoxide Perazine-5-sulfoxide Perazine->Sulfoxide  5-sulphoxidation (CYP1A2, CYP3A4)

Caption: Primary metabolic pathways of Perazine.

Section 2: The Enzymatic Landscape of Perazine Metabolism in Humans

In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms have provided a detailed map of the enzymes responsible for Perazine's metabolism.[7] This knowledge is crucial for predicting potential drug-drug interactions. For instance, Perazine itself is a potent inhibitor of CYP1A2, which can affect the clearance of other drugs metabolized by this enzyme, such as caffeine and clozapine.[11][12]

5-Sulphoxidation: The formation of Perazine-5-sulfoxide is predominantly catalyzed by two major CYP isoforms: CYP1A2 and CYP3A4 , which account for 32% and 30% of the activity, respectively.[7] Several other enzymes, including CYP2C9, CYP2E1, CYP2C19, and CYP2D6, contribute to a lesser extent.[7]

N-demethylation: The N-demethylation pathway shows a more pronounced preference for a single enzyme. CYP2C19 is the main isoform, responsible for approximately 68% of N-desmethylperazine formation.[7] Other contributing enzymes include CYP1A2, CYP3A4, and CYP2D6, each accounting for 6-10% of the metabolic activity.[7] This heavy reliance on CYP2C19 suggests that individuals with genetic polymorphisms in this enzyme may exhibit altered Perazine clearance.

Table 1: Major Cytochrome P450 Isoforms in Human Perazine Metabolism

Metabolic Reaction Primary Enzymes (% Contribution) Minor Enzymes
5-Sulphoxidation CYP1A2 (32%), CYP3A4 (30%)[7] CYP2C9, CYP2E1, CYP2C19, CYP2D6[7]

| N-demethylation | CYP2C19 (68%)[7] | CYP1A2, CYP3A4, CYP2D6 (6-10% each)[7] |

Section 3: Species-Specific Variations in Perazine Metabolism

Direct comparative studies reveal significant quantitative, if not always qualitative, differences in how various species handle Perazine. While man, rat, and dog have been shown to form identical metabolites from piperazine-substituted phenothiazines, the rates and preferential pathways can vary substantially.[13]

Liver Metabolism Comparison

An extensive in vitro study using liver microsomes from rats, rabbits, pigs, guinea-pigs, and cats provides the most detailed comparison.[6] The primary oxidative pathways measured were N-oxidation, N-demethylation, sulfoxidation, and aromatic hydroxylation.

A key finding was that N-oxide is the major metabolite across these species in the tested concentration range (0.25-8 mM).[6] However, the capacity for this transformation varies. Notably, liver microsomes from certain pigs exhibited excessive N-oxidation capabilities.[6] In contrast, demethylation, sulfoxidation, and hydroxylation pathways showed substrate inhibition at concentrations as low as 1 mM, suggesting N-oxidation is the more dominant pathway at higher concentrations in these species.[6]

Table 2: Comparative In Vitro Metabolism of Perazine in Liver Microsomes

Species N-Oxidation N-Demethylation Sulfoxidation Aromatic Hydroxylation
Human Minor Pathway Major Pathway (CYP2C19)[7] Major Pathway (CYP1A2/3A4)[7] Minor Pathway
Rat Major Metabolite[6] Subject to substrate inhibition[6] Subject to substrate inhibition[6] Subject to substrate inhibition[6]
Rabbit Major Metabolite[6] Subject to substrate inhibition[6] Subject to substrate inhibition[6] Subject to substrate inhibition[6]
Pig Major Metabolite (Excessive in some individuals)[6] Subject to substrate inhibition[6] Subject to substrate inhibition[6] Subject to substrate inhibition[6]
Guinea Pig Major Metabolite[6] Subject to substrate inhibition[6] Subject to substrate inhibition[6] Subject to substrate inhibition[6]

| Cat | Major Metabolite[6] | Subject to substrate inhibition[6] | Subject to substrate inhibition[6] | Subject to substrate inhibition[6] |

Lung Metabolism: A Site of Significant Interspecies Difference

The lung can also be a site of significant metabolic activity, particularly for N-oxidation reactions catalyzed by FMOs.[9] Comparative studies using lung microsomes from rats, rabbits, and pigs revealed dramatic species differences. While liver microsomes produce a range of metabolites, lung microsomes almost exclusively form the Perazine N-oxide .[6]

The most striking observation was the extremely high capacity for Perazine N-oxidation in rabbit lung microsomes .[6] In contrast, rat and pig lungs N-oxidized Perazine at a much slower rate.[6] This highlights that extrahepatic metabolism can differ profoundly between species and must be considered when extrapolating toxicological data.

Table 3: Perazine N-Oxidation in Lung Microsomes of Different Species

Species Relative N-Oxidation Capacity
Rabbit Extremely High[6]
Rat Slower Rate[6]

| Pig | Slower Rate[6] |

Section 4: Causality and Implications of Species Differences

The observed variations in Perazine metabolism stem from interspecies differences in the expression levels, isoform composition, and catalytic activities of drug-metabolizing enzymes like CYPs and FMOs.[5] For example, the dominant role of CYP2C19 in human Perazine N-demethylation may not be replicated in rodents, where other CYP2C subfamily members are prevalent.[7] Similarly, the high FMO activity in rabbit lung is a well-documented species-specific characteristic.[9]

Implications for Drug Development:

  • Rodents (Rat, Mouse): While rats produce the same major classes of metabolites, the quantitative dominance of N-oxidation in vitro differs from the human profile where N-demethylation and S-oxidation are key pathways mediated by specific CYPs.[6][7] This suggests that while rodents can be used, careful consideration of metabolite exposure levels relative to humans is necessary.

  • Rabbit: The exceptionally high pulmonary N-oxidation makes the rabbit a poor model for predicting human pharmacokinetics and potential lung-specific effects of Perazine.[6]

  • Dog and Pig: The dog is often a standard non-rodent species in toxicology.[3] Data shows dogs form metabolites identical to humans, but quantitative comparisons of the primary pathways are lacking.[13] The pig's tendency for excessive N-oxidation could lead to a different pharmacokinetic profile than that observed in humans.[6]

Section 5: Experimental Protocol: A Guide to In Vitro Analysis of Perazine Metabolism

To provide actionable insights, this section outlines a robust, self-validating protocol for characterizing Perazine metabolism using liver microsomes. This in vitro method is a cornerstone for mechanistic studies of drug metabolism.[14]

Objective: To determine the rate of formation of N-desmethylperazine and Perazine-5-sulfoxide and to identify the contributing CYP enzymes using species-specific liver microsomes.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Thaw Liver Microsomes and NADPH-Regenerating System on Ice B Prepare Incubation Mix: Buffer, Microsomes, Perazine Stock Solution A->B C Pre-warm Incubation Mix at 37°C B->C D Initiate Reaction: Add NADPH-Regenerating System C->D E Incubate at 37°C with Shaking D->E F Stop Reaction: Add Acetonitrile/Methanol E->F G Centrifuge to Pellet Protein F->G H Collect Supernatant G->H I Analyze via LC-MS/MS H->I

Caption: Workflow for an in vitro Perazine metabolism assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This provides a sustained source of the necessary cofactor (NADPH) for CYP enzyme activity.

    • Prepare a stock solution of Perazine in a suitable solvent (e.g., DMSO or methanol).

    • Prepare stock solutions of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19, α-naphthoflavone for CYP1A2) for reaction phenotyping.[7]

  • Microsomal Incubation:

    • On ice, combine the phosphate buffer, liver microsomes (e.g., from human, rat, or dog; final protein concentration typically 0.2-0.5 mg/mL), and Perazine stock solution in microcentrifuge tubes.

    • For phenotyping experiments, add a selective inhibitor to the respective tubes. Include a vehicle control without an inhibitor.

    • Pre-incubate the mixtures for 5 minutes in a shaking water bath at 37°C to bring them to temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final incubation volume is typically 200-500 µL.

  • Reaction Termination and Sample Processing:

    • After a specified time (e.g., 15-60 minutes, determined from initial time-linearity experiments), terminate the reaction by adding 2-3 volumes of a cold organic solvent, such as acetonitrile or methanol, containing an internal standard. This step simultaneously stops the enzymatic activity and precipitates the microsomal proteins.

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to HPLC vials.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to separate and quantify Perazine, N-desmethylperazine, and Perazine-5-sulfoxide.

    • The rate of metabolite formation is calculated and expressed as pmol of product formed per minute per mg of microsomal protein.

Self-Validating System:

The trustworthiness of this protocol is ensured by including appropriate controls. The reduction in the rate of metabolite formation in the presence of a selective chemical inhibitor validates the involvement of that specific CYP enzyme. For example, a significant decrease in N-desmethylperazine formation upon inclusion of ticlopidine confirms the primary role of CYP2C19 in that species.[7]

Conclusion

The metabolism of Perazine shows considerable diversity across species. While humans rely heavily on CYP2C19 for N-demethylation and CYP1A2/CYP3A4 for S-oxidation, in vitro data from common preclinical species (rat, rabbit, pig) indicate a greater prevalence of N-oxidation.[6][7] The rabbit, in particular, demonstrates exceptionally high extrahepatic N-oxidation in the lung, making it a potentially misleading model.[6] These differences underscore the critical importance of conducting early, comparative in vitro metabolism studies as outlined in this guide. Such data allows for a more informed selection of animal species for nonclinical safety testing, ultimately leading to a more accurate prediction of a drug's pharmacokinetic behavior and safety profile in humans.[4][15]

References

  • Wójcikowski, J., & Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. Pharmacological Reports, 61(5), 851-858. [Link]
  • Daniel, W. A., & Wójcikowski, J. (2005). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Pharmacological Reports, 57(4), 464-472. [Link]
  • Taylor & Francis. (n.d.). Perphenazine – Knowledge and References. Taylor & Francis Online. [Link]
  • Patsnap. (2024). What is the mechanism of Perazine Dimalonate?
  • van de Kerkhof, E. G., de Graaf, I. A., & Groothuis, G. M. (2007). In Vitro Methods to Study Intestinal Drug Metabolism.
  • Breyer-Pfaff, U., & Schied, W. (1979). Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species.
  • ResearchGate. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism - An in vitro study. [Link]
  • Breyer, U. (1970). [Metabolism of perazine in vitro]. Naunyn-Schmiedeberg's Archives of Pharmacology, 266(4), 302. [Link]
  • Brand, U., Menge, H. G., Neumann, B. W., & Stille, G. (1989). Pharmacological studies on perazine and its primary metabolites.
  • U.S. Food and Drug Administration. (2023). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FDA. [Link]
  • Chow, D. S. L., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 14(10), 1029-1043. [Link]
  • Wang, L., & Lu, C. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 731-739. [Link]
  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-476. [Link]
  • ResearchGate. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. [Link]
  • Taylor & Francis. (n.d.). Perazine – Knowledge and References. Taylor & Francis Online. [Link]
  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]
  • ResearchGate. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. [Link]
  • Optibrium. (n.d.). N- and S-oxidation model of the flavin-containing monooxygenases. Optibrium. [Link]
  • Kestell, P., Gescher, A., & Slack, J. A. (1985). Differences between rodents and humans in the metabolic toxification of N,N-dimethylformamide. Drug Metabolism and Disposition, 13(5), 587-590. [Link]
  • Ohmiya, Y., & Mehendale, H. M. (1984). Species Differences in Pulmonary N-oxidation of Chlorpromazine and Imipramine. Pharmacology, 28(5), 289-295. [Link]
  • Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894. [Link]
  • Chandrashekar, A., & Rangaswamy. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Scientific Research Publishing. [Link]
  • Krauss, D., Otting, F., & Breyer, U. (1974). Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs in man, rat and dog. Biochemical Pharmacology, 23(2), 313-322. [Link]
  • Semantic Scholar. (2005). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. [Link]
  • Wikipedia. (n.d.). Lurasidone. Wikipedia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of perazine sulfoxide, a metabolite of the phenothiazine-class drug, perazine.[1] Adherence to these procedures is critical to ensure personnel safety, maintain regulatory compliance, and prevent environmental contamination. The core principle of this guide is the management of all this compound waste as hazardous chemical waste, from the point of generation through to final disposal by a licensed facility. This involves meticulous hazard assessment, strict waste segregation, compliant labeling and containerization, and thorough documentation.

Section 1: Hazard Identification and Risk Assessment

A foundational step in any disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound, while primarily a research compound, presents several health risks that necessitate careful handling.

1.1 Toxicological Profile Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, the primary hazards are:

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.[2][3]

  • Suspected Mutagenicity : There is evidence to suspect that this compound may cause genetic defects.[2]

  • Irritation : It may cause skin, eye, and respiratory irritation.[4]

1.2 Physical/Chemical Hazards While specific data is limited, phenothiazine derivatives can be sensitive to light and air, potentially leading to degradation.[5] All handling should minimize exposure to these conditions.

Table 1: Hazard Profile of this compound
Hazard ClassificationDescriptionGHS CodePrimary Precaution
Acute Toxicity, OralHarmful if swallowed.H302Do not ingest. Wash hands thoroughly after handling.[2][3]
Germ Cell MutagenicitySuspected of causing genetic defects.H341Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2]
Skin IrritationCauses skin irritation.H315Wear protective gloves and clothing.[4]
Eye IrritationCauses serious eye irritation.H319Wear eye protection.[4]
Respiratory IrritationMay cause respiratory irritation.H335Avoid breathing dust. Use only in a well-ventilated area.[4]

Section 2: Regulatory Framework for Pharmaceutical Waste

The disposal of chemical waste, particularly from pharmaceutical research, is stringently regulated. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6][7]

A key EPA regulation finalized in 2019 explicitly prohibits the sewering (i.e., drain disposal) of hazardous waste pharmaceuticals by healthcare facilities, a best practice that is universally applicable to research laboratories.[8][9] This rule underscores the importance of preventing the entry of active pharmaceutical ingredients and their metabolites into waterways.

All this compound waste must be managed as a hazardous waste from "cradle to grave," meaning from the moment it is declared waste until its final destruction.[6]

Section 3: this compound Waste Classification

Proper classification is the cornerstone of compliant disposal. Under RCRA, a pharmaceutical waste is considered hazardous if it is either "listed" or exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, toxicity).[8]

  • Listed Wastes (P- and U-lists) : These lists contain specific commercial chemical products that are deemed hazardous when discarded.[6] this compound is not currently found on the EPA's P or U lists.

  • Characteristic Waste : Even if not explicitly listed, a waste must be treated as hazardous if it exhibits one of the four characteristics. While this compound is unlikely to be ignitable, corrosive, or reactive, its toxicological profile (acute toxicity, potential mutagenicity) strongly supports managing it under the toxicity characteristic.

Causality : The decision to manage this compound as a characteristic hazardous waste is a proactive measure based on its known toxicological endpoints. This approach ensures the highest level of safety and regulatory compliance, bypassing the need for complex and costly analytical testing like the Toxicity Characteristic Leaching Procedure (TCLP).[6]

Diagram 1: Waste Disposal Decision Workflow

G cluster_0 Start: Waste Generation cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Regulatory Classification cluster_3 Step 3: Disposal Pathway start This compound (Pure compound, contaminated labware, or solutions) assess Assess Hazards: - Acute Toxicity (H302) - Suspected Mutagenicity (H341) - Irritation (H315, H319, H335) start->assess classify Is waste a listed (P or U) hazardous waste? assess->classify characteristic Does waste exhibit a hazardous characteristic (e.g., Toxicity)? classify->characteristic No hazardous_waste MANAGE AS HAZARDOUS WASTE classify->hazardous_waste Yes characteristic->hazardous_waste Yes (Toxicity) non_haz_waste Manage as Non-Hazardous (Not Recommended) characteristic->non_haz_waste No end_disposal Dispose via Licensed Hazardous Waste Vendor hazardous_waste->end_disposal

Caption: Decision workflow for classifying and disposing of this compound waste.

Section 4: Standard Operating Procedure (SOP) for Disposal

This SOP provides a step-by-step methodology for collecting and disposing of this compound waste.

4.1 Personnel Protective Equipment (PPE) Before handling this compound in any form, the following PPE is mandatory:

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[10]

  • Skin Protection : Wear a lab coat and chemical-impermeable gloves (nitrile is appropriate for incidental contact). Gloves must be inspected before use and disposed of as contaminated waste after handling.[10]

  • Respiratory Protection : If handling the powder outside of a chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is required to prevent inhalation.[4]

4.2 Waste Segregation

  • Principle : Never mix hazardous waste with non-hazardous waste.[8] All items that have come into direct contact with this compound are considered hazardous waste.

  • Procedure :

    • Designate a specific, labeled hazardous waste accumulation container at the point of generation (e.g., in the fume hood where the work is performed).

    • This includes:

      • Unused or expired pure this compound powder.

      • Solutions containing this compound.

      • Contaminated lab supplies (e.g., pipette tips, weigh boats, gloves, bench paper).

      • Empty stock containers (which retain trace amounts of the chemical).

4.3 Containerization and Labeling

  • Principle : Waste containers must be robust, compatible with the waste, and clearly labeled to prevent accidental misuse and ensure proper handling by disposal personnel.[11]

  • Procedure :

    • Container Selection : Use a chemically resistant container with a tightly sealing screw cap (e.g., a high-density polyethylene (HDPE) jug for liquids or a wide-mouth jar for solids). The container must be in good condition with no leaks or damage.[11]

    • Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[11]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste this compound".

      • A list of all components in the container, including solvents and their approximate percentages.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The accumulation start date (the date the first drop of waste is added).

4.4 Storage and Disposal

  • Principle : Hazardous waste must be stored safely in a designated area while awaiting pickup by a certified disposal vendor.

  • Procedure :

    • Storage : Keep the waste container closed at all times except when adding waste.[11] Store the container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) that is secure and under the control of laboratory personnel.

    • Arranging Disposal : Do not allow waste to accumulate for more than one year (or beyond volume limits specified by your institution's Environmental Health & Safety (EH&S) office).[11] Contact your institution's EH&S department to schedule a pickup. They will coordinate with a licensed hazardous waste disposal company.[4][12]

    • Final Disposal Method : The ultimate disposal will likely be high-temperature incineration at a permitted hazardous waste facility, which is the EPA's recommended method for many pharmaceutical wastes.[12][13]

Section 5: Spill Management

Accidental spills must be managed immediately and safely.

  • Small Spill (on a contained surface like a fume hood) :

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pad).[14][15]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as hazardous waste.[14]

  • Large Spill (outside of a contained area) :

    • Evacuate the immediate area and alert others.

    • If safe to do so, prevent the spill from spreading.

    • Contact your institution's emergency response or EH&S department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[14]

Section 6: Decontamination Procedures

  • Reusable Glassware/Equipment :

    • Rinse the contaminated item with a suitable solvent (one that will dissolve this compound, such as methanol or DMSO) to remove the bulk of the chemical. Collect this initial rinse as hazardous waste.

    • Wash the item thoroughly with soap and water.

    • Perform a final rinse with deionized water.

  • Surfaces :

    • Wipe the surface with a cloth dampened with a solvent known to dissolve the compound. Dispose of the cloth as hazardous waste.

    • Wash the surface with soap and water.

References

  • Management of Hazardous Waste Pharmaceuticals. Source: U.S. Environmental Protection Agency. [Link]
  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Source: Hazardous Waste Experts. [Link]
  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Source: Waste Today Magazine. [Link]
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Source: U.S. Environmental Protection Agency. [Link]
  • EPA Regulations for Healthcare & Pharmaceuticals. Source: Stericycle. [Link]
  • This compound PubChem Entry.
  • Kinetics of drug decomposition. Part 46.
  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Source: University of Washington, Environmental Health & Safety. [Link]
  • Hazardous Waste - EHSO Manual. Source: The University of Oklahoma Health Sciences Center. [Link]
  • Safety Data Sheet - Dimethyl Sulfoxide (DMSO). Source: Greenfield Global. [Link]
  • Standard Operating Procedure: Dimethyl Sulfoxide (DMSO). Source: University of Wisconsin-Milwaukee. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Perazine Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling of Perazine sulfoxide in a laboratory setting. As a metabolite of the antipsychotic drug Perazine, this compound requires meticulous handling protocols to mitigate potential health risks.[1] This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure every operational step is part of a self-validating safety system. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and efficient laboratory environment.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the specific toxicological profile of this compound is fundamental to appreciating the necessity of each piece of personal protective equipment (PPE). The compound presents a multi-faceted risk profile that dictates our handling strategy.

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[2][3]

  • Suspected Mutagenicity: It is suspected of causing genetic defects, which demands stringent containment to prevent any level of exposure.[2]

  • Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[4]

These hazards necessitate a comprehensive PPE strategy that prevents all potential routes of exposure: dermal (skin), ocular (eyes), inhalation (respiratory), and ingestion (oral). This guide is built upon the principles outlined in OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[5][6]

Core Protective Equipment: Your First Line of Defense

The selection of PPE must directly counteract the identified hazards. The following table summarizes the essential equipment for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.Protects against splashes of solutions or airborne powder, preventing serious eye irritation as indicated by hazard H319.[4] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Hand Protection Nitrile or Butyl rubber gloves. Double-gloving is recommended.Provides a barrier against skin contact, mitigating the risk of skin irritation (H315) and absorption.[4] Gloves must be inspected before use and changed immediately if contaminated.[7]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron or disposable coveralls are recommended for procedures with high splash potential.Protects skin on the arms and body from contamination. A closed coat prevents the compound from reaching personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form outside of a certified chemical fume hood. An N95 respirator is the minimum; a half- or full-face respirator with appropriate cartridges may be necessary based on risk assessment.Prevents inhalation of the powder, which can cause respiratory irritation (H335).[4] Surgical masks do not provide adequate protection against chemical powders.[9]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, sequential workflow is critical for safety. The following diagram and procedures outline the complete handling process from preparation to disposal.

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Execution Phase A 1. Conduct Risk Assessment - Review SDS - Define Procedure B 2. Designate Handling Area - Chemical Fume Hood - Clean & Uncluttered Bench A->B C 3. Assemble All Materials - this compound - PPE, Spill Kit, Waste Containers B->C D 4. Don PPE (Correct Sequence) C->D E 5. Handle Chemical - Weighing in Hood - Preparing Solutions D->E F 6. Perform Experiment E->F G 7. Decontaminate - Wipe down surfaces - Clean non-disposable equipment F->G H 8. Dispose of Waste - Segregate waste streams - Label containers G->H I 9. Doff PPE (Correct Sequence) H->I J 10. Personal Hygiene - Wash Hands Thoroughly I->J

Caption: A procedural workflow for the safe handling of this compound.

Experimental Protocol: Handling and Preparation
  • Preparation and Pre-Handling:

    • Verify that a current Safety Data Sheet for this compound is readily accessible.[5][10]

    • Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.[8]

    • Prepare a designated waste container, clearly labeled "Hazardous Chemical Waste: this compound".[11]

    • If handling the solid, perform all weighing and transfers within a certified chemical fume hood to contain airborne particles.

  • Donning PPE (Putting On):

    • Step 1: Put on the laboratory coat, ensuring it is fully buttoned.

    • Step 2: If required, don your respirator. Perform a seal check.

    • Step 3: Put on safety goggles and, if necessary, a face shield.

    • Step 4: Put on the first pair of gloves.

    • Step 5: Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • During the Procedure:

    • Handle the compound with care, avoiding actions that could generate dust or aerosols.

    • If a spill occurs, immediately alert others in the area and follow your laboratory's established spill cleanup procedure.

    • Never eat, drink, or apply cosmetics in the laboratory.[4]

  • Doffing PPE (Taking Off): This sequence is designed to prevent re-contamination.

    • Step 1: Remove the outer pair of gloves.

    • Step 2: Remove the face shield (if used) and lab coat.

    • Step 3: Remove safety goggles.

    • Step 4: Remove the inner pair of gloves.

    • Step 5: Remove respirator (if used).

    • Step 6: Immediately wash hands thoroughly with soap and water.

Emergency Response and Disposal Plan

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, bench paper, weighing papers, and any unused solid compound. Place these items in a clearly labeled, sealed plastic bag or container designated for hazardous solid waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour this waste down the drain.[12]

  • Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12][13] For non-hazardous materials that might be mixed with the substance, such as in a home setting, mixing the medicine with an unappealing substance like dirt or cat litter before placing it in a sealed container in the trash is an option.[14]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of all personnel handling this compound.

References

  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention.
  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration.
  • Material Safety Data Sheet: Dimethyl Sulfoxide. (n.d.). Gaylord Chemical.
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog.
  • The OSHA Laboratory Standard. (2020). Lab Manager Magazine.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information, NIH.
  • Regulations, Standards and Guidelines. (n.d.). University of South Carolina.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali Annabelle Cas.
  • Chemical Safety. (n.d.). Montana.gov.
  • CDC Strengthens Laboratory Safety. (2024). Centers for Disease Control and Prevention.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis.
  • Drug Disposal Information. (n.d.). DEA Diversion Control Division.
  • Guidance on Disposal of Unserviceable/ Expired Medicines for Licensed Pharmaceutical Traders. (n.d.). Drugoffice.gov.hk.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food & Drug Administration.
  • How do I properly dispose of controlled drugs? (n.d.). Royal College of Veterinary Surgeons.
  • The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid. (2019). ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetaxel Delivery. (n.d.). MDPI.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perazine sulfoxide
Reactant of Route 2
Reactant of Route 2
Perazine sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.